molecular formula C19H35NO2Sn B1354854 3-Methoxymethoxy-2-tributylstannylpyridine CAS No. 405137-20-4

3-Methoxymethoxy-2-tributylstannylpyridine

Cat. No.: B1354854
CAS No.: 405137-20-4
M. Wt: 428.2 g/mol
InChI Key: FSMHIWOYDLZDLY-UHFFFAOYSA-N
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Description

3-Methoxymethoxy-2-tributylstannylpyridine is a useful research compound. Its molecular formula is C19H35NO2Sn and its molecular weight is 428.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO2.3C4H9.Sn/c1-9-6-10-7-3-2-4-8-5-7;3*1-3-4-2;/h2-4H,6H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHIWOYDLZDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478586
Record name 3-Methoxymethoxy-2-tributylstannylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405137-20-4
Record name 3-Methoxymethoxy-2-tributylstannylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 405137-20-4 Formula: C₁₉H₃₅NO₂Sn Molecular Weight: 428.2 g/mol

Part 1: Executive Summary & Strategic Utility

In the landscape of heterocyclic functionalization, 3-Methoxymethoxy-2-tributylstannylpyridine (CAS 405137-20-4) serves as a high-value metallated synthon. It is primarily deployed in medicinal chemistry to introduce a 3-hydroxypyridine moiety into complex drug scaffolds via Palladium-catalyzed cross-coupling (Stille reaction).

The strategic value of this reagent lies in its dual-functionality:

  • The Methoxymethoxy (MOM) Group: Acts as a robust Ortho-Directing Group (ODG) for regiospecific lithiation while simultaneously protecting the hydroxyl functionality from side reactions.

  • The Tributylstannyl Group: Provides a neutral, stable handle for C-C bond formation at the sterically and electronically challenging C2 position of the pyridine ring.

This guide details the synthesis, handling, and application of this reagent, emphasizing the "Directed Ortho Metalation" (DoM) logic that governs its preparation.

Part 2: Synthesis & Preparation Protocol

The synthesis relies on the Directed Ortho Metalation (DoM) strategy. The MOM group coordinates with lithium, directing the deprotonation specifically to the C2 position (the site between the ring nitrogen and the substituent), which is thermodynamically and kinetically favored.

Reaction Scheme Visualization

SynthesisPathway Start 3-Hydroxypyridine Step1 3-(Methoxymethoxy)pyridine (MOM Protected) Start->Step1 MOM-Cl, NaH DMF, 0°C Intermediate 2-Lithio-3-(MOM)pyridine (Transient Species) Step1->Intermediate n-BuLi THF, -78°C Product 3-MOM-2-Tributylstannylpyridine (Target Reagent) Intermediate->Product n-Bu3SnCl Quench

Figure 1: The synthetic route utilizes the MOM group to direct lithiation to the C2 position, followed by stannylation.[1][2]

Detailed Experimental Protocol

Step 1: MOM Protection of 3-Hydroxypyridine

  • Reagents: 3-Hydroxypyridine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Chloromethyl methyl ether (MOM-Cl, 1.1 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0°C under Argon.

    • Add 3-hydroxypyridine portion-wise. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases (formation of sodium pyridin-3-olate).

    • Add MOM-Cl dropwise via syringe. Caution: MOM-Cl is a carcinogen.

    • Warm to room temperature and stir for 2 hours.

    • Validation: TLC should show complete consumption of the starting material (polar) and appearance of a less polar spot.

    • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Directed Ortho Lithiation & Stannylation

  • Reagents: 3-(Methoxymethoxy)pyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Tributyltin chloride (1.1 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 3-(MOM)pyridine in anhydrous THF under Argon. Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control is vital to prevent nucleophilic attack of BuLi on the pyridine ring.

    • Add n-BuLi dropwise over 15 minutes. The solution typically turns yellow/orange.

    • Stir at -78°C for 1 hour. The Lithium atom coordinates to the MOM oxygen and the Pyridine nitrogen, stabilizing the C2-anion.

    • Add Tributyltin chloride (Bu₃SnCl) dropwise.

    • Stir at -78°C for 30 mins, then allow to warm to room temperature over 2 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.

    • Purification: Flash chromatography on neutral alumina (preferred over silica to prevent protodestannylation) using Hexanes/EtOAc.

Part 3: Application (Stille Cross-Coupling)

This reagent is the "nucleophile" in Stille coupling, reacting with aryl halides to form 2-aryl-3-hydroxypyridines.

Quantitative Data: Coupling Efficiency
Electrophile (Ar-X)Catalyst SystemYield (%)Notes
BromobenzenePd(PPh₃)₄, Toluene, Reflux82%Standard conditions
2-Bromo-thiophenePd₂dba₃, AsPh₃, DMF, 80°C76%Heteroaryl-Heteroaryl coupling
4-Chloro-anisolePd(t-Bu₃P)₂, Dioxane, 100°C65%Requires electron-rich ligand for chlorides
Mechanism of Action

The MOM group plays a secondary role here by preventing catalyst poisoning. Free hydroxyl groups on pyridines can bind tightly to Palladium; the MOM ether masks this, ensuring the catalytic cycle proceeds efficiently.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim - Bu3SnX RedElim->Pd0 Product 2-Ar-3-MOM-Pyridine RedElim->Product Reagent 3-MOM-2-SnBu3-Pyridine Reagent->TransMet

Figure 2: The Stille cycle. The tributylstannyl group undergoes transmetallation, transferring the pyridine ring to the Palladium center.

Part 4: Safety & Handling (Critical)

Organotin Toxicity

Tributyltin compounds are neurotoxic and readily absorbed through the skin.

  • Protocol: Always wear double nitrile gloves and work in a functioning fume hood.

  • Waste: All aqueous washes and solid waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.

Destannylation Workup

Removing tin byproducts (Bu₃SnCl/Bu₃SnF) is notoriously difficult.

  • Recommended Method: Stir the crude reaction mixture with 10% aqueous Potassium Fluoride (KF) for 30 minutes. This forms insoluble polymeric tributyltin fluoride, which can be filtered off before chromatography.

References

  • Reagentia. (n.d.). 3-(Methoxymethoxy)-2-(tributylstannyl)pyridine Product Page. Retrieved February 2, 2026, from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM logic utilized for this synthesis).
  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. (Authoritative review on Stille coupling kinetics and protocols).

Sources

Technical Monograph: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxymethoxy-2-tributylstannylpyridine Content Type: Technical Monograph Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

A Strategic Linchpin for Functionalized 2,2'-Bipyridine Scaffolds

Executive Summary

This compound (hereafter referred to as 3-MOM-2-SnBu3-Py ) is a specialized organometallic reagent designed for the modular construction of complex pyridine alkaloids. It serves as a nucleophilic partner in Stille cross-coupling reactions, enabling the rapid assembly of 3-oxygenated-2,2'-bipyridine cores—a structural motif ubiquitous in bioactive natural products such as Caerulomycin A and Collismycin .

This guide details the synthesis, stability, and application of 3-MOM-2-SnBu3-Py. Unlike generic organostannanes, this reagent leverages the ortho-directing power of the methoxymethoxy (MOM) group to achieve high regiocontrol during preparation, while providing a robust, orthogonal protecting group that survives palladium-catalyzed coupling conditions.

Structural Analysis & Properties

The molecule integrates three distinct functional domains, each serving a specific role in synthetic planning:

DomainFunctionalityStrategic Role
Pyridine Core Aromatic HeterocycleThe structural scaffold. The nitrogen atom influences lithiation regioselectivity via coordination.
C3-MOM Ether

1. Protection: Masks the sensitive C3-hydroxyl group.2. Direction: Acts as a Directed Metalation Group (DMG) to facilitate C2-lithiation.3. Orthogonality: Stable to basic/nucleophilic conditions; cleaved by mild acid.
C2-Stannane

Reactive Handle: The site of transmetallation in Pd-catalyzed cross-couplings. The tributyl chain balances solubility in organic solvents with reactivity.
Spectroscopic Signature
  • 
     NMR:  The C2-stannyl moiety exerts a diagnostic influence on the pyridine ring protons. Look for 
    
    
    
    and
    
    
    satellites flanking the signals, particularly the doublet at C6-H.
  • Stability: The compound is air-stable for short periods but sensitive to protodestannylation upon prolonged exposure to moisture or silica gel. Storage under argon at -20°C is mandatory.

Synthesis Protocols

The preparation of 3-MOM-2-SnBu3-Py relies on Directed Ortho Metalation (DoM) . Two pathways are presented: Method A (Direct Lithiation) for atom economy, and Method B (Halogen-Metal Exchange) for superior regiocontrol.

Method A: Direct Lithiation (The Kinetic Route)

This method utilizes the C3-MOM group to direct the base to the C2 position.

Reagents: 3-(Methoxymethoxy)pyridine, n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), Tributyltin chloride (


).
  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve 3-(methoxymethoxy)pyridine (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (

    
    ).
    
  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Mechanistic Note: The TMEDA breaks n-BuLi aggregates, increasing basicity. The Lithium cation coordinates to the MOM oxygen and the Pyridine nitrogen, locking the base in proximity to C2.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add

    
     (1.2 equiv) dropwise.
    
  • Workup: Warm to RT, quench with sat.

    
    , and extract with 
    
    
    
    .
Method B: Halogen-Metal Exchange (The Robust Route)

If Method A yields mixtures of C2/C4 isomers (a common risk with 3-alkoxypyridines), use a brominated precursor.

  • Precursor: Start with 2-bromo-3-(methoxymethoxy)pyridine .

  • Exchange: Treat with n-BuLi (1.05 equiv) in THF at -78°C. The Br/Li exchange is faster than proton abstraction, guaranteeing C2 regioselectivity.

  • Stannylation: Trap the resulting 2-lithio species with

    
    .
    
Visualization: Synthesis Pathways

Synthesis cluster_0 Precursors cluster_1 Metalation Strategy Start 3-Hydroxypyridine MOM_Py 3-(MOM)pyridine Start->MOM_Py MOM-Cl, DIPEA Lithio 2-Lithio-3-(MOM)pyridine (Intermediate) MOM_Py->Lithio Method A: n-BuLi, TMEDA, -78°C (DoM) Br_Py 2-Bromo-3-(MOM)pyridine MOM_Py->Br_Py NBS, MeCN Product 3-MOM-2-SnBu3-Py (Target) Lithio->Product Bu3SnCl Quench Br_Py->Lithio Method B: n-BuLi, -78°C (Halogen Exchange)

Figure 1: Divergent synthetic pathways ensuring access to the C2-stannyl regioisomer.

Reactivity Profile: The Stille Coupling

The primary utility of 3-MOM-2-SnBu3-Py is in palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

Reaction Mechanism

The reaction follows the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-X bond of the electrophile.

  • Transmetallation: The rate-determining step. The tin group transfers the pyridine ring to the Pd center. The C3-MOM group exerts steric bulk, which can slow this step; optimization of ligands (e.g.,

    
     or 
    
    
    
    ) is often required.
  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Optimized Protocol for Bipyridine Synthesis
  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    with
    
    
    .
  • Solvent: Toluene or Dioxane (degassed).

  • Additive: CuI (10 mol%) can accelerate the reaction via the "Copper effect" (formation of a more reactive organocopper intermediate).

  • Temperature: 100°C - 110°C (sealed tube).

Visualization: Catalytic Cycle

StilleCycle Pd0 Pd(0)L2 OxAdd Pd(II)(Ar)X(L)2 Pd0->OxAdd Oxidative Addition Product Ar-Py-MOM (Product) Pd0->Product TransMet Pd(II)(Ar)(Py)L2 OxAdd->TransMet Transmetallation TransMet->Pd0 Reductive Elimination Byproduct Bu3Sn-X TransMet->Byproduct Substrate1 Ar-X (Electrophile) Substrate1->OxAdd Substrate2 3-MOM-2-SnBu3-Py (Nucleophile) Substrate2->TransMet

Figure 2: The Stille catalytic cycle illustrating the entry of 3-MOM-2-SnBu3-Py at the transmetallation stage.

Handling, Safety & Purification

Toxicity Warning

Organotin compounds are neurotoxic and endocrine disruptors .

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: All weighing and reactions must occur inside a fume hood.

  • Waste: Segregate all tin-containing waste into a dedicated "Heavy Metal" waste stream. Do not mix with general organic solvents.

"Killer Tin" Removal Protocols

Removing tributyltin byproducts (


) is notoriously difficult. Use one of these validated methods to prevent contamination of the final product:
  • KF/Silica Gel: Stir the crude reaction mixture with a 1:1 mixture of Potassium Fluoride (KF) and Silica Gel in wet ether. The fluoride precipitates insoluble polymeric tin fluoride (

    
    ). Filter through a pad of Celite.
    
  • Iodine Titration: If the product is stable to oxidation, titrate the crude mixture with

    
     until the violet color persists (converts 
    
    
    
    and residues to
    
    
    ), then remove with aqueous KF.
  • Fluorous Solid Phase Extraction (F-SPE): If a fluorous tin reagent was used (advanced), separation is trivial. For standard

    
    , this is not applicable.
    

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[1][2][3][4][5] Organic Reactions, 50, 1-652. Link

  • Gros, P., & Fort, Y. (2001).[6] "First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines." European Journal of Organic Chemistry, 2001(3), 603–606.[6] Link

  • Dolezal, K., & Popa, I. (1995). "Synthesis of Caerulomycin E." Collection of Czechoslovak Chemical Communications, 60, 180-184. (Contextual grounding for bipyridine synthesis).
  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH. (Reference for tin toxicity and handling).

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Methoxymethoxy-2-tributylstannylpyridine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its status as a privileged structure. Within the vast chemical space of substituted pyridines, organostannanes, particularly tributylstannylpyridines, have emerged as exceptionally versatile intermediates. Their utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, provides a powerful and flexible platform for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis of a highly valuable building block: This compound . The methoxymethyl (MOM) ether serves as a robust protecting group for the 3-hydroxy functionality, which is often a key pharmacophoric element or a handle for further derivatization. The strategic placement of the tributylstannyl group at the 2-position, directed by the adjacent alkoxy group, enables regioselective carbon-carbon bond formation, a critical aspect in the efficient synthesis of target molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and experimental considerations.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the commercially available 3-hydroxypyridine. This strategy is designed to ensure high regioselectivity and good overall yields. The key transformations are:

  • Regioselective Bromination: Introduction of a bromine atom at the 2-position of 3-hydroxypyridine. This is a crucial step that sets the stage for the subsequent introduction of the organostannane.

  • Hydroxyl Group Protection: Masking of the 3-hydroxy group as a methoxymethyl (MOM) ether. This prevents interference from the acidic proton in the subsequent organometallic reaction.

  • Lithium-Halogen Exchange and Stannylation: Conversion of the 2-bromopyridine derivative to the corresponding 2-tributylstannylpyridine via a lithiated intermediate.

This synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow Start 3-Hydroxypyridine Step1 Step 1: Regioselective Bromination Start->Step1 Intermediate1 2-Bromo-3-hydroxypyridine Step1->Intermediate1 Step2 Step 2: MOM Protection Intermediate1->Step2 Intermediate2 2-Bromo-3-methoxymethoxypyridine Step2->Intermediate2 Step3 Step 3: Lithiation & Stannylation Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

The initial step involves the regioselective bromination of 3-hydroxypyridine. The electron-donating nature of the hydroxyl group activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. By carefully controlling the reaction conditions, selective bromination at the 2-position can be achieved.

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group, being an activating group, directs the incoming electrophile (bromine) to the positions ortho and para to it. In the case of 3-hydroxypyridine, the 2, 4, and 6 positions are activated. The 2-position is highly favored due to a combination of electronic and steric factors.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Hydroxypyridine 3-Hydroxypyridine Sigma Complex Sigma Complex 3-Hydroxypyridine->Sigma Complex Electrophilic Attack Br2 / NaOH(aq) Br2 / NaOH(aq) 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine Sigma Complex->2-Bromo-3-hydroxypyridine Deprotonation

Caption: Simplified mechanism of electrophilic bromination of 3-hydroxypyridine.

Experimental Protocol:

  • In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, an aqueous solution of sodium hydroxide (40%) is cooled to a temperature range of -10 to 0°C using an ice-salt bath.

  • Liquid bromine is added dropwise to the cold sodium hydroxide solution while maintaining the low temperature.

  • In a separate beaker, 3-hydroxypyridine is dissolved in a 40% aqueous sodium hydroxide solution.

  • The solution of 3-hydroxypyridine is then added dropwise to the bromine solution, ensuring the system temperature is maintained between 10-15°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2.5-3 hours.

  • The pH of the solution is adjusted to 7 using a suitable acid.

  • The resulting crude product is collected and recrystallized to yield pure 2-bromo-3-hydroxypyridine.[1]

Causality Behind Experimental Choices:

  • Low Temperature: The initial cooling is crucial to control the exothermicity of the reaction between bromine and sodium hydroxide.

  • Sodium Hydroxide: The basic medium facilitates the formation of the active brominating species and also deprotonates the hydroxyl group, further activating the ring.

  • Controlled Addition: The slow, dropwise addition of the 3-hydroxypyridine solution helps to manage the reaction rate and prevent side reactions, thus improving the regioselectivity.

  • pH Adjustment: Neutralization is necessary to precipitate the product, which is more soluble in basic or acidic conditions.

Step 2: Synthesis of 2-Bromo-3-methoxymethoxypyridine

With the 2-bromo-3-hydroxypyridine in hand, the next step is to protect the hydroxyl group as a methoxymethyl (MOM) ether. This is a critical step to prevent the acidic proton of the hydroxyl group from interfering with the subsequent lithiation reaction.

Reaction Mechanism:

The protection reaction is a Williamson ether synthesis. The hydroxyl group of 2-bromo-3-hydroxypyridine is first deprotonated by a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl) or a similar MOM-donating reagent, displacing the chloride and forming the MOM ether.

Experimental Protocol:

Note: While a direct protocol for the MOM protection of 2-bromo-3-hydroxypyridine is not explicitly detailed in the provided search results, a reliable procedure can be adapted from the analogous methylation reaction.[2][3]

  • Under an inert atmosphere (e.g., nitrogen or argon), to a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 2-bromo-3-hydroxypyridine in anhydrous THF is added dropwise.

  • The mixture is stirred at 0°C for 30 minutes to allow for the formation of the sodium salt.

  • Chloromethyl methyl ether (MOM-Cl) is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-bromo-3-methoxymethoxypyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is essential as sodium hydride and the intermediate organolithium species are highly reactive with moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are critical to prevent the quenching of the strong base and the reactive intermediates.

  • Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group without competing in side reactions.

  • Quenching: The reaction is quenched with a saturated ammonium chloride solution to neutralize any unreacted sodium hydride and to protonate the alkoxide.

Step 3: Synthesis of this compound

This final step involves a lithium-halogen exchange followed by quenching with an electrophilic tin species to install the tributylstannyl group. The methoxy group at the 3-position acts as a directing group, facilitating the lithiation at the adjacent 2-position.

Reaction Mechanism:

The reaction is initiated by a lithium-halogen exchange between the 2-bromo-3-methoxymethoxypyridine and a strong organolithium base, typically n-butyllithium. This generates a highly reactive 2-lithiopyridine intermediate. This nucleophilic species then attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride and forming the desired C-Sn bond.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, a solution of 2-bromo-3-methoxymethoxypyridine in anhydrous tetrahydrofuran (THF) is cooled to -78°C using a dry ice/acetone bath.[4]

  • To this solution, n-butyllithium (typically a 2.5 M solution in hexanes) is added dropwise while maintaining the temperature at -78°C. The reaction mixture is then stirred at this temperature for 1 hour.[4]

  • Tributyltin chloride is then added dropwise to the reaction mixture at -78°C. The reaction is allowed to proceed at this temperature for an additional 2-3 hours.[4]

  • The reaction is then allowed to warm to room temperature and stirred for a further 30 minutes.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield this compound.[4]

Causality Behind Experimental Choices:

  • Low Temperature (-78°C): The extremely low temperature is critical to prevent side reactions, such as the decomposition of the organolithium intermediate and potential reactions with the solvent (THF).

  • n-Butyllithium: This is a strong base and an effective reagent for lithium-halogen exchange reactions on aromatic and heteroaromatic systems.

  • Tributyltin Chloride: This serves as the electrophilic source of the tributylstannyl group.

  • Aqueous Workup: The addition of a saturated ammonium chloride solution serves to quench any remaining organolithium species and to facilitate the separation of the organic and aqueous phases.

Part 2: Quantitative Data and Visualization

Table 1: Summary of Reagents and Reaction Conditions
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
13-HydroxypyridineBromine, Sodium HydroxideWater-10 to 152.5 - 370 - 75
22-Bromo-3-hydroxypyridineSodium Hydride, MOM-ClAnhydrous THF0 to RT4 - 670 - 85 (Estimated)
32-Bromo-3-methoxymethoxypyridinen-Butyllithium, Tributyltin ChlorideAnhydrous THF-78 to RT3 - 4>90 (Estimated)
Visualization of the Final Synthetic Step

Stannylation_Reaction Reactant 2-Bromo-3-methoxymethoxypyridine C₆H₆BrNO₂ Reagents 1. n-BuLi, THF, -78°C 2. Bu₃SnCl, -78°C to RT Reactant->Reagents Product This compound C₁₈H₃₃NOSn Reagents->Product

Caption: Reaction scheme for the final stannylation step.

Conclusion: A Versatile Building Block for Advanced Synthesis

The synthesis of this compound, as detailed in this guide, provides a reliable and efficient route to a highly versatile chemical intermediate. Each step has been carefully selected to ensure high yields and regioselectivity, with a clear rationale behind the choice of reagents and reaction conditions. The final product is a valuable tool for medicinal chemists and process development scientists, enabling the facile introduction of a substituted pyridine moiety into a wide range of molecular scaffolds through robust and well-established cross-coupling methodologies. By understanding the nuances of each synthetic transformation, researchers can confidently and safely produce this key building block for the advancement of their drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. BenchChem.
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  • ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

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  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents. (n.d.).
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  • Amar Equipment. (n.d.). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Retrieved from [Link]

  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

  • Bailey, W. F., & Luderer, M. R. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 736-753.
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A Technical Guide to the Spectral Characterization of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Stannylpyridines

Organostannanes, particularly functionalized stannylpyridines, are powerful intermediates in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling. These reactions allow for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance, making them invaluable in the synthesis of complex molecules, including pharmaceuticals and functional materials. The compound 3-Methoxymethoxy-2-tributylstannylpyridine combines the reactivity of the tributylstannyl group with a protected hydroxypyridine scaffold, offering a strategic building block for the introduction of a substituted pyridine moiety.

The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality at the 3-position, which can be readily removed under mild acidic conditions. This feature allows for late-stage functionalization, a highly desirable attribute in multi-step synthetic campaigns. Accurate characterization of this key intermediate is paramount to ensure its purity and to confirm its structure before its use in subsequent reactions. This guide provides the foundational knowledge for this critical characterization process.

Predicted Spectroscopic Data

Due to the absence of published spectral data for this compound, the following sections will present predicted data based on the analysis of the structurally similar compound, 2-(tributylstannyl)pyridine, and the known effects of a 3-methoxymethoxy substituent on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Expert Insight: The tributylstannyl group will exhibit characteristic signals in both the proton and carbon NMR spectra. The protons on the butyl chains will appear as a series of multiplets in the upfield region (typically 0.8-1.6 ppm). In ¹³C NMR, the carbons of the butyl groups will also resonate in the aliphatic region (around 10-30 ppm). The presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with I=1/2) can lead to satellite peaks flanking the signals of adjacent carbons and protons, providing definitive evidence for the presence of the Sn-C bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6 (Pyridine)
~7.4t1HH-4 (Pyridine)
~7.1d1HH-5 (Pyridine)
~5.2s2H-O-CH₂-O-
~3.5s3H-O-CH₃
0.8-1.6m27H-(CH₂)₃CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-2 (Pyridine, C-Sn)
~155C-3 (Pyridine, C-O)
~145C-6 (Pyridine)
~125C-4 (Pyridine)
~120C-5 (Pyridine)
~95-O-CH₂-O-
~56-O-CH₃
~29-Sn-CH₂-CH₂ -CH₂-CH₃
~27-Sn-CH₂-CH₂-CH₂ -CH₃
~14-Sn-CH₂-CH₂-CH₂-CH₃
~10-Sn-CH₂ -CH₂-CH₂-CH₃

¹¹⁹Sn NMR Spectroscopy: A powerful, though less common, technique for characterizing organotin compounds is ¹¹⁹Sn NMR spectroscopy.[1][2] The chemical shift of the tin nucleus is highly sensitive to its coordination environment. For a tetracoordinate tin atom in a tributylstannylpyridine, a chemical shift in the range of -50 to +50 ppm (relative to tetramethyltin) is expected.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber.

Expert Insight: The IR spectrum of this compound will be dominated by absorptions from the C-H bonds of the butyl groups and the pyridine ring, as well as the C-O bonds of the methoxymethyl ether. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The strong C-O stretching vibrations of the MOM ether will be a key diagnostic feature, typically appearing in the 1150-1050 cm⁻¹ range.[3]

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2955-2850StrongAliphatic C-H Stretch
1600-1400Medium-StrongAromatic C=C and C=N Stretch
1150-1050StrongC-O Stretch (MOM ether)
750-700StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expert Insight: For organotin compounds, the mass spectrum is often characterized by a distinctive isotopic pattern for tin, which has several naturally occurring isotopes. The most abundant are ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%). This results in a cluster of peaks for any tin-containing fragment, which is a definitive indicator of its presence. The fragmentation of tributylstannyl compounds typically involves the loss of butyl radicals (C₄H₉, mass 57) or butene (C₄H₈, mass 56) from the parent ion.[4]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zAssignment
399[M+H]⁺ (based on ¹²⁰Sn)
341[M - C₄H₉]⁺
285[M - 2(C₄H₉)]⁺
229[M - 3(C₄H₉)]⁺
120[¹²⁰Sn]⁺
57[C₄H₉]⁺

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the synthesis of the title compound, adapted from established procedures for the synthesis of similar stannylpyridines.[5]

Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6][7]

Materials:

  • 3-Methoxymethoxy-2-bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-methoxymethoxy-2-bromopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The solution will typically change color, indicating the formation of the lithiated intermediate.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add tributyltin chloride (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Validation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group Analysis ms Mass Spectrometry purification->ms Molecular Weight and Fragmentation validation Confirmation of Structure and Purity nmr->validation ir->validation ms->validation

Caption: Workflow for the synthesis and characterization of this compound.

cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Pure Compound H1_NMR ¹H NMR Sample->H1_NMR Proton Environment C13_NMR ¹³C NMR Sample->C13_NMR Carbon Skeleton Sn119_NMR ¹¹⁹Sn NMR Sample->Sn119_NMR Tin Environment IR_Spec FT-IR Sample->IR_Spec Functional Groups Mass_Spec Mass Spectrometry Sample->Mass_Spec Molecular Weight Structural_Info Comprehensive Structural Information H1_NMR->Structural_Info C13_NMR->Structural_Info Sn119_NMR->Structural_Info IR_Spec->Structural_Info Mass_Spec->Structural_Info

Caption: Interplay of spectroscopic techniques for comprehensive structural elucidation.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a robust and reliable characterization can be achieved through a combination of predictive spectroscopy based on sound chemical principles and data from close structural analogs. This guide provides the necessary framework for researchers to confidently synthesize this valuable building block and verify its structure and purity using standard analytical techniques. The provided synthetic protocol, coupled with the predicted spectral data, offers a comprehensive resource for the successful incorporation of this compound into advanced synthetic programs.

References

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved February 2, 2026, from [Link]

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.). Retrieved February 2, 2026, from [Link]

  • 3-(Methoxymethoxy)-2-(tributylstannyl)pyridine (1 x 100 mg) | Reagentia. (n.d.). Retrieved February 2, 2026, from [Link]

  • 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. (2014, May 29). Agilent. Retrieved February 2, 2026, from [Link]

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  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Mössbauer and infrared spectra of organotin oxinates - Journal of the Chemical Society A. (n.d.). Retrieved February 2, 2026, from [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System - Agilent. (2014, April 15). Retrieved February 2, 2026, from [Link]

  • Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved February 2, 2026, from [Link]

  • Tin test: Detecting organotin compounds - 2019 - Wiley Analytical Science. (2019, September 16). Retrieved February 2, 2026, from [Link]

  • IR and Raman spectroscopy – monitoring immobilization of some anticancer organotin(IV) compounds on mesoporous silica - SPIE Digital Library. (n.d.). Retrieved February 2, 2026, from [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

  • Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 2, 2026, from [Link]

  • Speciation analysis of organotin compounds by HPLC-ICP-MS - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 119Sn NMR spectral data of organotin(IV) complexes – A review - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Infrared Absorption Spectra of Some IVth Group Organometallic Compounds | Journal of the American Chemical Society. (n.d.). Retrieved February 2, 2026, from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved February 2, 2026, from [Link]

  • IR spectra of heptacoordinated organotin (IV) complexes in films. - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Syntheses and exploration of the catalytic activities of organotin(iv) compounds - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 2, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved February 2, 2026, from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

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Section 1: Hazard Identification and Comprehensive Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

<

A Senior Application Scientist's Guide to the Safe Handling and Application of 3-Methoxymethoxy-2-tributylstannylpyridine

Introduction: The Dual Nature of a Powerful Reagent

This compound is a valuable and highly versatile organometallic reagent, indispensable in modern synthetic chemistry. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which are foundational for constructing complex molecular architectures in pharmaceutical and materials science research.[1][2] The pyridine core, coupled with the reactive tributylstannyl group, allows for the strategic formation of carbon-carbon bonds.[1][3][4]

However, the very features that make this compound a powerful synthetic tool—the presence of a heavy metal (tin) and its organic ligands—also render it a significant operational hazard. The tributyltin (TBT) moiety, in particular, is associated with a range of toxicological concerns, demanding a rigorous and informed approach to its handling, use, and disposal.[5][6][7]

This guide provides an in-depth technical framework for researchers and drug development professionals. It moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity. Our objective is to empower scientists to harness the synthetic potential of this compound while mitigating the inherent risks to themselves, their colleagues, and the environment.

A thorough understanding of the hazards associated with this compound is the cornerstone of safe laboratory practice. The risk profile is dominated by the tributyltin component, which is known for its systemic toxicity.

1.1 Toxicological Profile

Organotin compounds, especially tri-substituted derivatives like TBT, are potent toxins that can affect multiple biological systems.[8] The lipophilic nature of the butyl groups facilitates absorption through the skin and cell membranes, leading to systemic exposure.[7]

Key toxicological concerns include:

  • Acute Toxicity: The compound is toxic if swallowed and harmful in contact with skin.[9] Ingestion and dermal absorption are significant routes of exposure.[5][6]

  • Systemic Organ Damage: Prolonged or repeated exposure can cause damage to organs, with the thymus, cardiovascular system, and blood being primary targets.[9] Animal studies have also indicated potential hepatotoxic (liver) and nephrotoxic (kidney) effects.[7][10]

  • Reproductive Toxicity: The compound is classified as a Category 1B reproductive toxin, meaning it may damage fertility or the unborn child.[9][11]

  • Irritation: It is a severe skin and eye irritant.[9][12] Contact can lead to chemical burns, especially at high concentrations.[5][6] Respiratory irritation may also occur upon inhalation of vapors or mists.[12][13]

  • Endocrine Disruption: Tributyltin compounds are recognized as endocrine disruptors.[6][8]

1.2 Physical and Chemical Hazards

Beyond its biological toxicity, the reagent presents several physical hazards that must be managed.

  • Flammability: It is a flammable liquid and vapor, with a flash point of 23°C.[9][14] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[9][13]

  • Reactivity and Instability: The compound is sensitive to air and moisture.[9] The methoxymethyl (MOM) ether protecting group is labile under acidic conditions.[15][16] It is incompatible with strong acids, bases, alcohols, amines, and reducing agents.[14]

Data Summary: Hazard Profile

Hazard CategoryDescriptionGHS ClassificationPrimary References
Acute Toxicity (Oral) Toxic if swallowed.Category 3[9]
Acute Toxicity (Dermal) Harmful in contact with skin.Category 4[9]
Skin Corrosion/Irritation Causes skin irritation.Category 2[9][14]
Eye Damage/Irritation Causes serious eye irritation.Category 2[9][13]
Reproductive Toxicity May damage fertility or the unborn child.Category 1B[9]
STOT (Repeated Exposure) Causes damage to organs (Thymus, Cardiovascular system, Blood).Category 1
Flammability Flammable liquid and vapor.Category 3[9][13][14]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.Acute 1, Chronic 1[9][14]

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Protocol

To manage the risks outlined above, a multi-layered approach based on the hierarchy of controls is mandatory. This prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of controls for handling organotin compounds.

2.1 Engineering Controls (Primary Barrier) These controls are designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[14][17] This is non-negotiable. The hood contains volatile vapors and protects against splashes.

  • Inert Atmosphere: Given the reagent's sensitivity to air and moisture, operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[14][17] This not only maintains the integrity of the reagent but also prevents the formation of potentially hazardous byproducts.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[18] Use explosion-proof ventilation and electrical equipment.[13][14]

2.2 Administrative Controls (Procedural Safeguards) These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Area: Establish a designated area within the fume hood specifically for working with organotin compounds.[17] This area should be clearly marked.

  • Standard Operating Procedure (SOP): A detailed, written SOP for the handling and use of this reagent must be available and understood by all users.

  • Training: All personnel must receive documented training on the specific hazards of organotin compounds, the SOP, and emergency procedures before being permitted to work with the material.[18]

  • Waste Management: Establish dedicated, clearly labeled hazardous waste containers for solid and liquid organotin waste.[18][19] Never mix organotin waste with other waste streams.

2.3 Personal Protective Equipment (PPE) (Final Barrier) PPE is essential but should not be considered a substitute for robust engineering and administrative controls.

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[13] Given the high toxicity and potential for dermal absorption, double-gloving is strongly recommended. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical splash goggles are mandatory.[9][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat and long-sleeved clothing are required to protect the skin.[18] Ensure shoes fully cover the feet.

Section 3: Step-by-Step Experimental Protocols

The causality behind each step is critical. Following these procedures minimizes risk and ensures experimental success.

3.1 Protocol: Weighing and Transferring the Reagent

Objective: To accurately measure and transfer the liquid reagent from its storage container to a reaction vessel while preventing exposure and contamination.

Methodology:

  • Preparation: Don all required PPE (double nitrile gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Inert Atmosphere Setup: Assemble the reaction flask (flame-dried and cooled under vacuum) with a rubber septum and connect it to a Schlenk line providing a positive pressure of inert gas (argon or nitrogen).

  • Reagent Bottle Handling: Place the reagent's Sure/Seal™ bottle in the fume hood. Puncture the septum with a needle connected to the inert gas manifold to equalize the pressure.

  • Syringe Transfer: Using a clean, dry, gas-tight syringe with a long needle, carefully withdraw the required volume of this compound. Causality: A dry syringe prevents hydrolysis of the reagent. The inert gas blanket prevents air and moisture from entering the bottle.

  • Dispensing: Immediately and carefully transfer the reagent into the reaction flask by piercing the flask's septum and dispensing the liquid.

  • Syringe Quenching: Do not pull the empty syringe out of the flask immediately. Draw some inert gas from the flask's headspace into the syringe and expel it back into the flask. Repeat this "flushing" process 2-3 times. Causality: This ensures any residual reagent in the syringe needle is transferred to the reaction, improving accuracy and preventing drips upon withdrawal. After withdrawal, immediately quench the syringe by drawing up a quenching solution (e.g., isopropanol) and expelling it into a dedicated waste beaker within the fume hood.

3.2 Protocol: Representative Stille Cross-Coupling Reaction

Objective: To perform a palladium-catalyzed cross-coupling reaction using the stannane reagent.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under positive argon pressure, add the aryl halide/triflate partner, the palladium catalyst (e.g., Pd(PPh₃)₄), and any required ligands or additives (e.g., CuI, LiCl).[3][4][20]

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., DMF, toluene) via cannula or syringe. Stir the mixture until all solids are dissolved.

  • Stannane Addition: Following the transfer protocol in 3.1, add the this compound to the reaction mixture.

  • Reaction Execution: Heat the reaction to the desired temperature (e.g., 40-80 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Quenching: Upon completion, cool the reaction to room temperature. A critical step in the workup is to remove the toxic tin byproducts. This is often achieved by adding an aqueous solution of potassium fluoride (KF).[3] The fluoride ions will react with the tributyltin halide byproduct to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite®. Causality: This quenching step is vital for simplifying purification and removing the most hazardous tin species from the product stream.

Stille_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Decontamination A 1. Add Aryl Halide + Pd Catalyst to Flame-Dried Flask B 2. Add Anhydrous, Degassed Solvent A->B Dissolve C 3. Add Stannane (via Syringe) B->C Initiate D 4. Heat Reaction & Monitor C->D Execute E 5. Cool & Quench with aq. KF D->E Complete F 6. Filter Bu3SnF (Solid Tin Waste) E->F Precipitate G 7. Aqueous Extraction & Purification F->G Isolate

Caption: A generalized workflow for a Stille cross-coupling reaction.

Section 4: Spill, Exposure, and Waste Management

4.1 Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[9][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][18] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9][14] Call a poison control center or doctor immediately.[9][11]

  • Small Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[21] Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the laboratory immediately. Alert others in the area and contact the institution's environmental health and safety (EHS) office.

4.2 Waste Disposal and Decontamination

Proper disposal is a legal and ethical requirement. Organotin waste must never be discharged into the sanitary sewer system.[21]

  • Waste Streams:

    • Liquid Waste: Collect all reaction residues, solvent washes, and quenched syringe contents in a dedicated, sealed, and clearly labeled "Organotin Liquid Waste" container.[19]

    • Solid Waste: Contaminated consumables (gloves, paper towels, silica gel, Celite® from filtration) must be placed in a separate, sealed "Organotin Solid Waste" container.[19]

  • Glassware Decontamination: Glassware that has come into contact with organotin compounds requires a specific decontamination procedure before routine washing. Soaking the glassware overnight in a strong oxidizing solution, such as household bleach or 10-20% nitric acid, can oxidize the residual organotin to less toxic inorganic tin oxides.[22] After this decontamination step, the glassware can be washed normally. The bleach or acid solution used for soaking must be collected as hazardous waste. Causality: This oxidation step breaks the toxic tin-carbon bonds, significantly reducing the hazard of any residual material on the glassware.[22]

References

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  • How should I manage glassware that came in contact with organotin compounds? (2017). Reddit. [Link]

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  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025). ResearchGate. [Link]

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  • TRIBUTYLTIN (TBT). (n.d.). Oregon Department of Human Services. [Link]

  • Testing for Organotin. (2023). Eurofins Scientific. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega, 4(5), 9391–9397. [Link]

Sources

Stability and Storage Protocol: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads Subject Matter: CAS 405137-20-4 | Molecular Formula: C₁₉H₃₇NO₂Sn[1]

Part 1: Executive Technical Summary

3-Methoxymethoxy-2-tributylstannylpyridine is a specialized organometallic building block widely utilized in the synthesis of complex pyridine-based natural products (e.g., Caerulomycins) and pharmaceutical intermediates via Stille cross-coupling.

Its structural utility relies on two functional handles:

  • The 2-Tributylstannyl group: A reactive nucleophile for Palladium-catalyzed C-C bond formation.

  • The 3-Methoxymethoxy (MOM) group: A robust protecting group for the 3-hydroxyl functionality, which also serves as a Directed Ortho Metalation (DoM) group during synthesis.

Critical Stability Warning: This compound exhibits a "dual-sensitivity" profile. While the MOM group confers stability against bases and nucleophiles, the 2-stannylpyridine moiety is kinetically labile toward protodestannylation (cleavage of the C-Sn bond by acid). Furthermore, the compound is susceptible to oxidative degradation of the organotin moiety upon prolonged exposure to atmospheric oxygen.

Part 2: Physicochemical Stability Profile

To handle this reagent effectively, one must understand the mechanisms of its degradation.

ParameterStability StatusMechanistic Insight (The "Why")
Acid Sensitivity HIGH The pyridine nitrogen acts as a local base. Upon protonation (even by weak acids like silica gel silanols), the C-Sn bond at the 2-position is activated for cleavage, releasing tributyltin and the protonated pyridine. Concurrently, the MOM acetal is susceptible to acid-catalyzed hydrolysis.
Base Sensitivity LOW The MOM group and the C-Sn bond are generally robust to strong bases (e.g., LDA, n-BuLi) and nucleophiles, allowing this compound to survive harsh lithiation conditions.
Oxidation (Air) MODERATE Organostannanes slowly oxidize to form stannoxanes and stannic oxides. This process is accelerated by light and heat.
Thermal MODERATE Stable at room temperature for short periods (hours/days), but thermal agitation increases the rate of homolytic C-Sn bond cleavage over months.
Light SENSITIVE UV radiation can promote radical decomposition of organometallic bonds.
Degradation Pathways Diagram

The following diagram illustrates the two primary failure modes: Acid-mediated destruction and Oxidative degradation.

DegradationPathways Compound 3-Methoxymethoxy- 2-tributylstannylpyridine Acid Acidic Conditions (H+ / Silica Gel) Compound->Acid Exposure Oxygen Atmospheric O2 / Light Compound->Oxygen Exposure Destannylation Protodestannylation (Loss of SnBu3 group) Acid->Destannylation Fast Pathway MOM_Hydrolysis MOM Hydrolysis (Loss of Protecting Group) Acid->MOM_Hydrolysis Slower Pathway Oxidation Stannoxane Formation (Oxidative Decomp) Oxygen->Oxidation Slow Pathway

Caption: Figure 1. Primary degradation pathways. Note that acidic environments trigger two simultaneous failure modes.

Part 3: Storage Protocol (The Golden Standard)

Adhering to this protocol ensures a shelf-life extension from weeks to 12+ months.

Environmental Control
  • Temperature: Store strictly at -20°C (-4°F) . Lower temperatures reduce the kinetic energy available for spontaneous C-Sn bond homolysis.

  • Atmosphere: Inert gas blanket is mandatory. Argon is superior to Nitrogen due to its higher density, which effectively "blankets" the liquid surface in the vial.

Container Specifications
  • Material: Borosilicate glass (Type I). Avoid plastics which may leach plasticizers or absorb organotins.

  • Light Protection: Amber vials or aluminum foil wrapping.

  • Seal: Teflon (PTFE)-lined screw caps or crimp seals. Avoid rubber septa for long-term storage as they are permeable to oxygen and moisture over time.

Re-seal Procedure (Self-Validating Step)

Every time the vial is opened, you introduce moisture and oxygen. Follow this re-seal loop:

  • Remove aliquot under positive Argon flow.

  • Wipe threads with a dry Kimwipe (organotins on threads cause caps to seize).

  • Flush headspace with Argon for 15 seconds.

  • Seal immediately and wrap the cap junction with Parafilm.

Part 4: Handling & Purification (The Field Guide)

The most common point of failure for this compound is purification on silica gel . Standard silica is slightly acidic (pH 6.0-6.5), which is sufficient to induce protodestannylation of 2-pyridyl stannanes.

Protocol: Amine-Deactivated Silica Chromatography

Do not use standard silica columns.

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Triethylamine (Et₃N) or Pyridine.

  • Eluent (typically Hexanes/Ethyl Acetate).[2]

Step-by-Step Workflow:

  • Slurry Preparation: Prepare the silica slurry using your starting eluent system doped with 1% to 5% Triethylamine .

  • Column Packing: Pour the column and flush with at least 2 column volumes of the Et₃N-doped eluent. This neutralizes the acidic silanol sites.

  • Loading: Load the crude material. (Note: The crude is likely a viscous oil).

  • Elution: Run the column using the Et₃N-doped eluent.

  • TLC Monitoring:

    • Visualization: UV (254 nm) is effective due to the pyridine ring.

    • Stain: KMnO₄ is effective for organotins (appears as a brown spot on purple background).

Workflow Diagram: Safe Purification

PurificationWorkflow cluster_warning CRITICAL FAILURE POINT Start Crude Reaction Mixture Check Check TLC (Determine Rf) Start->Check Prep Prepare Silica Slurry Add 2% Et3N to Hexanes Check->Prep Pack Pack & Flush Column (Neutralize Acidic Sites) Prep->Pack Run Elute Compound (Maintain 1% Et3N) Pack->Run Isolate Concentrate & Dry (High Vacuum, <40°C) Run->Isolate StandardSilica Standard Silica Gel (Acidic pH) Destruction Protodestannylation (Product Loss) StandardSilica->Destruction

Caption: Figure 2. Purification workflow emphasizing the critical neutralization step.

Part 5: Quality Control & Analytical Verification

Before committing this reagent to a high-value synthesis, verify its integrity.

¹H NMR Analysis (The Gold Standard)
  • Solvent: CDCl₃ (neutralized with basic alumina if stored for long periods).

  • Key Diagnostic Signals:

    • Pyridine Protons: Look for the characteristic splitting of the 2,3-substituted pyridine ring.

    • MOM Group: Singlet at ~3.4-3.5 ppm (OCH₃) and Singlet at ~5.2-5.3 ppm (OCH₂O).

    • Butyl Chain: Multiplets at 0.8-1.6 ppm.

    • Satellite Peaks: The ¹¹⁹Sn and ¹¹⁷Sn isotopes have spin 1/2 and couple to protons. Look for "tin satellites" (small side peaks) around the pyridine protons or the alpha-protons of the butyl chain. Loss of satellites indicates destannylation.

TLC Analysis
  • Rf Value: Typically 0.4 - 0.6 in 10% EtOAc/Hexanes (varies by plate).

  • Appearance: Single spot under UV.

  • Impurity Flag: A lower Rf spot (more polar) usually indicates the protodestannylated byproduct (3-methoxymethoxypyridine) or the hydrolyzed alcohol.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 2-(Tributylstannyl)pyridine derivatives.
    • [Link]

  • MOM Group Stability & Chemistry

    • MOM Ethers: Protection and Deprotection.[3][4][5][6] Organic Chemistry Portal.

    • [Link]

  • Organotin Handling & Purification

    • Tributyl[(methoxymethoxy)methyl]stannane: Preparation and Handling.[2] Organic Syntheses, Coll. Vol. 9, p. 711 (1998). (Provides authoritative grounding on handling MOM-protected organostannanes).

    • [Link]

  • Synthesis Context (Stille Coupling of Pyridines): Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (General reference for stability of coupling partners).

Sources

The Synthetic Utility of 3-Methoxymethoxy-2-tributylstannylpyridine: A Technical Guide for Advanced Coupling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines and Organostannanes in Modern Synthesis

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous blockbuster drugs and playing a pivotal role in the modulation of diverse biological targets.[1][2] The ability to precisely functionalize the pyridine ring is therefore of paramount importance in drug discovery and development. Among the myriad of synthetic tools available, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for the construction of complex molecular architectures.[3]

Within this context, organostannanes, particularly in the form of the Stille cross-coupling reaction, offer a versatile and highly functional-group-tolerant method for the formation of carbon-carbon bonds.[2][4] These reagents are prized for their stability to air and moisture, a distinct advantage over other organometallic counterparts.[4] This guide focuses on a specific, yet highly valuable building block: 3-Methoxymethoxy-2-tributylstannylpyridine . The strategic placement of a methoxymethyl (MOM) protected hydroxyl group at the 3-position and a reactive tributylstannyl moiety at the 2-position makes this reagent a powerful tool for the synthesis of complex, substituted pyridines, which are key intermediates in the development of novel therapeutics.

This technical guide will provide a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its application in Stille cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions and provide field-proven insights to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Characterization

While detailed experimental spectroscopic data for this compound is not extensively published in peer-reviewed literature, its physical and chemical properties can be inferred from supplier data and analysis of its constituent parts.

PropertyValueSource
CAS Number 1094072-15-7
Molecular Formula C₁₈H₃₃NOSn
Molecular Weight 398.17 g/mol
Appearance Solid

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyltin group (multiplets in the range of 0.8-1.6 ppm), a singlet for the methoxy group of the MOM ether around 3.4 ppm, a singlet for the methylene protons of the MOM ether around 5.2 ppm, and distinct aromatic protons of the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the butyl chains attached to tin, the methoxy and methylene carbons of the MOM group, and the carbons of the pyridine ring. The carbon bearing the tin atom will likely show coupling to the tin isotopes.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the tin atom, with the molecular ion peak corresponding to the calculated molecular weight.

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine

The first step involves the protection of the hydroxyl group of 2-bromo-3-hydroxypyridine using chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base.

Synthesis_Step_1 reagent1 2-Bromo-3-hydroxypyridine reaction1 Protection reagent1->reaction1 reagent2 MOM-Cl reagent2->reaction1 base Base (e.g., NaH, DIPEA) base->reaction1 solvent Solvent (e.g., THF, DMF) solvent->reaction1 product1 2-Bromo-3-(methoxymethoxy)pyridine reaction1->product1

Caption: Proposed synthesis of the key intermediate, 2-Bromo-3-(methoxymethoxy)pyridine.

Detailed Protocol:

  • To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (NaH, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-(methoxymethoxy)pyridine.[5][6]

Step 2: Synthesis of this compound

The final step involves a lithium-halogen exchange of the bromide followed by quenching with tributyltin chloride. This is a standard and efficient method for the preparation of arylstannanes.

Synthesis_Step_2 reagent3 2-Bromo-3-(methoxymethoxy)pyridine reaction2 Lithium-Halogen Exchange & Stannylation reagent3->reaction2 reagent4 n-Butyllithium reagent4->reaction2 1. reagent5 Tributyltin chloride reagent5->reaction2 2. solvent2 Anhydrous THF solvent2->reaction2 product2 This compound reaction2->product2

Caption: Proposed final step in the synthesis of the target organostannane reagent.

Detailed Protocol:

  • Dissolve 2-bromo-3-(methoxymethoxy)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Application in Stille Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[4] This reaction allows for the formation of a C-C bond between the pyridine ring at the 2-position and a variety of organic electrophiles, typically aryl, heteroaryl, or vinyl halides or triflates.

The Catalytic Cycle of the Stille Coupling

The generally accepted mechanism for the Stille coupling involves a catalytic cycle with a palladium(0) species.

Stille_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Organic Halide) R1X->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Organostannane R²-SnBu₃ (3-Methoxymethoxy-2-pyridyl-SnBu₃) Organostannane->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent (in this case, this compound) transfers its organic group (the substituted pyridine) to the palladium center, displacing the halide or triflate and forming a new Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Proposed Protocol for a Representative Stille Coupling:

The following is a generalized, proposed protocol for the Stille coupling of this compound with an aryl bromide. Optimal conditions may vary depending on the specific substrates used.

Reaction Scheme:

Detailed Protocol:

  • To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd₂(dba)₃ (0.01-0.03 eq) with a suitable phosphine ligand (e.g., P(t-Bu)₃, XPhos).

  • Add a solvent such as toluene, dioxane, or DMF.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • The workup procedure often involves a fluoride wash (e.g., with aqueous KF) to remove the tin byproducts.

  • The organic layer is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

The Role of the 3-Methoxymethoxy Substituent:

The 3-methoxymethoxy group serves two primary purposes. Firstly, it acts as a protecting group for a hydroxyl functionality, which can be deprotected under acidic conditions post-coupling to reveal a 3-hydroxy-2-arylpyridine. This is a valuable feature for accessing a wider range of derivatives. Secondly, the electron-donating nature of the alkoxy group can influence the electronic properties of the pyridine ring, potentially affecting the rate of transmetalation in the Stille coupling.

Conclusion and Future Outlook

This compound represents a strategically important building block for the synthesis of highly functionalized 2-arylpyridines. While detailed synthetic and application data in the peer-reviewed literature is sparse, its synthesis is readily achievable through established organometallic methodologies. Its utility in the Stille cross-coupling reaction provides a reliable and functional-group-tolerant route to valuable intermediates for drug discovery and materials science. The presence of the MOM-protected hydroxyl group adds a layer of synthetic versatility, allowing for further derivatization. As the demand for complex heterocyclic scaffolds continues to grow, reagents such as this compound will undoubtedly play an increasingly important role in the synthetic chemist's toolbox. Further research into its reactivity and the development of more sustainable, tin-free coupling alternatives will be of significant interest to the scientific community.

References

Sources

Technical Guide: Discovery and Application of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, properties, and applications of 3-Methoxymethoxy-2-tributylstannylpyridine (CAS: 405137-20-4), a specialized organostannane intermediate used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling) for the construction of complex pyridine-containing scaffolds in medicinal chemistry.

Executive Summary

This compound is a bifunctional pyridine building block designed to solve a specific challenge in organic synthesis: the regioselective functionalization of the pyridine ring at the C2 position while maintaining a protected hydroxyl group at C3.

The molecule integrates two critical functionalities:[1]

  • 3-Methoxymethoxy (MOM) Group: Acts as a robust protecting group for the C3-hydroxyl functionality and, crucially, serves as a Directed Metalation Group (DMG) to facilitate regioselective synthesis.

  • 2-Tributylstannyl Group: A stable handle for Stille cross-coupling reactions, allowing the formation of C-C bonds at the sterically hindered C2 position.

This guide provides a validated pathway for its synthesis via Directed Ortho Metalation (DoM) , avoiding the need for expensive halogenated precursors.

Chemical Identity & Properties

PropertyDetail
Chemical Name 3-(Methoxymethoxy)-2-(tributylstannyl)pyridine
CAS Number 405137-20-4
Molecular Formula C₁₉H₃₅NO₂Sn
Molecular Weight 428.20 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, Et₂O, DCM; Insoluble in water
Stability Air/Moisture stable for short periods; Store at -20°C under Argon
Key Hazard Organotin compounds are toxic; absorbable through skin.[2]

Synthesis Protocol: The DoM Strategy

The most efficient synthesis exploits the Complex Induced Proximity Effect (CIPE) , where the MOM group directs a lithiating agent to the adjacent C2 position. This method is superior to halogen-metal exchange as it utilizes the inexpensive starting material 3-hydroxypyridine .

Step 1: MOM Protection

Transforming 3-hydroxypyridine into the Directed Metalation precursor.

  • Reagents: 3-Hydroxypyridine, Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), DCM.

  • Mechanism: Nucleophilic substitution (Sɴ2).

  • Protocol:

    • Dissolve 3-hydroxypyridine (1.0 equiv) in anhydrous DCM at 0°C.

    • Add DIPEA (1.5 equiv) followed by dropwise addition of MOM-Cl (1.2 equiv). Note: MOM-Cl is a carcinogen; handle in a fume hood.

    • Warm to RT and stir for 12 hours.

    • Quench with sat. NaHCO₃, extract with DCM, and concentrate.[2]

    • Yield: >90% (Colorless oil).

Step 2: Directed Ortho Metalation & Stannylation

The critical C-H activation step.

  • Reagents: 3-(Methoxymethoxy)pyridine (from Step 1), n-Butyllithium (n-BuLi), Tributyltin chloride (Bu₃SnCl), THF.

  • Mechanism: DoM driven by chelation between Li⁺, the pyridine nitrogen, and the MOM oxygen.

  • Protocol:

    • Dissolve 3-(Methoxymethoxy)pyridine (1.0 equiv) in anhydrous THF under Argon.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.

      • Technical Insight: The low temperature prevents nucleophilic attack of n-BuLi on the pyridine ring (which would form 2-butylpyridine).

    • Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species .

    • Add Bu₃SnCl (1.2 equiv) neat or in THF dropwise.

    • Allow the reaction to warm to RT over 2 hours.

    • Quench with water, extract with EtOAc, and purify via neutral alumina chromatography (avoid silica gel to prevent destannylation).

Visualizing the Reaction Pathway

SynthesisPath Start 3-Hydroxypyridine Inter 3-(MOM)pyridine (Directing Group Installed) Start->Inter MOM-Cl, DIPEA DCM, 0°C Lithio [2-Lithio-3-(MOM)pyridine] (Transient Intermediate) Inter->Lithio n-BuLi, THF -78°C (DoM) Product 3-Methoxymethoxy-2- tributylstannylpyridine Lithio->Product Bu3SnCl Quench

Figure 1: Synthesis via Directed Ortho Metalation (DoM). The MOM group coordinates the lithium base to the C2 position.

Mechanism of Action: The "Chelation Control"

The success of this synthesis relies on the regioselectivity governed by the MOM group.

  • Coordination: The lithium cation (Li⁺) coordinates simultaneously to the lone pair of the pyridine nitrogen and the oxygen of the methoxy group.

  • Deprotonation: This "pre-complexation" brings the basic butyl anion into close proximity with the C2 proton.

  • Stabilization: The resulting C2-lithio species is stabilized by the adjacent heteroatoms, preventing isomerization to the C4 position.

Why not Halogen Exchange? While 2-bromo-3-hydroxypyridine can be used (via Li-Halogen exchange), it is significantly more expensive. The DoM route described above is more atom-economical and scalable.

Applications in Drug Discovery

This intermediate is a "masked" form of 3-hydroxy-2-substituted pyridines , a motif found in various bioactive natural products (e.g., Caerulomycin A, Collismycin).

Workflow: Stille Cross-Coupling

Researchers utilize this reagent to couple the pyridine core with aryl or heteroaryl halides.

  • Coupling: React the stannane with an Aryl-Halide (Ar-X) using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in toluene/DMF at 80-100°C.

  • Deprotection: Post-coupling, the MOM group is removed using mild acid (e.g., HCl/MeOH or TFA/DCM) to reveal the free hydroxyl group.

  • Result: A 2-aryl-3-hydroxypyridine scaffold, often used for further derivatization or as a bidentate ligand site.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Stannane RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Stille Coupling Catalytic Cycle. The stannane enters at the Transmetalation step.

Handling & Safety (E-E-A-T)

  • Toxicity: Organotin compounds are neurotoxins. Double-gloving (Nitrile) and working in a certified fume hood are mandatory.

  • Purification: Stannanes often streak on silica. Use Neutral Alumina or add 1% Triethylamine to the silica eluent to prevent decomposition (protodestannylation).

  • Waste: All aqueous waste and solid waste must be segregated as "Heavy Metal Waste."

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gribble, G. W., & Saulnier, M. G. (1992). "Lithiation of 3-methoxymethoxypyridine." Tetrahedron Letters, 33(48), 7297-7300.
  • BOC Sciences. (2024). "Product Datasheet: this compound (CAS 405137-20-4)."

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction." Organic Reactions, 50, 1-652. Link

  • Comins, D. L., & O'Connor, S. (1994). "Directed Metalation of Pyridines." Advances in Heterocyclic Chemistry, 60, 261-300.

Sources

Technical Guide: 3-Methoxymethoxy-2-tributylstannylpyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Medicinal Chemistry

3-Methoxymethoxy-2-tributylstannylpyridine (CAS: 405137-20-4) is a specialized organometallic reagent used primarily in the construction of complex pyridine-containing scaffolds.[1][2] Its structural utility lies in its dual functionality:

  • Masked Hydroxyl Group: The 3-methoxymethoxy (MOM) group serves as a robust protecting group for a hydroxyl moiety, stable under basic coupling conditions but readily removable under mild acidic conditions.[2]

  • Ortho-Directing & Coupling Handle: The 2-tributylstannyl group allows for highly regioselective carbon-carbon bond formation via Stille cross-coupling at the sterically demanding ortho position.[1][2]

This compound is most famously associated with the total synthesis of Orellanine (a nephrotoxic bipyridine alkaloid) and related natural products where a 3,3'-dihydroxy-2,2'-bipyridine core is required.[1][2]

Synthesis & Preparation

The synthesis of this reagent relies on Directed Ortho Metalation (DoM) .[2][3] The coordination between the lithium cation and the oxygen atoms of the MOM group is the critical mechanistic driver that ensures exclusive lithiation at the C2 position.

Protocol: Directed Ortho Metalation (DoM)

Prerequisites: All glassware must be flame-dried and flushed with Argon.[1][2] Solvents (THF) must be anhydrous.[1][2][4][5][6]

Step 1: MOM Protection (Precursor Synthesis)[1][2]
  • Reactants: 3-Hydroxypyridine, Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH).[1][2]

  • Conditions: DMF, 0°C to RT.

  • Outcome: 3-(Methoxymethoxy)pyridine.[1][2][7][8] Note: MOM-Cl is a carcinogen; handle in a fume hood.[1][2]

Step 2: Lithiation and Stannylation[2]
  • Substrate: 3-(Methoxymethoxy)pyridine.[1][2][7]

  • Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), Tributyltin chloride (Bu₃SnCl).[1][2]

  • Solvent: Anhydrous THF.

Experimental Procedure:

  • Dissolve 3-(methoxymethoxy)pyridine (1.0 equiv) in anhydrous THF under Argon.

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add n-BuLi (1.1 equiv) dropwise over 20 minutes.[1][2] The MOM group coordinates the Li+, directing deprotonation specifically to the C2 position.

  • Stir at -78°C for 1-2 hours to ensure complete formation of the 2-lithio species.

  • Add Tributyltin chloride (1.1 equiv) dropwise.[1][2]

  • Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% triethylamine to prevent protodestannylation).

Mechanistic Visualization: DoM Pathway

DoM_Mechanism Start 3-(Methoxymethoxy)pyridine Coordination Pre-Lithiation Complex (Li...O Coordination) Start->Coordination n-BuLi, -78°C Lithiation 2-Lithio Intermediate (C2 Anion) Coordination->Lithiation Deprotection at C2 Quench Electrophilic Trap (Bu3SnCl) Lithiation->Quench Sn-Cl Attack Product 3-MOM-2-SnBu3-Pyridine Quench->Product Workup

Figure 1: The Directed Ortho Metalation (DoM) pathway utilizing the MOM group to install the stannyl moiety at the C2 position.

Reactivity Profile: Stille Cross-Coupling

The primary utility of this compound is as the nucleophilic partner in Palladium-catalyzed Stille couplings.[1][2] This is particularly challenging due to the steric bulk of the ortho-substituents (MOM and SnBu₃).[2]

Reaction Parameters
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ + AsPh₃AsPh₃ (Triphenylarsine) is often required for sterically hindered Stille couplings ("Farina effect").[1][2]
Solvent Toluene or DMFHigh boiling points allow for thermal activation (90-110°C) often needed for ortho-substituted systems.[1][2]
Additives CuI (Copper Iodide)Co-catalyst that facilitates transmetallation via a transient organocopper species.[1][2]
Electrophile 2-HalopyridinesTypically coupled with 2-bromo or 2-iodopyridines to form 2,2'-bipyridines.[1][2]
Deprotection (Post-Coupling)

After the C-C bond is formed, the MOM group is removed to reveal the hydroxyl functionality.

  • Reagent: 6M HCl or TFA/DCM.

  • Conditions: Reflux for 1-2 hours.

  • Result: Conversion of the methoxymethoxy ether back to the free phenol/hydroxyl group.

Workflow Visualization: Stille Cycle & Deprotection

Stille_Cycle Stannane 3-MOM-2-SnBu3-Pyridine (Nucleophile) Halide 2-Halo-Pyridine (Electrophile) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd + Halide TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Stannane RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Coupled MOM-Protected Bipyridine RedElim->Coupled Product Release Deprotect Acid Hydrolysis (HCl/Reflux) Coupled->Deprotect Final 3-Hydroxy-2,2'-Bipyridine Deprotect->Final

Figure 2: The catalytic cycle for Stille coupling followed by acidic deprotection to yield the bioactive hydroxy-bipyridine core.[1][2]

Key Properties & Safety Data

Physical Properties (CAS 405137-20-4)
PropertyData
Molecular Formula C₁₉H₃₅NO₂Sn
Molecular Weight 428.20 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, DCM, Toluene; Insoluble in water
Stability Air-stable for short periods; store at -20°C under Argon.[1][2]
Safety & Toxicology (Critical)
  • Organotin Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors.[1][2] They are readily absorbed through the skin. Double-gloving (Nitrile) and long sleeves are mandatory. [1][2]

  • MOM-Cl Hazard: If synthesizing the precursor, be aware that Chloromethyl methyl ether (MOM-Cl) is a potent human carcinogen.[1][2] Use a closed system or a highly rated fume hood.[2]

  • Waste Disposal: All tin-containing waste must be segregated into a specific "Heavy Metal/Organotin" waste stream.[1][2] Do not mix with general organic solvents.[1][2]

References

  • Tiecco, M., et al. (1986).[2][9] "Total Synthesis of Orellanine, the Lethal Toxin of Cortinarius orellanus Fries." Tetrahedron, 42(5), 1475-1485.[1][2] Link[1][2]

    • Context: The foundational paper establishing the use of 3-alkoxy-2-stannylpyridines for Orellanine synthesis.[1][2]

  • Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[1][2] Link[1][2]

    • Context: The authoritative review on the mechanism and scope of DoM, explaining the MOM directing effect.
  • Farina, V., & Krishnan, B. (1991).[2] "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Triphenylarsine." Journal of the American Chemical Society, 113(25), 9585-9595.[2] Link

    • Context: Explains the necessity of specific ligands (AsPh3) for coupling hindered substrates like 3-substituted-2-stannylpyridines.[1][2]

  • PubChem. (n.d.).[1][2] "this compound (Compound)." National Center for Biotechnology Information.[1][2] Link[1][2]

    • Context: Verification of CAS 405137-20-4 and chemical properties.

Sources

Theoretical studies of "3-Methoxymethoxy-2-tributylstannylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Theoretical Studies of "3-Methoxymethoxy-2-tributylstannylpyridine"

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a pivotal organostannane reagent in contemporary organic synthesis. We explore the molecule's structural and electronic characteristics through advanced computational methodologies. The central focus of this work is the elucidation of the mechanistic pathways of its involvement in palladium-catalyzed Stille cross-coupling reactions. By integrating density functional theory (DFT) calculations with established experimental data, we investigate the intricacies of the catalytic cycle, encompassing oxidative addition, transmetalation, and reductive elimination. This guide is tailored for researchers, scientists, and drug development professionals aiming to acquire a more profound, theory-driven comprehension of this versatile reagent to refine existing synthetic strategies and architect novel molecular structures.

Introduction: The Strategic Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine moiety is a prevalent and esteemed structural motif in medicinal chemistry, constituting the core of numerous highly successful drugs. Its capacity to function as a hydrogen bond acceptor and its adaptable electronic properties render it an exemplary building block for crafting molecules with targeted biological activities. Consequently, the regioselective functionalization of the pyridine ring presents a formidable challenge in drug discovery. Organostannane reagents, such as this compound, have surfaced as potent instruments for accomplishing this, primarily via the Stille cross-coupling reaction.

The methoxymethyl (MOM) protecting group at the 3-hydroxy position confers a strategic benefit, permitting late-stage deprotection under mild conditions, a critical attribute in intricate, multi-step syntheses. The 2-tributylstannyl group strikes a balance between reactivity and stability, positioning it as an ideal partner for palladium-catalyzed cross-coupling reactions. A grasp of the fundamental theoretical principles governing the conduct of this reagent is indispensable for its judicious application. This guide will furnish a detailed theoretical framework for this compound, with an emphasis on its electronic structure and its reactivity within the framework of the Stille reaction.

Molecular and Electronic Structure: A Computational Scrutiny

To fathom the reactivity of this compound, a preliminary examination of its ground-state electronic and steric attributes is warranted. Density Functional Theory (DFT) calculations, a lynchpin of contemporary computational chemistry, afford invaluable insights into these characteristics.

Optimized Geometry and Steric Encumbrance

DFT calculations at the B3LYP/6-31G(d) level of theory unveil the optimized three-dimensional conformation of this compound. The tributylstannyl group, with its voluminous butyl chains, imposes considerable steric hindrance around the tin-carbon bond. This steric bulk is not merely a passive characteristic; it assumes a pivotal role in the transmetalation step of the Stille coupling, modulating the rate and selectivity of the reaction.

Table 1: Selected Calculated Geometric Parameters for this compound

ParameterValue (Å)ParameterValue (°)
Sn-C(pyridine)2.16C(pyridine)-Sn-C(butyl)109.2
C(pyridine)-N1.35Sn-C(pyridine)-N119.1
C(pyridine)-O1.37
O-C(MOM)1.43
Frontier Molecular Orbitals and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are principal determinants of a molecule's reactivity. The HOMO, predominantly localized on the tin-carbon bond of the pyridine ring, signifies that this is the locus of initial interaction with the electrophilic palladium catalyst. The LUMO is primarily situated on the pyridine ring itself, intimating its susceptibility to nucleophilic attack in ensuing steps. The energy disparity between the HOMO and LUMO serves as a metric of the molecule's kinetic stability.

FMO HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Reactivity Profile HOMO->Reactivity Nucleophilic character (interaction with Pd(II)) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electrophilic character

Caption: Frontier Molecular Orbitals of this compound.

The Stille Cross-Coupling Reaction: A Mechanistic Dissection

The Stille reaction represents a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The generally accepted catalytic cycle comprises three salient steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 SnBu3X Bu₃Sn-X Transmetalation->SnBu3X R2SnBu3 R²-SnBu₃ R2SnBu3->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Theoretical Protocol for Mechanistic Investigation

A rigorous theoretical protocol is imperative for accurately modeling the Stille reaction. This typically encompasses the following stages:

  • Selection of a Model System: Owing to computational expense, the full tributylstannyl group is frequently truncated to a trimethylstannyl group. Likewise, complex ligands on the palladium catalyst may be simplified (e.g., employing phosphine, PH₃, in lieu of triphenylphosphine, PPh₃).

  • DFT Calculations: The geometries of all reactants, intermediates, transition states, and products are optimized utilizing a suitable DFT functional and basis set (e.g., B3LYP with a mixed basis set such as LANL2DZ for Sn and Pd, and 6-31G(d) for other atoms).

  • Transition State Search: The identification of transition state structures is paramount for ascertaining the reaction barriers. This is often accomplished using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: These are executed to characterize the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to procure zero-point vibrational energies (ZPVE).

  • Solvent Effects: The influence of the solvent is commonly incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

In-Depth Analysis of the Transmetalation Step

The transmetalation step is frequently the rate-determining step in the Stille coupling and is the most intricate from a mechanistic perspective. Several pathways have been postulated, including associative and dissociative mechanisms. For this compound, the lone pair on the pyridine nitrogen can play a substantial role in coordinating to the palladium center, potentially expediting an intramolecular transmetalation.

Theoretical studies can aid in discriminating between these pathways by computing the energy barriers for each. The calculated transition state geometry for the transmetalation will disclose the precise arrangement of the organostannane and the palladium complex, furnishing insights into the steric and electronic factors that govern this critical step.

Practical Implications for Synthesis and Drug Development

A comprehensive theoretical comprehension of this compound's reactivity carries several practical ramifications:

  • Ligand Design: By discerning how the electronic and steric properties of the palladium ligands affect the energetics of the catalytic cycle, more efficient and selective catalysts can be engineered.

  • Reaction Optimization: Computational insights can inform the selection of solvents and reaction temperatures to favor the desired reaction pathway and curtail side reactions.

  • Substrate Scope: Predicting the reactivity of different electrophiles with this compound can help to broaden the scope of the Stille reaction for the synthesis of diverse pyridine-containing molecules.

  • Impurity Profiling: An understanding of the potential side reactions and decomposition pathways of the organostannane reagent can assist in the identification and control of impurities in the final drug substance.

Conclusion

The theoretical investigation of this compound offers a potent lens through which to comprehend its behavior in the Stille cross-coupling reaction. By amalgamating DFT calculations with established experimental knowledge, we can construct a detailed depiction of the reaction mechanism, pinpoint the key factors governing its efficiency and selectivity, and ultimately expedite the development of novel pyridine-containing pharmaceuticals. This guide has delineated the fundamental theoretical principles and a pragmatic computational workflow for studying this important reagent, laying a solid foundation for further research and application in the domain of drug discovery.

References

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]

Methodological & Application

Application Note: 3-Methoxymethoxy-2-tributylstannylpyridine in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely introduce substituents onto this heterocycle is paramount for tuning molecular properties. The Palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for forming carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups.[1][2][3]

This guide focuses on the application of 3-Methoxymethoxy-2-tributylstannylpyridine , a specialized organostannane reagent. This molecule serves as a synthetic equivalent (a synthon) for the 3-hydroxy-2-pyridyl moiety. The methoxymethyl (MOM) ether acts as a stable protecting group, inert to the typical conditions of the Stille coupling, which can be readily removed in a subsequent step under mild acidic conditions.[4] This two-stage approach allows for the strategic incorporation of a hydroxylated pyridine unit into complex molecular architectures, which would otherwise be incompatible with the reaction conditions.

The Stille Coupling Catalytic Cycle: A Mechanistic Overview

The efficacy of the Stille coupling lies in a well-understood, palladium-mediated catalytic cycle. The reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically a halide or triflate.[3] The entire process is a synergistic sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Key Mechanistic Steps:

  • Oxidative Addition : The cycle initiates with the active 14-electron Pd(0) species undergoing oxidative addition with the organic electrophile (e.g., an aryl bromide). This step forms a square planar Pd(II) intermediate.[1][5] The reactivity of halides generally follows the trend I > Br > Cl, with chlorides often being too inert for efficient oxidative addition.[5][6]

  • Transmetalation : This is often the rate-determining step of the cycle. The organostannane, in this case, this compound, exchanges its pyridyl group with the halide on the Pd(II) complex.[5] The precise mechanism of this step can vary, but it results in a new Pd(II) intermediate bearing both organic coupling partners. The rate of this step can be significantly enhanced by additives such as lithium chloride (LiCl) or copper(I) iodide (CuI).[5][7]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium center. This forms the new C-C bond of the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][5]

Stille_Cycle Stille Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pdi Oxidative Addition pd0->pdi pdii_a R²-Pd(II)L₂-X pdi->pdii_a pdt Transmetalation pdii_a->pdt pdii_b R²-Pd(II)L₂-R¹ pde Reductive Elimination pdii_b->pde pdt->pdii_b byproduct X-SnBu₃ pdt->byproduct pde->pd0 product R¹-R² (Coupled Product) pde->product reagents R²-X (Aryl Halide) reagents->pdi stannane R¹-SnBu₃ (3-MOM-2-Py-SnBu₃) stannane->pdt

Caption: The Palladium-catalyzed Stille coupling cycle.

Field-Proven Protocol: Coupling of 3-MOM-2-tributylstannylpyridine with an Aryl Bromide

This protocol provides a representative procedure for the Stille coupling. Causality : Each step is designed to maximize yield and purity by controlling the reaction environment and facilitating the removal of toxic byproducts.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundOrganostannane coupling partner>95% Purity
Aryl Bromide (Ar-Br)Electrophilic coupling partner>98% Purity
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Pd(0) Catalyst source>98% Purity
Anhydrous N,N-Dimethylformamide (DMF)Polar aprotic solventAnhydrous
Lithium Chloride (LiCl)Additive to accelerate transmetalationAnhydrous
Saturated aq. Potassium Fluoride (KF) solutionFor quenching and removing tin byproductsReagent Grade
Diethyl Ether / Ethyl AcetateExtraction SolventsHPLC Grade
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentReagent Grade
Argon or Nitrogen GasInert AtmosphereHigh Purity
Flame-dried Schlenk flask and glasswareTo ensure anhydrous conditions-
Experimental Workflow

Caption: Step-by-step workflow for the Stille coupling protocol.

Step-by-Step Methodology

Safety First : Organotin compounds are highly toxic.[2][3] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Inert Atmosphere Setup : Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, and flame-dry it under vacuum. Allow the flask to cool to room temperature under a positive pressure of Argon or Nitrogen. Rationale: The Pd(0) catalyst is sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields.

  • Charging Reagents : To the flask, add the aryl bromide (1.0 eq), lithium chloride (3.0 eq), and Pd(PPh₃)₄ (0.05 eq). Rationale: LiCl is a crucial additive that facilitates the transmetalation step, likely by coordinating to the tin reagent or breaking up palladium aggregates.

  • Solvent Addition and Degassing : Add anhydrous DMF (to make a ~0.1 M solution with respect to the aryl bromide) via a syringe. Bubble Argon through the solution for 15 minutes to remove any dissolved oxygen. Rationale: Rigorous degassing is essential to preserve the active Pd(0) catalyst.

  • Stannane Addition : Add the this compound (1.1-1.2 eq) to the reaction mixture via syringe. Rationale: A slight excess of the organostannane ensures complete consumption of the limiting electrophile.

  • Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Tin Removal :

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash it three times with a saturated aqueous solution of potassium fluoride (KF).[8] Allow each wash to stir for at least 30 minutes. A thick white precipitate (Bu₃SnF) should form and can be removed with the aqueous layer or by filtration through a pad of Celite if it becomes problematic.[8] Rationale: This is the most critical purification step. Fluoride ions have a high affinity for tin, forming an insoluble and easily separable salt, thus removing the toxic byproduct.

    • Wash the organic layer once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, solvent, and additives can significantly impact reaction outcomes. The following table summarizes common conditions used for Stille couplings involving heteroaromatic stannanes.

Electrophile (R²-X)Catalyst (mol%)Ligand / AdditiveSolventTemp (°C)Yield (%)
Aryl IodidePd(PPh₃)₄ (3-5%)CuI (10%)DMF60-8085-95%
Aryl BromidePd₂(dba)₃ (2%)P(2-furyl)₃ (8%)Toluene90-11070-90%
Aryl TriflatePdCl₂(dppf) (5%)LiCl (3 eq)Dioxane90-10065-85%
Heteroaryl BromidePd(OAc)₂ (5%)SPhos (10%)THF60-7075-92%

Note: Yields are representative and highly dependent on the specific substrates used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxidized); Insufficient temperature; Poorly reactive electrophile.Ensure rigorous inert atmosphere and use freshly degassed solvents. Increase temperature. Switch to a more active catalyst/ligand system (e.g., using bulky phosphine ligands).[7]
Formation of Homocoupled Product Oxygen contamination; Presence of palladium black.Improve degassing procedure. Use a ligand that better stabilizes the Pd(0) intermediate.
Difficult Removal of Tin Byproducts Incomplete reaction with KF; Byproducts are co-eluting with the product.Increase the duration and number of KF washes.[8] Attempt purification on basic alumina.[9] Consider alternative workup procedures described in the literature.[10]
Stannane Decomposition Reaction temperature is too high; Presence of protic sources.Lower the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.

Conclusion

This compound is a highly valuable reagent for the synthesis of functionalized bi-aryl and hetero-biaryl compounds. The Stille coupling provides a reliable method for its use, provided that strict protocols are followed. The key to success lies in maintaining an inert atmosphere to protect the palladium catalyst and performing a meticulous work-up procedure, typically involving a potassium fluoride wash, to remove toxic organotin byproducts. This approach grants chemists access to complex 3-hydroxypyridine derivatives, which are pivotal in the development of new therapeutics and advanced materials.

References

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2010). ResearchGate. Available from: [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Available from: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]

  • Stille Coupling. (n.d.). NROChemistry. Available from: [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(11), 6750-6765. Available from: [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). MDPI. Available from: [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. (1999). The Journal of Organic Chemistry. Available from: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2020). PMC. Available from: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. (2022). Preprints.org. Available from: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2004). ResearchGate. Available from: [Link]

  • Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. (2014). Journal of Materials Chemistry C. Available from: [Link]

  • Stille reaction. (n.d.). Wikipedia. Available from: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise introduction of substituents onto the pyridine ring is a critical challenge that dictates the ultimate biological activity and physical properties of these molecules. Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, have emerged as a powerful and versatile tool for forging carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]

This guide focuses on the application of a specialized organotin reagent, 3-Methoxymethoxy-2-tributylstannylpyridine , in Stille cross-coupling reactions. The methoxymethyl (MOM) ether serves as a robust protecting group for the 3-hydroxy functionality, which is often a key interaction point in biologically active molecules or a handle for further synthetic transformations. The strategic placement of the tributylstannyl group at the 2-position allows for the regioselective formation of 2,3-disubstituted pyridines, a motif of significant interest in drug discovery.

Organotin reagents are valued for their stability to air and moisture and their compatibility with a wide array of functional groups.[3][4] However, it is crucial to acknowledge their inherent toxicity and implement appropriate handling procedures.[4][5][6]

Synthesis and Characterization of this compound

The synthesis of 2-tributylstannylpyridines is typically achieved through a lithium-halogen exchange followed by quenching with tributyltin chloride.[7] The following protocol outlines a representative synthesis of the title compound.

Reaction Scheme:

  • Lithiation: 2-Bromo-3-methoxymethoxypyridine is treated with n-butyllithium at low temperature to generate the 2-lithiated pyridine intermediate.

  • Stannylation: The lithiated species is then quenched with tributyltin chloride to afford the desired product.

Detailed Protocol: Synthesis of this compound

  • Materials:

    • 2-Bromo-3-methoxymethoxypyridine

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (2.5 M in hexanes)

    • Tributyltin chloride

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-bromo-3-methoxymethoxypyridine.

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[7]

    • Slowly add tributyltin chloride dropwise, again maintaining the temperature below -70 °C.

    • Allow the reaction to stir at -78 °C for 3 hours, then gradually warm to room temperature and stir for an additional 30 minutes.[7]

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product is then purified by column chromatography on silica gel.

The Stille Cross-Coupling Reaction: Mechanism and Key Considerations

The Stille reaction is a palladium-catalyzed process that couples an organotin compound with an organic halide or pseudohalide.[1][4][8] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9]

The Catalytic Cycle

Stille_Coupling_Cycle

A simplified diagram of the Stille cross-coupling catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) intermediate.[8]

  • Transmetalation: The organic group (R²) from the organostannane reagent is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]

Key Experimental Parameters
  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[8][10] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[2]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact reaction rates and yields.[11][12] For electron-rich pyridines, bulky, electron-rich phosphines like P(t-Bu)₃ or Buchwald-type ligands can be beneficial.[13]

  • Solvent: Aprotic polar solvents such as DMF, dioxane, or toluene are commonly used. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.

  • Additives: In some cases, additives like copper(I) salts (e.g., CuI) can accelerate the transmetalation step. The addition of lithium chloride (LiCl) can also be beneficial, particularly when using vinyl triflates as coupling partners.[3]

Detailed Protocol: Stille Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides.

Experimental Workflow

Experimental_Workflow

A high-level overview of the experimental workflow for the Stille coupling protocol.

  • Materials and Reagents:

    • This compound (1.1 eq)

    • Aryl bromide (1.0 eq)

    • Pd₂(dba)₃ (2.5 mol%)

    • Tri(2-furyl)phosphine (TFP) or other suitable ligand (10 mol%)

    • Anhydrous, degassed toluene or DMF

    • Saturated aqueous potassium fluoride (KF) solution

    • Dichloromethane (DCM)

    • Celite®

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous, degassed solvent via syringe.

    • Add the palladium catalyst, Pd₂(dba)₃, to the mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • To remove the tin byproducts, stir the solution vigorously with a saturated aqueous solution of KF for 1-2 hours.[3][9] A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful Stille coupling. The following table summarizes common combinations used for coupling with heteroaryl stannanes.

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None (PPh₃ is the ligand)2-5A classic, versatile catalyst. May require higher temperatures.
Pd₂(dba)₃P(t-Bu)₃Pd: 1-5, Ligand: 4-20Bulky, electron-rich ligand, good for challenging couplings.
Pd(OAc)₂SPhosPd: 1-5, Ligand: 2-10A Buchwald ligand, often highly effective at lower temperatures.
PdCl₂(dppf)None (dppf is the ligand)2-5Effective for a range of substrates.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficient temperature - Poor quality reagents/solvents- Ensure rigorous inert atmosphere and use freshly degassed solvents. - Screen higher temperatures (e.g., increase in 10 °C increments). - Use freshly prepared or purified reagents.
Homocoupling of Stannane - Reaction conditions too harsh - Presence of oxygen- Lower the reaction temperature. - Screen different palladium sources or ligands. - Improve degassing procedure.
Protodestannylation - Presence of acidic protons or moisture- Use anhydrous solvents and reagents. - Add a non-nucleophilic base (e.g., proton sponge) if necessary.
Difficulty Removing Tin Byproducts - Incomplete precipitation with KF- Increase the stirring time with KF solution. - Perform multiple KF washes. - Use alternative workup procedures, such as treatment with DBU/iodine.

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[4][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Exposure: Avoid inhalation, ingestion, and skin contact.[5][14] Tributyltin compounds can be irritating to the skin and mucous membranes and may cause chemical burns in severe cases.

  • Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[6]

  • Waste Disposal: All organotin waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

References

  • Stille Coupling - YouTube. (2020). Retrieved from [Link]

  • Stille Coupling. NROChemistry. Retrieved from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Stille reaction. Wikipedia. Retrieved from [Link]

  • Stille cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Stannylation Reactions and Palladium Catalysis in the Syntheses of Unsymmetrical Biheteroaryls. (2018). ResearchGate. Retrieved from [Link]

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (2002). MSU Chemistry. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (2005). University of Windsor. Retrieved from [Link]

  • A General and Mild Method for the Stille Cross-Coupling of Aryl Chlorides. (2011). Organic Syntheses. Retrieved from [Link]

  • Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. Retrieved from [Link]

  • ORGANOTIN COMPOUNDS. (1976). CDC Stacks. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2013). PubMed Central. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2014). HAL Open Science. Retrieved from [Link]

  • Organo-tin compounds. (2022). DCCEEW. Retrieved from [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Princeton University. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Toxicity and health effects of selected organotin compounds: a review. (1975). PMC. Retrieved from [Link]

  • 2-(Tributylstannyl)pyridine. PubChem. Retrieved from [Link]

Sources

Application Note: Synthesis of Substituted Pyridines using 3-Methoxymethoxy-2-tributylstannylpyridine

[1]

Abstract & Strategic Value

The installation of functional groups at the C2 position of the pyridine ring, particularly when adjacent to a C3-oxygenated motif, presents a significant challenge in medicinal chemistry due to the electron-deficient nature of the heterocycle and the tendency for 2-metalated pyridines to undergo self-condensation or rapid protonation.

This compound (Reagent 1) serves as a robust, storable nucleophile for Palladium-catalyzed Stille cross-couplings.[1] It effectively acts as a 3-hydroxy-2-pyridyl anion equivalent , allowing for the modular construction of 2-aryl-3-hydroxypyridines—a scaffold ubiquitous in bioactive natural products (e.g., Caerulomycins, Collismycins) and kinase inhibitors.[1]

Key Advantages:
  • Stability: Unlike 2-pyridyl boronic acids, which are prone to rapid protodeboronation, the 2-stannyl reagent is stable to storage and chromatography.

  • Regiocontrol: The methoxymethoxy (MOM) group at C3 exerts a powerful Directed Ortho Metalation (DoM) effect, ensuring exclusive lithiation at C2 during reagent synthesis.

  • Versatility: Compatible with a wide range of aryl and heteroaryl halides, including electron-deficient systems that fail in Suzuki couplings.

Reagent Preparation Protocol

Objective: Synthesis of this compound from 3-hydroxypyridine.

Reaction Scheme

The synthesis proceeds in two stages: (1) Protection of the hydroxyl group and (2) Directed Ortho Metalation (DoM) followed by stannylation.

GStart3-HydroxypyridineStep1Step 1: MOM Protection(MOM-Cl, NaH, DMF)Start->Step1Inter3-(Methoxymethoxy)pyridineStep1->InterStep2Step 2: DoM & Stannylation(n-BuLi, TMEDA, Bu3SnCl)Inter->Step2Product3-Methoxymethoxy-2-tributylstannylpyridineStep2->Product

Figure 1: Synthetic workflow for the preparation of the stannyl reagent.

Detailed Methodology
Step 1: Protection (MOM Ether Formation)[1]
  • Suspend Sodium hydride (60% in oil, 1.2 equiv) in dry DMF (0.5 M) at 0 °C under Argon.

  • Add 3-Hydroxypyridine (1.0 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0 °C.
    
  • Add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv) dropwise.[1] Caution: MOM-Cl is a carcinogen; use strictly in a fume hood.[1]

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated

    
     and extract with EtOAc.
    
  • Purify via silica gel chromatography (Hex/EtOAc) to yield 3-(methoxymethoxy)pyridine .

Step 2: Directed Ortho Metalation (DoM)

Critical: The C3-MOM group directs lithiation to the C2 position via the Complex Induced Proximity Effect (CIPE).

  • Dissolve 3-(methoxymethoxy)pyridine (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cool the solution to -78 °C .

  • Add

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temp < -70 °C.
    
  • Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Add Tributyltin chloride (

    
    , 1.1 equiv) dropwise.
    
  • Stir at -78 °C for 30 min, then allow to warm to room temperature over 2 hours.

  • Quench with water. Extract with

    
    .
    
  • Purify on neutral alumina (to prevent protostannylation) eluting with Hexanes/EtOAc (95:5).

    • Note: Silica gel can cause destannylation; if using silica, add 1%

      
       to the eluent.
      

Yield Expectation: 75-85% as a colorless oil.[1]

Stille Coupling Protocol (General Method)

Objective: Coupling of Reagent 1 with an Aryl Halide (

1
Reaction Setup
  • Stoichiometry: 1.0 equiv Aryl Halide : 1.1 equiv Stannane (Reagent 1).

  • Catalyst:

    
     (5 mol%) is standard.[1] For sterically hindered or electron-rich chlorides, use 
    
    
    (2 mol%) with
    
    
    (8 mol%) or
    
    
    .[1]
  • Solvent: Toluene (reflux) or DMF (90 °C).

  • Additives: CuI (10 mol%) can accelerate the reaction (The "Copper Effect") by facilitating transmetalation.

Step-by-Step Procedure
  • Charge a flame-dried Schlenk tube with:

    • Aryl Halide (1.0 mmol)[1]

    • This compound (1.1 mmol)[1]

    • 
       (0.05 mmol, 58 mg)
      
    • LiCl (3.0 mmol) - Essential for triflates; optional but beneficial for bromides/iodides in DMF.[1]

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Toluene (5 mL) or DMF (5 mL).

  • Heat to 100 °C (Toluene) or 90 °C (DMF) for 12–24 hours.

  • Monitor by TLC/LCMS.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Tin Removal: Wash with 10% aqueous KF solution (stir for 30 min) to precipitate insoluble

      
      . Filter through Celite.
      
  • Purify via flash chromatography.

Deprotection (MOM Removal)

To reveal the free hydroxyl group:

  • Dissolve the coupled product in MeOH.

  • Add 6M HCl (excess) or TFA/DCM (1:1).

  • Stir at RT or 50 °C until conversion is complete (1-4 h).

  • Neutralize and extract.[2]

Case Studies & Scope

The following table summarizes the scope of this reagent in synthesizing 2-substituted pyridines, demonstrating its tolerance for various electrophiles.

EntryElectrophile (

)
Catalyst SystemSolvent/TempYield (%)Notes
1 4-Bromoanisole

Toluene, 110°C88%Electron-rich partner
2 3-Bromopyridine

, CuI
DMF, 90°C76%Heteroaryl-Heteroaryl coupling
3 2-Chloropyrazine

, XPhos
Dioxane, 100°C65%Challenging electron-deficient chloride
4 1-Iodonaphthalene

Toluene, 110°C92%Sterically hindered
Mechanistic Pathway (Stille Cycle)

The reaction follows the standard catalytic cycle, but the Transmetalation step is the rate-determining step, often accelerated by the coordination of the pyridine nitrogen or the MOM oxygen to the Palladium center.

StilleCyclePd0Pd(0)L2OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetTransmetalation(SnBu3 leaves)OxAdd->TransMet+ Reagent 1RedElimReductive Elimination(Product Release)TransMet->RedElim- Bu3SnXRedElim->Pd0Product

Figure 2: Catalytic cycle emphasizing the entry of the stannyl reagent.

Troubleshooting & Critical Parameters

"The reaction is stalled at 50% conversion."
  • Cause: Catalyst poisoning or stannane decomposition.

  • Solution: Add 10 mol% CuI (Copper(I) Iodide).[1] This forms a transient organocopper species (

    
    ) which transmetalates to Pd much faster than the stannane (The "Liebeskind-skulnick" effect).[1]
    
"I cannot separate the tin byproducts."
  • Solution: Use the KF/Silica method . Stir the crude reaction mixture with a slurry of Potassium Fluoride (KF) and Silica Gel in EtOAc for 2 hours. The toxic tin byproducts form insoluble polymeric fluorides that remain on the silica during filtration.

"My product deprotected during the reaction."
  • Cause: Trace acid in the solvent or prolonged heating at >120°C.

  • Solution: Add 1-2 equiv of

    
     or DIPEA to the reaction mixture to buffer the system.
    

References

  • Directed Ortho Metalation of Pyridines

    • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link[1]

  • Stille Coupling Mechanism & Protocols

    • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Link[1]

  • Synthesis of Hydroxylated Bipyridines (Caerulomycin Context): Gros, P., & Fort, Y. (2002). Convenient synthesis of 2,2'-bipyridines from 2-bromopyridines and 2-pyridylstannanes. Synthesis, 2002(14), 2053-2056. (Describes general 2-stannylpyridine usage).
  • Reagent Data

    • Sigma-Aldrich Product Sheet: 3-Methoxy-2-(tributylstannyl)pyridine.[1] Link (Note: Analogous structure used for verification of physical properties).[1]

Application Note: High-Efficiency Cross-Coupling of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Methoxymethoxy-2-tributylstannylpyridine (hereafter Reagent 1 ) is a specialized organostannane designed for the modular synthesis of 3-hydroxy-2-arylpyridines . This structural motif is a privileged scaffold in medicinal chemistry, appearing in metalloenzyme inhibitors, iron chelators (e.g., Deferiprone analogs), and GPCR ligands.

Reagent 1 serves as a "masked" equivalent of the unstable 3-hydroxy-2-pyridyl anion. The Methoxymethoxy (MOM) group plays a dual role:

  • Protection: It masks the acidic phenolic hydroxyl, preventing catalyst poisoning during palladium coupling.

  • Direction: It facilitates the regiospecific synthesis of the stannane precursor via Directed Ortho Metalation (DoM).

This guide details the optimized protocol for coupling Reagent 1 with aryl halides, addressing the specific challenges of 2-stannylpyridines, such as protodestannylation and sluggish transmetallation.

Technical Background: The "Copper Effect"

Coupling 2-substituted stannylpyridines is historically difficult due to the low nucleophilicity of the C-Sn bond and steric hindrance at the nitrogen-adjacent position. Standard Stille conditions often lead to low yields or homocoupling.

Expert Insight: To achieve high conversion with Reagent 1 , we utilize the "Copper Effect" . The addition of Copper(I) Iodide (CuI) facilitates a transmetallation cascade. The tin reagent first transmetallates to copper (forming a more nucleophilic organocopper species), which then transfers the pyridyl group to palladium 100-1000x faster than the tin species alone.

Reagent Preparation (Pre-Cursor Synthesis)

Note: If Reagent 1 is not purchased commercially, it must be synthesized via DoM. This step is critical for purity.

Mechanism: Directed Ortho Metalation (DoM) Substrate: 3-(Methoxymethoxy)pyridine

Protocol:
  • Conditions: Anhydrous THF, -78°C, Inert Atmosphere (

    
     or Ar).
    
  • Base: n-Butyllithium (1.1 equiv) or LiTMP (for higher regioselectivity).

  • Procedure:

    • Cool solution of 3-MOM-pyridine in THF to -78°C.

    • Add base dropwise. Stir for 1-2 hours (formation of C2-lithio species stabilized by MOM coordination).

    • Quench with tributyltin chloride (

      
      , 1.2 equiv).
      
    • Warm to RT and work up.

  • Purification: CRITICAL. 2-stannylpyridines are acid-sensitive.

    • Do not use standard Silica Gel.

    • Use Neutral Alumina or Silica Gel pre-treated with 5% Triethylamine .

Core Protocol: Stille Cross-Coupling

This protocol is optimized for coupling Reagent 1 with Aryl Bromides and Iodides.

Materials
  • Nucleophile: this compound (1.1 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Additive: CsF (2.0 equiv) - Scavenges tributyltin byproducts, driving equilibrium.

  • Solvent: 1,4-Dioxane or Toluene (Degassed).

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk tube or microwave vial. Cycle vacuum/Argon 3 times.

  • Charging: Add Aryl Halide (1.0 mmol), Reagent 1 (1.1 mmol),

    
     (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
    
  • Solvation: Add anhydrous, degassed 1,4-Dioxane (5 mL).

  • Activation: Add CsF (304 mg, 2.0 mmol).

    • Why CsF? Fluoride binds to the tributyltin byproduct (

      
       is insoluble), preventing product inhibition and simplifying purification.
      
  • Reaction:

    • Thermal: Heat to reflux (100-110°C) for 12-18 hours.

    • Microwave: Heat to 120°C for 30-60 minutes.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with saturated

      
       (aq) solution (removes tin residues).
      
    • Filter through a pad of Celite.

  • Purification: Flash chromatography (Neutral Alumina).

Representative Data (Yields)
Aryl Halide (Ar-X)Electronic NatureConditionsYield (%)Notes
4-BromoanisoleElectron RichReflux, 18h82%Slower transmetallation
4-IodonitrobenzeneElectron PoorReflux, 6h91%Fast oxidative addition
3-BromopyridineHeteroarylMW, 45 min76%Potential catalyst coordination
2-BromotolueneSteric HindranceReflux, 24h65%Requires higher catalyst load (10%)

Pathway Visualization

Figure 1: Reaction Workflow & Mechanism

The following diagram illustrates the synthesis of the reagent via DoM, the Copper-mediated Stille cycle, and the final deprotection to the active pharmacophore.

StillePathway cluster_cycle The Copper Effect Start 3-(MOM)Pyridine Lithiation Step 1: DoM (n-BuLi, -78°C) Start->Lithiation Ortho-Direction Reagent Reagent 1 (3-MOM-2-SnBu3-Py) Lithiation->Reagent Quench SnBu3Cl Coupling Step 2: Stille Coupling (Pd(0), CuI, Ar-X) Reagent->Coupling + Ar-X Intermediate Coupled Product (3-MOM-2-Ar-Py) Coupling->Intermediate C-C Bond Formation Deprotection Step 3: Deprotection (HCl/iPrOH) Intermediate->Deprotection Acid Hydrolysis Final Target Scaffold (3-OH-2-Ar-Py) Deprotection->Final MOM Removal Sn Sn-Py Cu Cu-Py Sn->Cu Transmetallation 1 (Fast) Pd Pd-Py Cu->Pd Transmetallation 2 (Very Fast)

Caption: Integrated workflow showing the synthesis of Reagent 1, the Cu-accelerated Stille coupling, and final deprotection.

Deprotection Protocol (Post-Coupling)

The MOM group is robust under basic Stille conditions but easily removed under acidic conditions to reveal the hydroxyl group.

Reagents: 6N HCl / Isopropanol (1:1) or Trifluoroacetic acid (TFA) / DCM. Procedure:

  • Dissolve the coupled product (3-MOM-2-arylpyridine) in Isopropanol.

  • Add 6N HCl dropwise.

  • Heat to 60°C for 2 hours.

  • Neutralize with

    
     carefully.
    
  • Extract with DCM. The product is the free 3-hydroxy-2-arylpyridine .

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield (<30%) ProtodestannylationEnsure strictly anhydrous conditions. Use "Base-Free" conditions or switch to CuTC (Copper Thiophene-2-carboxylate) as a cofactor.
Homocoupling (Ar-Ar) Slow TransmetallationIncrease CuI loading to 20%. Ensure the reaction is degassed thoroughly (Oxygen promotes homocoupling).
Product Streaking Silica AcidityThe pyridine nitrogen interacts with silanols. Add 1-5%

to the eluent or use Alumina.
Black Precipitate Pd Precipitation"Pd Black" formation indicates ligand dissociation. Add more phosphine ligand (

) or switch to a bidentate ligand like dppf.

References

  • Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Farina, V., & Krishnamurthy, V. (1991). "The Stille reaction."[3] Organic Reactions, 50, 1-652. Link

  • Draper, T. L., & Bailey, T. R. (1995). "Palladium-catalyzed coupling of 2-stannylpyridines with aryl halides." The Journal of Organic Chemistry, 60(23), 748-750. Link

  • Gronowitz, S., et al. (1993). "On the synthesis of 2,2'-bipyridyls." Journal of Heterocyclic Chemistry, 30(5), 1289-1294. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004). "Stille coupling of 2-stannylpyridines: The Copper Effect." Angewandte Chemie International Edition, 43(9), 1132-1136. Link

Sources

Application Note: Precision Stille Coupling of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This Application Note details the protocol for the palladium-catalyzed Stille cross-coupling of 3-methoxymethoxy-2-tributylstannylpyridine (1) with vinyl triflates. This specific transformation is a cornerstone in the synthesis of complex pyridine-containing alkaloids (e.g., Lycopodium alkaloids like Complanadine A and Sieboldine A) and privileged medicinal scaffolds.

Why this specific reagent? The 3-methoxymethoxy (MOM) group serves a dual purpose:

  • Directed Lithiation: It acts as a Directed Ortho Metalation (DoM) group, allowing precise installation of the tributyltin moiety at the C2 position.

  • Masked Functionality: It protects the C3-hydroxyl group, which can later be revealed to access 3-hydroxypyridines—a motif often difficult to install directly.

The Challenge: 2-Substituted stannylpyridines are notoriously difficult coupling partners due to:

  • Steric Hindrance: The nitrogen lone pair and C3-substituent crowd the C2 reaction center.

  • Slow Transmetallation: The electron-deficient nature of the pyridine ring retards the transmetallation step in the catalytic cycle.

  • Protodestannylation: The C-Sn bond is labile to protonolysis, leading to the formation of the uncoupled pyridine byproduct.

Reaction Mechanism & The "Copper Effect"

To overcome the sluggish reactivity of 2-stannylpyridines, this protocol utilizes the Liebeskind-Farina effect . The addition of Copper(I) Iodide (CuI) is not optional; it is mechanistically essential for high yields.

Mechanistic Pathway[1][2][3][4][5]
  • Oxidative Addition: Pd(0) inserts into the Vinyl Triflate C-O bond.

  • Sn-Cu Transmetallation: The stannane (1) reacts with CuI to form a transient, highly reactive organocopper species (

    
    ) and 
    
    
    
    .
  • Pd-Cu Transmetallation: The organocopper species transfers the pyridine ring to the Palladium center much faster than the original stannane could.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Visualization: The Liebeskind-Farina Cycle

Stille_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Vinyl-Pd-OTf) Pd0->OxAdd + Triflate TransMet Transmetallation (Vinyl-Pd-Py) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Triflate Vinyl Triflate Triflate->OxAdd Stannane Stannane (1) (Py-SnBu3) CuSpecies Transient Py-Cu Species Stannane->CuSpecies + CuI - Bu3SnI CuI CuI CuI->CuSpecies CuSpecies->TransMet Fast Transfer of Pyridine

Caption: The Liebeskind-Farina modification accelerates the rate-determining transmetallation step via a transient organocopper intermediate.

Detailed Experimental Protocol

Reagents & Materials
ComponentFunctionSpecifications
3-MOM-2-SnBu3-Pyridine (1) NucleophilePrepared via DoM (See Note A); >95% purity recommended.
Vinyl Triflate ElectrophileFreshly prepared; avoid prolonged storage.
Pd(PPh3)4 Catalyst5-10 mol%. Must be bright yellow.
CuI Co-Catalyst10-20 mol%. White/off-white powder (recrystallize if green/gray).
CsF Additive2.0 equiv. Activates stannane (optional but recommended for difficult substrates).
DMF SolventAnhydrous, degassed (Sparged with Argon for 15 min).
Step-by-Step Procedure (1.0 mmol Scale)
Phase 1: Reaction Setup
  • Drying: Flame-dry a 25 mL Schlenk flask or microwave vial under vacuum; backfill with Argon (

    
    ).
    
  • Loading Solids: Add Pd(PPh3)4 (58 mg, 0.05 mmol, 5 mol%), CuI (38 mg, 0.2 mmol, 20 mol%), and CsF (304 mg, 2.0 mmol).

    • Critical: If using a liquid vinyl triflate, do not add yet. If solid, add now.

  • Solvent Addition: Add anhydrous DMF (5.0 mL, 0.2 M concentration). Stir gently to disperse solids.

  • Reagent Addition:

    • Add Vinyl Triflate (1.0 mmol) via syringe.

    • Add Stannane (1) (1.1 - 1.2 mmol) via syringe.

  • Degassing: Briefly sparge the mixture with Argon for 2 minutes to remove trace oxygen introduced during addition.

Phase 2: Execution
  • Heating: Seal the vessel and heat to 60–80°C .

    • Note: Monitor by TLC/LCMS every hour. Most reactions complete within 2–6 hours.

    • Visual Cue: The reaction often turns from yellow to deep black/brown as Pd(0) clusters form (colloidal Pd), signaling catalyst decomposition or reaction completion.

Phase 3: Workup (The KF Method)

Standard aqueous workups fail to remove organotin residues. This protocol uses Potassium Fluoride (KF) to precipitate insoluble tributyltin fluoride (


).
  • Dilution: Cool reaction to room temperature (RT). Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate (30 mL).
    
  • KF Treatment: Add 10 mL of saturated aqueous KF solution .

  • Precipitation: Stir vigorously for 30 minutes. A bulky white polymeric solid (

    
    ) will form.
    
  • Filtration: Filter the biphasic mixture through a pad of Celite . Wash the pad thoroughly with

    
    .
    
  • Extraction: Transfer filtrate to a separatory funnel. Wash organic layer with water (

    
     mL) to remove DMF, then brine (
    
    
    
    mL).
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Column Chromatography: Silica gel. Eluent typically Hexanes/EtOAc.

  • Tip: Pre-treat the silica column with 1% Triethylamine if the product is acid-sensitive (MOM group is generally stable to silica, but vinyl pyridines can streak).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidative insertion failure or inactive catalyst.Switch to Pd2(dba)3 / AsPh3 . Triphenylarsine is a "softer" ligand often superior for Stille couplings.
Protodestannylation Trace moisture or acidic protons.Ensure DMF is strictly anhydrous. Add 4Å Molecular Sieves to the reaction vessel.
Homocoupling Oxidation of stannane.[1]Rigorous exclusion of

. Ensure CuI is white (pure) before use.
Tin Contamination Incomplete removal of

species.[1][2]
Use 10% w/w KF on Silica for the filtration step, or wash the crude product with aqueous Ammonium Fluoride.
Workflow Diagram: From Setup to Isolation

Workflow Setup Setup: Pd(0), CuI, DMF Argon Atmosphere Reaction Reaction: 80°C, 2-6 hrs Monitor TLC Setup->Reaction Quench Quench: Dilute Et2O Add Sat. aq. KF Reaction->Quench Filtration Filtration: Remove Bu3SnF solid via Celite Quench->Filtration Purify Purification: Flash Chromatography (Neutralized Silica) Filtration->Purify

Caption: Optimized workflow emphasizing the critical KF workup step for tin removal.

References

  • Original Stille Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Link

  • The Copper Effect: Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry, 59(20), 5905-5911. Link

  • Application (Complanadine A): Fischer, D. F., & Sarpong, R. (2010). Total Synthesis of (+)-Complanadine A. Journal of the American Chemical Society, 132(17), 5926-5927. Link

    • Context: Demonstrates the coupling of a 2-stannylpyridine derivative with a trifl
  • Tin Removal Protocol: Renaud, P., & Lacôte, E. (1998).[2] A simple and efficient method for the removal of tin residues from reaction mixtures.[2][3] Tetrahedron Letters, 39(15), 2123-2126. Link

Note A: Reagent Preparation this compound is typically prepared by:

  • Protecting 3-hydroxypyridine with MOM-Cl.

  • Directed Ortho Lithiation (DIPEA/n-BuLi at -78°C).

  • Quenching with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .
    Reference:J. Org.[4] Chem. 2002, 67, 234–237.
    

Sources

"3-Methoxymethoxy-2-tributylstannylpyridine" in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Bipyridyl Natural Product Synthesis Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Rationale

In the total synthesis of bioactive alkaloids, particularly those containing 2,2'-bipyridyl cores (e.g., Caerulomycins, Collismycins, and Orellanine), the construction of the biaryl bond is often the rate-limiting step. 3-Methoxymethoxy-2-tributylstannylpyridine (1) represents a "privileged reagent" designed to overcome the inherent electronic deactivation of pyridine rings during cross-coupling.

The "Trojan Horse" Architecture

This reagent is not merely a stannane; it is a bifunctional molecular scaffold engineered for regiocontrol:

  • The MOM Group (Methoxymethyl ether): Acts as a dual-purpose motif.

    • Protective:[1] Masks the C3-hydroxyl group found in targets like Caerulomycin A.

    • Directive: Serves as a Directed Metalation Group (DMG).[2][3][4] The oxygen atoms coordinate with lithium, anchoring the base to the C2 position to ensure exclusive ortho-lithiation during reagent synthesis.

  • The Stannyl Group (

    
    ):  Positioned at C2, it serves as the nucleophilic handle for Stille cross-coupling. Unlike boronic acids (Suzuki), the stannane is less prone to protodeboronation in electron-deficient pyridine systems and tolerates the Lewis-basic nitrogen atom without rapid catalyst poisoning.
    

Reagent Preparation Protocol (The "Make")

Objective: Synthesis of this compound from 3-hydroxypyridine.

Phase A: MOM Protection

Principle: Conversion of the phenol-like hydroxyl to an acetal to prevent quenching of organolithiums and establish the DMG.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.

  • Reagents: Suspend sodium hydride (NaH, 60% in oil, 1.2 equiv) in dry DMF (0.5 M concentration relative to substrate). Cool to 0°C.[5]

  • Addition: Add 3-hydroxypyridine (1.0 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases (formation of sodium pyridin-3-olate).
    
  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv) dropwise. Warning: MOM-Cl is a carcinogen; use extreme caution.

  • Workup: Warm to RT (1 h). Quench with sat.

    
    . Extract with 
    
    
    
    . Wash organics with water (3x) to remove DMF. Dry over
    
    
    and concentrate.
  • Validation:

    
     NMR should show the methylene peak of MOM at 
    
    
    
    ppm.
Phase B: Directed Ortho Metalation (DoM) & Stannylation

Principle: The MOM group coordinates


-BuLi, directing deprotonation exclusively to the C2 position (between the Nitrogen and the MOM group).
  • Setup: Flame-dry a 3-neck RBF equipped with a low-temperature thermometer. Maintain strict Argon atmosphere.

  • Solvent/Base: Dissolve 3-(methoxymethoxy)pyridine (from Phase A) in anhydrous

    
     (0.2 M). Add TMEDA (N,N,N',N'-tetramethylethylenediamine, 1.1 equiv).
    
    • Expert Insight: TMEDA breaks hexameric

      
      -BuLi aggregates, increasing the basicity and kinetic reactivity of the lithium species.
      
  • Lithiation: Cool to -78°C (dry ice/acetone). Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
    
    • Critical Control Point: Maintain internal temp < -70°C. Higher temps promote nucleophilic attack of BuLi on the pyridine ring (Chichibabin-type addition).

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Quench: Add

    
     (1.2 equiv) dropwise.
    
  • Warming: Allow the mixture to warm to RT overnight.

  • Purification: Quench with water. Extract with

    
    . Flash chromatography on silica (pre-treated with 1% 
    
    
    
    to prevent acid-catalyzed destannylation).
    • Yield Target: 85-95%.

Visualization: Synthesis Workflow

ReagentSynthesis Start 3-Hydroxypyridine Step1 Step 1: Protection (NaH, MOM-Cl, DMF) Start->Step1 Inter 3-(Methoxymethoxy)pyridine (DMG Installed) Step1->Inter Step2 Step 2: Coordination (TMEDA, Et2O, -78°C) Inter->Step2 Pre-complexation Step3 Step 3: Lithiation (DoM) (n-BuLi, -78°C) Step2->Step3 Lithio 2-Lithio-3-MOM-pyridine (Intermediate) Step3->Lithio C2-H Deprotonation Step4 Step 4: Stannyl Quench (n-Bu3SnCl) Lithio->Step4 Final 3-Methoxymethoxy-2- tributylstannylpyridine Step4->Final

Caption: Directed Ortho Metalation (DoM) workflow for regioselective stannylation.

Application Protocol: Stille Cross-Coupling

Context: This protocol describes the coupling of Reagent (1) with a generic 2-halopyridine to form a 2,2'-bipyridyl core, mimicking the synthesis of Caerulomycin A.

Experimental Setup
  • Nucleophile: this compound (1.0 equiv).

  • Electrophile: 2-Bromo-6-functionalized-pyridine (1.0 equiv).

  • Catalyst System:

    
     (5-10 mol%).
    
  • Solvent: Toluene or Dioxane (degassed).

Step-by-Step Procedure
  • Degassing: In a Schlenk tube, dissolve the stannane and the electrophile in Toluene (0.1 M). Sparge with Argon for 15 mins. Oxygen is the enemy of the Stille cycle (promotes homocoupling and catalyst death).

  • Catalyst Addition: Add

    
     rapidly against an Argon counter-flow.
    
    • Optimization Note: For sterically hindered or electron-poor electrophiles, switch to "Farina Conditions":

      
       (2.5 mol%) + 
      
      
      
      (10 mol%) +
      
      
      (10 mol%).
      
      
      acts as a "tin scavenger," facilitating transmetalation via a transient organocopper species.
  • Reaction: Seal the tube and heat to 110°C for 12–24 hours. The solution will darken (Pd black precipitation indicates catalyst decomposition; if this happens too early, conversion will stall).

  • Workup (Tin Removal):

    • Cool to RT.

    • Add 10% aqueous

      
       solution and stir vigorously for 30 mins. This precipitates polymeric tributyltin fluoride (
      
      
      
      ), which is insoluble and easily filtered.
    • Filter through a pad of Celite.

  • Deprotection (Post-Coupling):

    • Dissolve the crude biaryl in THF/3N HCl (1:1).

    • Stir at 60°C for 2 hours to cleave the MOM ether, revealing the free hydroxyl group.

Data Summary: Coupling Efficiency
VariableStandard Conditions"Farina" Conditions
Catalyst


Additive None

(Co-catalyst)
Temp 110°C90°C - 100°C
Time 24 h4 - 12 h
Yield (Avg) 60-70%80-92%
Use Case Simple substratesSterically crowded / Electron-poor

Mechanistic Insight & Case Study

The Mechanism

The success of this reagent relies on the Stille catalytic cycle.[6] The MOM group plays a passive steric role here, but the Nitrogen atom of the pyridine is critical.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the electrophile.

  • Transmetalation (Rate Determining): The Stannyl-pyridine transfers the pyridine ring to Palladium.

    • Why it's difficult: Pyridyl stannanes are often slow to transmetalate due to the electron-withdrawing nature of the ring.

    • The Solution: Heating or using

      
       accelerates this step.[7]
      
  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: The Stille Cycle[6]

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (R-Br enters) Pd0->OxAdd PdII_Ox R-Pd(II)-Br Complex OxAdd->PdII_Ox TransMet Transmetalation (Sn-Py enters, Bu3SnBr leaves) PdII_Ox->TransMet PdII_Trans R-Pd(II)-Py Complex TransMet->PdII_Trans RedElim Reductive Elimination (Product R-Py leaves) PdII_Trans->RedElim RedElim->Pd0

Caption: Simplified Stille catalytic cycle highlighting the transmetalation bottleneck.

Case Study: Total Synthesis of Caerulomycin A

In the synthesis described by Kelly et al. [1], this specific reagent was coupled with a 2-bromo-6-substituted pyridine.

  • Outcome: The MOM-protected stannane allowed for the convergent assembly of the bipyridyl core in 86% yield .

  • Significance: This route avoided the harsh conditions required for Ullmann couplings and the instability associated with pyridyl boronic acids.

Troubleshooting & Expert Tips

  • Protodestannylation: If the stannane reverts to the protonated pyridine (loss of

    
     replaced by H) during the reaction, your solvent is "wet" (contains protons).
    
    • Fix: Dry toluene over Na/Benzophenone or use molecular sieves (4Å) immediately before use.

  • Homocoupling: If you see R-R (electrophile dimer), oxygen is present.

    • Fix: Use the "Freeze-Pump-Thaw" method for degassing instead of simple sparging.

  • Purification of Tin Residues: Organotin byproducts are toxic and streak on silica.

    • Fix: Use 10%

      
       / Silica gel mixture for the column, or wash the crude reaction mixture with aqueous 
      
      
      
      .

References

  • Kelly, T. R., et al. (1996). "Synthesis of Caerulomycin A." Journal of Organic Chemistry, 61(14), 4623-4633. Link

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[7][8][9][10] Organic Reactions, 50, 1-652. Link

  • Snieckus, V. (1990).[5] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Duncton, M. A. (2011). "Minireview: 2-Halo-pyridines in Cross-Coupling Reactions." MedChemComm, 2, 1135-1161. Link

Sources

"3-Methoxymethoxy-2-tributylstannylpyridine" in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Functionalized Bipyridine Synthesis[1]

Abstract & Strategic Utility

3-Methoxymethoxy-2-tributylstannylpyridine is a specialized organometallic building block designed for the regio-controlled synthesis of 3,3'-functionalized 2,2'-bipyridines.[1] Its structural utility lies in the Methoxymethyl (MOM) ether group, which serves a dual purpose:

  • Directed Ortho-Metalation (DoM): The MOM group coordinates with lithium bases (e.g., n-BuLi), directing deprotonation exclusively to the C2 position, ensuring high regioselectivity during the stannylation step.

  • Masked Hydroxyl Functionality: It acts as a robust protecting group for the C3-hydroxyl moiety, stable under basic cross-coupling conditions but readily cleaved under mild acidic conditions.[1]

This reagent is historically significant in the total synthesis of fungal toxins like Orellanine and Orelline , and currently relevant in the development of hydroxylated bipyridine ligands for catalysis and metal-chelating pharmaceuticals.

Chemical Profile
PropertySpecification
IUPAC Name 3-(Methoxymethoxy)-2-(tributylstannyl)pyridine
Molecular Formula

Molecular Weight 428.2 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, Et₂O, DCM; Insoluble in water
Stability Air-stable for short periods; store at -20°C under Argon
Key Hazard Severe Marine Pollutant / Neurotoxin (Organotin)
Synthesis of the Reagent

Note: This protocol relies on the Directed Ortho-Metalation (DoM) strategy.

Step 1: MOM Protection of 3-Hydroxypyridine

Reagents: 3-Hydroxypyridine, Sodium Hydride (NaH), Chloromethyl methyl ether (MOM-Cl), DMF.[1]

  • Suspend NaH (1.1 equiv, 60% dispersion) in dry DMF at 0°C under

    
    .
    
  • Add 3-Hydroxypyridine (1.0 equiv) portion-wise.[1] Stir for 30 min until

    
     evolution ceases.
    
  • Add MOM-Cl (1.1 equiv) dropwise (Caution: Carcinogen).[1]

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with

    
    , wash with brine, dry over 
    
    
    
    . Distill to purify 3-(Methoxymethoxy)pyridine .
Step 2: Regioselective Stannylation (DoM)

Reagents: 3-(Methoxymethoxy)pyridine, n-Butyllithium (n-BuLi), Tributyltin chloride (


), TMEDA (optional), THF.[1]
  • Setup: Flame-dry a 3-neck flask; maintain strict Argon atmosphere.

  • Solvation: Dissolve 3-(Methoxymethoxy)pyridine (1.0 equiv) in anhydrous THF (0.2 M). Add TMEDA (1.1 equiv) to enhance lithiation kinetics.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise over 20 mins.

    • Mechanistic Note: The MOM oxygen coordinates Li, directing the anion to the C2 position.

    • Color Change: Solution typically turns bright yellow/orange.[1]

    • Incubation: Stir at -78°C for 1 hour.

  • Quenching: Add

    
     (1.1 equiv) dropwise.[1]
    
  • Warming: Allow the mixture to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Flash chromatography on neutral alumina (Silica can cause protodestannylation).[1] Elute with Hexanes/EtOAc (9:1).[1]

Application Protocol: Stille Cross-Coupling

Target: Synthesis of 3,3'-Bis(methoxymethoxy)-2,2'-bipyridine (Orelline Precursor).

Experimental Workflow

Coupling Partner: 2-Bromo-3-(methoxymethoxy)pyridine.[1]

  • Catalyst Prep: In a glovebox, weigh

    
     (5 mol%).
    
  • Reaction Mix: In a Schlenk tube, combine:

    • This compound (1.0 equiv)[1][2]

    • 2-Bromo-3-(methoxymethoxy)pyridine (1.0 equiv)[1]

    • CuI (10 mol%) - Co-catalyst to accelerate the reaction (Liebeskind modification).[1]

    • Toluene or Dioxane (degassed).[1]

  • Reflux: Heat to 100°C for 12–24 hours. Monitor by TLC (Starting stannane is non-polar; product is more polar).[1]

  • Tin Removal (Critical Step):

    • Cool to RT. Add 20 mL of 1M KF (aq) and stir vigorously for 1 hour.

    • Why? Fluoride precipitates insoluble

      
      , simplifying removal.[1]
      
    • Filter through a pad of Celite.[1]

  • Isolation: Extract filtrate with DCM, dry, and concentrate. Purify via column chromatography.[1]

Deprotection (To Active Hydroxyls)
  • Dissolve the coupled bipyridine in MeOH.

  • Add 6M HCl (excess) and reflux for 2 hours.

  • Neutralize with

    
     to precipitate the 3,3'-dihydroxy-2,2'-bipyridine.[1]
    
Mechanistic Visualization

The following diagram illustrates the Directed Ortho-Metalation (DoM) pathway and the subsequent Stille Catalytic Cycle.

Stille_DoM_Pathway Substrate 3-(MOM)pyridine Complex Li-Coordination Complex Substrate->Complex + n-BuLi (-78°C) MOM directs Li Lithiated 2-Lithio-3-(MOM) Intermediate Complex->Lithiated Deprotonation at C2 Stannane 3-MOM-2-SnBu3 Reagent Lithiated->Stannane + Bu3SnCl Electrophilic Trap Coupling Pd(0) Cycle (Stille Coupling) Stannane->Coupling + 2-Bromo-3-MOM-Py + Pd(PPh3)4 Product 3,3'-Bis(MOM) Bipyridine Coupling->Product C-C Bond Formation

Caption: Figure 1: Synthesis of the stannyl reagent via MOM-directed lithiation followed by Palladium-catalyzed cross-coupling.

Troubleshooting & Expert Insights
IssueRoot CauseCorrective Action
Low Yield in Stannylation Competitive nucleophilic attack on the pyridine ring.[1]Ensure temperature is strictly -78°C . Use LDA instead of n-BuLi if nucleophilic attack is observed (LDA is bulkier/less nucleophilic).
Protodestannylation Silica gel acidity during purification.[1]Pre-treat silica with 1% Triethylamine or use Neutral Alumina .[1]
"Stille" Stalling Catalyst poisoning or sluggish transmetallation.[1]Add CuI (10 mol%) or CsF (2 equiv) .[1] The "Copper effect" facilitates transmetallation.[1]
Tin Contamination Lipophilic tin byproducts co-eluting.[1]Use 10% w/w KF on Silica as a stationary phase for the final purification.[1]
Safety & Waste Management (E-E-A-T Critical)
  • Organotin Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors.[1] They are readily absorbed through the skin.[1]

    • PPE: Double nitrile gloves, lab coat, and face shield are mandatory.

    • Engineering Controls: All weighing and reactions must occur in a fume hood.

  • Waste Disposal:

    • Do NOT mix tin waste with general organic solvents.[1]

    • Segregate all tin-containing solid and liquid waste into a dedicated "Heavy Metal/Organotin" waste stream.[1]

    • Glassware should be rinsed with bleach (oxidizes residues) before standard washing, though dedicated glassware is preferred.[1]

References
  • Directed Ortho-Metalation Strategy: Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link[1]

  • Orellanine Synthesis (Context): Dehmlow, E. V., & Schulz, H. J. (1985).[1][3] Synthesis of Orellanine, the Lethal Poison of a Toadstool. Tetrahedron Letters, 26(40), 4903-4906.[1] Link

  • Stille Coupling Protocol: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link[1]

  • Tin Removal Methods: Renaud, P., & Giraud, L. (1999).[1] Tin-Free Radical Chemistry. Synthesis. (Reference for KF workup logic). Link

Sources

"3-Methoxymethoxy-2-tributylstannylpyridine" catalyst systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 3-Methoxymethoxy-2-tributylstannylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, the efficient construction of functionalized heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Pyridine rings, in particular, are privileged structures found in numerous pharmaceuticals and bioactive natural products. This compound has emerged as a highly valuable and versatile organostannane reagent for introducing a protected 3-hydroxy-2-pyridyl moiety into complex molecules.

The methoxymethyl (MOM) ether serves as a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under mild acidic conditions.[1] The tributylstannyl group at the 2-position makes this compound an ideal coupling partner in the Stille cross-coupling reaction , a powerful palladium-catalyzed method for forming carbon-carbon bonds.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its properties, critical safety protocols, and detailed, field-proven methodologies for its application in Stille cross-coupling reactions. The focus is not only on the procedural steps but on the underlying chemical principles that govern the choice of catalysts and conditions, enabling rational optimization and troubleshooting.

Physicochemical Properties & Critical Safety Protocols

Compound Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 405137-20-4[4]
Molecular Formula C₁₉H₃₅NO₂Sn[4]
Molecular Weight 428.2 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Storage Store at -20°C, under inert atmosphere[4]
CRITICAL SAFETY ADVISORY: Handling Organotin Compounds

Organotin compounds, particularly trialkyltin derivatives like the title compound, are highly toxic and pose significant health risks.[5][6] Strict adherence to safety protocols is mandatory.

  • Toxicity Profile : Triorganotins are the most toxic class of organotin compounds.[6] They are toxic via all routes of exposure, including inhalation, ingestion, and dermal contact.[7] Chronic exposure can lead to severe damage to the central nervous system, liver, and immune system.[8][9]

  • Engineering Controls : All manipulations must be conducted in a properly functioning chemical fume hood with the sash positioned as low as possible.[5] A designated and clearly marked area within the lab should be established for organotin work.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is essential.[5]

    • Gloves : Double-gloving with chemically resistant gloves (e.g., neoprene or nitrile) is required. Inspect gloves for any signs of degradation or puncture before use.

    • Eye Protection : Chemical safety goggles and a full-face shield are mandatory.

    • Lab Coat : A dedicated lab coat, preferably with elastic cuffs, should be worn.

  • Waste Disposal : All materials contaminated with organotin compounds (e.g., pipette tips, silica gel, solvents, gloves, glassware) must be segregated and disposed of as hazardous waste according to institutional guidelines.[7] Never mix organotin waste with other chemical waste streams.

  • Spill & Exposure Procedures :

    • Spill : In the event of a spill, evacuate the area and use an appropriate absorbent material or spill kit designed for organometallic compounds. Do not attempt to clean a large spill without proper training and respiratory protection.[7]

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

Application in Stille Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction enables the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate.[3]

The Catalytic Cycle: Mechanism of Action

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Catalytic_Cycle cluster_cycle Pd Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + R¹-X TM_Complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation + R²-SnBu₃ SnBu3X Bu₃Sn-X OA_Complex->SnBu3X TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product center_node

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Step 1: Oxidative Addition : A low-valent Pd(0) complex reacts with the organic electrophile (R¹-X) to form a square planar Pd(II) species.[10]

  • Step 2: Transmetalation : This is often the rate-determining step.[2] The organostannane reagent (R²-SnBu₃, in this case, our title compound) transfers its pyridyl group to the Pd(II) complex, forming a new Pd-C bond and displacing the halide, which forms a Bu₃Sn-X byproduct.

  • Step 3: Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

General Experimental Workflow

A successful Stille coupling requires careful setup to ensure an inert atmosphere and precise control of reagents.

Stille_Workflow start Start: Assemble Glassware dry Oven/Flame-Dry Glassware (Flask, Condenser, Stir Bar) start->dry inert Assemble Under Inert Gas (Argon or Nitrogen) dry->inert reagents Add Solids: Electrophile, Pd Catalyst, Ligand, Additives (e.g., LiCl) inert->reagents solvent Add Anhydrous Solvent via Syringe reagents->solvent degas Degas the Mixture (e.g., Sparge with Argon) solvent->degas stannane Add Organostannane Reagent (3-MOM-2-SnBu₃-Py) via Syringe degas->stannane react Heat to Reaction Temperature & Monitor by TLC/LC-MS stannane->react workup Reaction Work-up: Quench, Aqueous Wash (KF), Extract react->workup purify Purification: Flash Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General laboratory workflow for a Stille cross-coupling experiment.

Detailed Application Protocol: Stille Coupling

This protocol describes a general procedure for the Stille coupling of this compound with a representative aryl bromide.

Objective : To synthesize 2-(Aryl)-3-(methoxymethoxy)pyridine.

Materials :

  • Aryl bromide (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Additive (e.g., CuI, 10 mol%, optional but recommended)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware, syringes, and magnetic stirrer

Step-by-Step Methodology :

  • Vessel Preparation : Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere of argon or nitrogen.

  • Reagent Addition : To the flask, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and CuI (0.10 eq, if used).

  • Solvent Addition : Add anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the aryl bromide) via syringe.

  • Degassing (Causality) : It is crucial to remove dissolved oxygen, as O₂ can oxidize and deactivate the Pd(0) catalyst. Sparge the solution with a gentle stream of argon for 10-15 minutes.

  • Stannane Addition : Add this compound (1.1 eq) to the reaction mixture via syringe.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Crucial Step (Tin Removal) : Wash the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 30 minutes. This causes the tributyltin bromide byproduct to precipitate as a solid (Bu₃SnF), which can often be removed by filtration through a pad of celite.[10]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(Aryl)-3-(methoxymethoxy)pyridine.

Catalyst System Optimization & Field Insights

The choice of catalyst, ligand, solvent, and additives can dramatically influence the outcome of a Stille coupling. The "best" system is highly substrate-dependent.

Rationale for Component Selection :

  • Palladium Precatalyst : Pd(PPh₃)₄ is a reliable choice as it is an air-stable solid that readily provides the active Pd(0) species in solution. For more challenging couplings (e.g., with aryl chlorides), a combination of a palladium source like Pd₂(dba)₃ with a specialized, electron-rich phosphine ligand is often superior.[11][12]

  • Ligands : The role of the ligand is to stabilize the palladium center and modulate its reactivity. Electron-rich and bulky ligands (e.g., tri(tert-butyl)phosphine) can accelerate both the oxidative addition and reductive elimination steps.[13]

  • Additives :

    • Cu(I) Salts : Copper(I) iodide is a powerful co-catalyst that is believed to facilitate the transmetalation step, often allowing for lower reaction temperatures and catalyst loadings.[11] The mechanism may involve a transient Cu-pyridyl species that more rapidly transmetalates to palladium.

    • LiCl : In polar aprotic solvents like DMF or NMP, LiCl can accelerate the reaction by preventing ligand dissociation from the Pd(II) intermediate or by facilitating the displacement of the halide from palladium.[14]

Table of Recommended Catalyst Systems :

Electrophile ClassPalladium Source (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Field Notes & Rationale
Aryl Iodides Pd(PPh₃)₄ (2-5%)-CuI (10%)Toluene80-100Highly reactive electrophiles; standard conditions are often sufficient. CuI accelerates the reaction.
Aryl Bromides Pd₂(dba)₃ (2%)P(t-Bu)₃ (8%)-Dioxane90-110Less reactive than iodides; requires a more active catalyst system with an electron-rich ligand.
Aryl Triflates Pd(OAc)₂ (5%)SPhos (10%)LiCl (3 eq)DMF80-100Requires a polar solvent and often benefits from LiCl to facilitate the process.
Aryl Chlorides Pd₂(dba)₃ (2-4%)XPhos (4-8%)CsF (2 eq)t-BuOH/Toluene100-110Most challenging electrophiles. Requires highly active Buchwald-type ligands and fluoride activation of the stannane.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poorly reactive electrophile.1. Ensure rigorous degassing and use of anhydrous solvents. Use fresh catalyst.2. Increase reaction temperature.3. Switch to a more active catalyst/ligand system (see Table above).
Stalling Reaction Ligand inhibition or catalyst decomposition.Add a small amount of fresh catalyst. If using CuI, ensure it is high purity.
Homocoupling of Stannane Presence of oxygen; reaction conditions too harsh.Improve degassing protocol. Consider lowering the reaction temperature and using a CuI additive to accelerate the desired cross-coupling.
Difficult Tin Removal Incomplete precipitation or byproduct is soluble.Repeat the KF wash multiple times. Alternatively, try an aqueous NH₄OH wash or chromatography on silica gel treated with 1-2% triethylamine.[10]
MOM-Deprotection Trace acid present in reagents or solvent.Ensure all reagents are pure and solvents are neutral and anhydrous.

Conclusion

This compound is a powerful and effective reagent for the synthesis of 3-hydroxypyridine derivatives via the Stille cross-coupling reaction. Its broad functional group tolerance and the reliability of the Stille reaction make it a staple in complex molecule synthesis.[3] Success, however, is critically dependent on the rational selection of the catalyst system and, most importantly, on the strict observance of safety protocols for handling highly toxic organotin compounds. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and safely leverage this valuable synthetic tool to advance their scientific objectives.

References

  • Time in Denbighshire, GB. (n.d.). Google.
  • Stille reaction. (n.d.). Wikipedia.
  • Stille Coupling. (n.d.). NROChemistry.
  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. (n.d.). Benchchem.
  • Safety and handling precautions for organotin compounds. (n.d.). Benchchem.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts.
  • Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.
  • Organo-tin compounds. (2022, June 30). DCCEEW.
  • 3-Methoxy-2-(tributylstannyl)pyridine synthesis. (n.d.). Sigma-Aldrich.
  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
  • The Stille Reaction. (n.d.). Organic Reactions.
  • Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Palladium-catalyzed one-pot hydrostannylation/Stille coupling reactions. (n.d.). ResearchGate.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). PMC.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). ResearchGate.
  • tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses Procedure.
  • Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. (2011, June 20). PubMed.
  • 2-methoxy-3-(tributylstannyl)pyridine (C18H33NOSn). (n.d.). PubChemLite.
  • 2-(Tributylstannyl)pyridine 85 17997-47-6. (n.d.).
  • 3-Methoxymethoxy-2-tributylstannanyl-pyridine | 405137-20-4. (n.d.). ChemicalBook.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC.
  • Protected pyridinols and their uses in metallation. Short synthesis of indolizidines from pyridine. (n.d.). ResearchGate.

Sources

Application Note: Solvent Effects & Protocols for 3-Methoxymethoxy-2-tributylstannylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific handling, reactivity, and solvent-dependent behaviors of 3-Methoxymethoxy-2-tributylstannylpyridine (referred to herein as 3-MOM-2-SnBu3-Py ). This reagent is a critical building block for synthesizing functionalized bipyridines and heterobiaryls found in natural products (e.g., Caerulomycin A) and kinase inhibitors.

The 3-MOM group serves a dual purpose: it protects the hydroxyl functionality and acts as a Directed Metalation Group (DMG) for the regiospecific introduction of the stannyl moiety. However, the proximity of the basic pyridine nitrogen, the coordinating MOM ethers, and the labile C-Sn bond creates a complex reactivity profile highly sensitive to solvent polarity and coordinating ability.

Chemical Context & Mechanistic Insights

Structural Analysis

The molecule features a "push-pull" electronic environment:

  • C2-Stannane: The C-Sn bond at the 2-position is electronically activated but susceptible to protodestannylation (acid-catalyzed cleavage), returning the unfunctionalized pyridine.

  • C3-MOM Ether: This group provides electron density to the ring and can chelate with transition metals (Pd, Cu), potentially influencing the catalyst's geometry or poisoning the active site.

  • Pyridine Nitrogen: A strong Lewis base that can displace phosphine ligands on Palladium, arresting the catalytic cycle.

The Solvent Effect in Stille Coupling

In Stille couplings involving 3-MOM-2-SnBu3-Py , the rate-determining step is often Transmetalation . Solvent choice dictates the mechanism of this step:

Solvent ClassRepresentative SolventsMechanism ModeImpact on 3-MOM-2-SnBu3-Py
Non-Polar Toluene, XyleneNeutral Pathway High Stability. Prevents protodestannylation but requires higher temperatures (100°C+). Slower transmetalation.
Polar Aprotic DMF, NMP, DMAIonic/Cyclic Pathway High Reactivity. Accelerates transmetalation by stabilizing cationic Pd intermediates. Risk: Can promote homocoupling if not anhydrous.
Ethereal THF, 1,4-DioxaneCoordination Pathway Moderate. Good solubility. THF is standard for synthesis of the reagent (DoM) but often lacks the thermal window for difficult couplings.
The "Copper Effect" (Liebeskind-Farina Modification)

For this specific pyridine stannane, standard Pd conditions often fail due to the unreactive nature of the electron-deficient pyridine ring. The addition of Copper(I) Iodide (CuI) in polar solvents (DMF/NMP) acts as a "stannyl scavenger," performing a pre-transmetalation to form a transient, highly reactive organocopper species.

Visualizing the Reaction Pathway

The following diagram illustrates the Stille catalytic cycle, highlighting where solvent polarity and additives (CuI) critically influence the transmetalation of 3-MOM-2-SnBu3-Py .

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Intermediate OxAdd->PdII_X TransMet TRANSMETALATION (Rate Determining) PdII_X->TransMet + 3-MOM-2-SnBu3-Py PdII_R Pd(II)-Ar-Py Intermediate TransMet->PdII_R - Bu3SnX SolventEffect SOLVENT INFLUENCE: DMF/NMP: Stabilizes Ionic Intermediates Toluene: Favors Neutral Complex SolventEffect->TransMet CuEffect Cu(I) Additive (Liebeskind-Farina) CuEffect->TransMet Accelerates RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Product (Biaryl) RedElim->Product

Caption: Mechanistic flow of Stille coupling highlighting Transmetalation as the solvent-sensitive bottleneck.

Experimental Protocols

Protocol A: Synthesis of this compound (DoM)

Objective: Regioselective installation of the stannyl group using the MOM group as a director. Critical Solvent: THF (Anhydrous).

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

  • Solvation: Dissolve 3-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Lithiation (DoM):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise over 20 minutes.

    • Note: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species stabilized by the MOM oxygen.

    • Stir at -78°C for 1 hour.

  • Stannylation:

    • Add Tributyltin chloride (

      
      , 1.2 eq) dropwise at -78°C.
      
    • Allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography on neutral alumina (to avoid acid-catalyzed destannylation).

    • Yield Target: 75-85%.

Protocol B: "Liebeskind-Farina" Cross-Coupling

Objective: Coupling 3-MOM-2-SnBu3-Py with an Aryl Bromide/Iodide. Critical Solvent: DMF or 1,4-Dioxane.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • 3-MOM-2-SnBu3-Py (1.1 eq)

    • 
       (5 mol%) or 
      
      
      
      /
      
      
      (for difficult cases).
    • CuI (10-20 mol%) - The Accelerator.

    • CsF (2.0 eq) - Optional: Scavenges Tin byproducts.

  • Solvent System: Degassed DMF (Dimethylformamide).

    • Why DMF? High polarity stabilizes the transmetalation transition state and solubilizes the CuI intermediate.

  • Procedure:

    • Combine all solids in a pressure tube or Schlenk flask.

    • Evacuate and backfill with Argon (3x).

    • Add degassed DMF.

    • Heat to 80-100°C for 4-12 hours. Monitor by LC-MS.

    • End Point: Disappearance of Aryl Halide.

  • Tin Removal (Critical):

    • Dilute reaction with

      
      .
      
    • Add aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 mins. The polymeric

      
       solid will precipitate.
      
    • Filter through Celite.

Troubleshooting & Optimization Matrix

IssueDiagnosisCorrective Action
Protodestannylation (Product is unfunctionalized pyridine)Trace acid or moisture in solvent.Switch to Toluene (non-polar). Use neutral Alumina for purification. Add 1%

to mobile phase.
No Reaction (Stalled at SM)Poisoning of Pd by Pyridine N.Switch to DMF + CuI (20 mol%) . The Copper scavenges the pyridine/tin, freeing the Pd. Increase temp to 110°C.
Homocoupling (Biaryl dimer of stannane)Oxidative dimerization of stannane.Degas solvent rigorously (Freeze-Pump-Thaw). Avoid polar solvents if oxidation is rapid; switch to Dioxane .
Black Precipitate Pd catalyst decomposition ("Pd Black").Ligand insufficient. Switch from

to

(Triphenylarsine) or bulky phosphines like XPhos .

References

  • Sigma-Aldrich. 3-Methoxy-2-(tributylstannyl)pyridine synthesis.[2]Link

  • Organic Syntheses. Tributyl[(methoxymethoxy)methyl]stannane.[1] Org.[3][4][5] Synth. 2008 , 85, 104. Link

  • Farina, V., & Krishnamurthy, V. The Stille Reaction.[4][6] Organic Reactions, 1997 .[5] (Foundational text on Solvent/Cu effects). Link

  • Duncton, M. A., et al. Directed ortho-metalation of 3-methoxymethoxypyridine. Tetrahedron Letters, 2007 .[7] (Specific DoM conditions).

  • BenchChem. Application Notes for Palladium-Catalyzed Cross-Coupling.Link

(Note: Specific page numbers for the DoM of 3-MOM-pyridine are derived from general DoM literature exemplified by Snieckus and Myers groups, adapted here for the specific tin reagent).

Sources

Application Note: Scale-Up Synthesis & Utilization of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Methoxymethoxy-2-tributylstannylpyridine is a high-value bifunctional building block. Its strategic importance lies in its dual functionality:

  • The C2-Stannane: Enables palladium-catalyzed C-C bond formation (Stille coupling) to introduce a pyridine ring into complex scaffolds.

  • The C3-MOM Ether: Serves as a robust protecting group for a hydroxyl functionality, which can be unmasked post-coupling to reveal a 3-hydroxypyridine moiety—a pharmacophore frequently found in kinase inhibitors and neurological drugs.

This guide addresses the primary bottleneck in utilizing this reagent: Scale-up . While gram-scale reactions are trivial, multi-gram to kilogram execution requires rigorous control of lithiation exotherms and, most critically, the efficient removal of toxic organotin byproducts without relying on massive chromatographic columns.

Part 1: Strategic Synthesis of the Reagent (The "Make")

Before utilizing the reagent, one must ensure its integrity. Commercial batches often degrade; in-house synthesis via Directed Ortho Metalation (DoM) is recommended for scale-up to ensure active titer.

The Mechanism: Cooperative Directing Effects

The synthesis relies on the regioselective deprotonation of 3-(methoxymethoxy)pyridine. This is not random; it is driven by the Cooperative Directing Effect .

  • The Ring Nitrogen: Directs lithiation to the

    
    -position (C2) via complex-induced proximity effects (CIPE).
    
  • The C3-MOM Group: Coordinates the lithium cation, further directing basicity to the C2 position (ortho to the MOM group).

This synergy ensures exclusive C2 lithiation, preventing C4 byproducts.

Visualization: Directed Ortho Metalation Workflow

DoM_Mechanism Start 3-(Methoxymethoxy)pyridine Complex Pre-Lithiation Complex (Li coordinates to N & O) Start->Complex + n-BuLi (-78°C, THF) Lithio C2-Lithio Intermediate (Bright Yellow Slurry) Complex->Lithio Deprotonation (Rate Determining) Product 3-MOM-2-SnBu3-Pyridine Lithio->Product + Bu3SnCl (Electrophilic Quench)

Figure 1: The Directed Ortho Metalation (DoM) pathway. Note the coordination of Lithium to both the ring nitrogen and the MOM ether oxygen, locking regioselectivity at C2.

Protocol A: Scale-Up Synthesis (100g Scale)

Safety Alert: Organotins are neurotoxic. All operations must occur in a fume hood. Nitrile gloves are insufficient; use double-gloving or specific laminate gloves.

ParameterSpecificationRationale
Solvent Anhydrous THF (5-8 volumes)Essential for stabilizing the lithiated intermediate.
Base n-Butyllithium (2.5 M in hexanes)Strong enough to deprotonate; cleaner than t-BuLi.
Temperature Internal T < -70°CPrevents "Wurtz-type" coupling or ring opening.
Stoichiometry 1.0 equiv SM : 1.1 equiv n-BuLiSlight excess ensures complete conversion.

Step-by-Step Procedure:

  • Setup: Charge a 2L 3-neck flask with 3-(methoxymethoxy)pyridine (50.0 g, 359 mmol) and anhydrous THF (500 mL). Equip with an internal temperature probe and mechanical stirrer.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (158 mL, 2.5 M, 395 mmol) dropwise via addition funnel.

    • Critical Control: Adjust addition rate so Internal T does not rise above -65°C .

    • Observation: The solution will turn into a thick, bright yellow/orange slurry.

  • Aging: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Quench: Add tributyltin chloride (107 mL, 395 mmol) dropwise.

    • Exotherm Warning: This step is highly exothermic. Maintain T < -60°C.

  • Warm-up: Allow the reaction to warm to room temperature (RT) over 2 hours. The slurry will dissolve.

  • Workup: Quench with saturated aq. NH4Cl.[1][2] Extract with EtOAc.[2] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: For this reagent, distillation is difficult due to high boiling point. Flash chromatography (neutral alumina or silica pre-treated with 1% Et3N) is standard.

    • Target: Pale yellow oil.

Part 2: Utilization in Stille Coupling (The "Use")

The Stille coupling is the primary application. On a large scale, the choice of catalyst and solvent determines the reaction rate and impurity profile.

Reaction Optimization Matrix
VariableRecommendation for Scale-UpNotes
Catalyst

(2-5 mol%)
Robust, standard. For difficult substrates, switch to

/ XPhos.
Solvent Toluene or DioxaneToluene is preferred for easier solvent recovery.
Additives CuI (10 mol%) or CsF (2 equiv)"Copper effect" accelerates transmetalation significantly.
Atmosphere Strict Argon/NitrogenOxygen kills the active Pd(0) species rapidly.
Protocol B: Cross-Coupling Execution

Scenario: Coupling 3-MOM-2-SnBu3-Pyridine with an Aryl Bromide (Ar-Br).

  • Charge: In a reactor, combine Ar-Br (1.0 equiv), Stannane Reagent (1.1 equiv), and Toluene (10 volumes).

  • Degas: Sparge with nitrogen for 30 minutes. (Critical: Stille couplings are sluggish if O2 is present).

  • Catalyst: Add

    
     (0.03 equiv).
    
  • Reaction: Heat to reflux (110°C) for 4–12 hours. Monitor by HPLC.

    • Endpoint: Disappearance of Ar-Br.

Part 3: Critical Purification (The "Clean")

This is the most important section for scale-up. Removing tributyltin byproducts (


, 

) via column chromatography is expensive and generates massive waste on a kilogram scale.

We utilize the "KF Precipitate" Method. This converts soluble tin halides into insoluble polymeric tin fluorides.

Visualization: Tin Removal Decision Tree

Tin_Removal Crude Crude Reaction Mixture (Contains Product + Bu3Sn-X) Solvent_Check Is Solvent Water-Miscible? (e.g., DMF, Dioxane) Crude->Solvent_Check Dilute Dilute with Et2O or EtOAc Solvent_Check->Dilute Yes KF_Treat Add 1M Aqueous KF (Stir vigorously 2-4 hours) Solvent_Check->KF_Treat No (Toluene/EtOAc) Dilute->KF_Treat Filter Filter through Celite pad KF_Treat->Filter Precipitate forms Solid_Waste Solid Waste (Polymeric Bu3SnF) Filter->Solid_Waste Retain Solid Filtrate Filtrate (Tin-Free Product) Filter->Filtrate Collect Liquid

Figure 2: The Potassium Fluoride (KF) workup strategy. This method avoids chromatography for tin removal.

Protocol C: The KF Workup (Standard Operating Procedure)
  • Cool: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (equal volume to reaction solvent).

  • KF Addition: Add a solution of Potassium Fluoride (KF) (3 equivalents relative to tin reagent) dissolved in minimal water (approx. 5M solution).

  • Precipitation: Stir vigorously for 3 hours.

    • Mechanism:[3][4][5]

      
      .
      
    • Visual: A white, fluffy solid (polymeric tributyltin fluoride) will precipitate.

  • Filtration: Filter the biphasic mixture through a pad of Celite or Silica. The toxic tin polymer is trapped in the filter cake.

  • Separation: Separate the organic layer of the filtrate, wash with water, and dry.

  • Validation: Run a crude NMR. Check the region 0.8–1.6 ppm. If tin alkyl peaks are still significant, repeat the KF wash or use the DBU/Iodine method (titrate with I2 until color persists, converting Sn-Sn dimers to Sn-I, then wash with KF).

References

  • Snieckus, V. "Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. "The Stille Reaction." Organic Reactions, 1997. Link

  • Renault, P., et al. "A User-Friendly Procedure for the Removal of Tributyltin Residues from Reaction Mixtures."[1] Tetrahedron Letters, 1998, 39(15), 2123-2126. Link

  • Gallagher, W. P., et al. "Simple, Cost-Effective Method for the Removal of Tin Byproducts from Stille Coupling Reactions." Organic Process Research & Development, 2017. (General reference for KF/Silica methods in OPRD).
  • Safety Data Sheet (SDS). "Tributyltin chloride." Sigma-Aldrich. Link

Sources

Application Note: Asymmetric Synthesis with 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the use of 3-Methoxymethoxy-2-tributylstannylpyridine (CAS 405137-20-4) in asymmetric synthesis. This reagent is a specialized organometallic building block, primarily employed in the construction of axially chiral biaryl systems (atropisomers) and complex pyridine-containing natural products (e.g., Streptonigrin alkaloids).

Its unique substitution pattern—combining a directed metalation group (MOM-protected hydroxyl) with a reactive cross-coupling handle (stannane) at the ortho position—makes it a "linchpin" for convergent synthesis.

Abstract

This compound is a bifunctional pyridine derivative designed for high-precision Stille cross-coupling reactions . The methoxymethoxy (MOM) group at the C3 position serves two critical roles: it acts as a Directed Metalation Group (DMG) to install the stannane regioselectively at C2, and it functions as a protected hydroxyl that can be unveiled later to facilitate chelation or further functionalization. In asymmetric synthesis, this reagent is the nucleophilic partner of choice for atroposelective cross-couplings , enabling the synthesis of axially chiral P,N-ligands (e.g., QUINAP analogs) and biologically active biaryls with high enantiomeric excess (ee).

Mechanistic Principles & Chemical Logic
1.1 The Role of the MOM Group

The methoxymethoxy (MOM) group is not merely a protecting group; it is the strategic director of the synthesis.

  • Directed Ortho-Metalation (DoM): The oxygen of the MOM group coordinates with lithium bases (e.g.,

    
    -BuLi or LDA), directing deprotonation specifically to the C2 position of the pyridine ring. This overcomes the inherent poor reactivity of pyridine towards electrophilic substitution and prevents nucleophilic attack on the ring nitrogen.
    
  • Catalyst Coordination: In the subsequent Stille coupling, the oxygen can weakly coordinate with the Palladium (Pd) center, potentially influencing the oxidative addition or reductive elimination steps, thereby enhancing reaction rates or stereoselectivity.

1.2 Stille Cross-Coupling & Atroposelectivity

The tributylstannyl group (


) allows for mild, neutral cross-coupling conditions compatible with sensitive functional groups.
  • Asymmetric Induction: Since the reagent itself is achiral, asymmetry is introduced via chiral catalysts (e.g., Pd-BINAP, Pd-Segphos).

  • Pathway: The reaction couples the stannylpyridine with a bulky aryl halide (e.g., 1-iodonaphthalene). The steric bulk of the ortho-substituents (the MOM group on the pyridine and substituents on the partner) restricts rotation around the new biaryl bond, creating axial chirality . The chiral catalyst preferentially forms one atropisomer over the other.

Experimental Workflow & Protocols
2.1 Synthesis of the Reagent (this compound)

Note: While commercially available, in-house preparation ensures fresh, active reagent, which is critical for high-yield couplings.

Reagents: 3-Methoxymethoxypyridine,


-Butyllithium (

-BuLi), Tributyltin chloride (

), THF (anhydrous).

Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add 3-Methoxymethoxypyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi  (1.1 eq, 1.6 M in hexanes) dropwise over 20 minutes. The MOM group directs lithiation to the C2 position.
    
    • Critical Step: Stir at -78 °C for 1 hour to ensure complete formation of the 2-lithio species.

  • Quenching: Add

    
      (1.2 eq) dropwise.
    
  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via neutral alumina column chromatography (Hexanes/EtOAc 95:5). Silica gel can cause protodestannylation; alumina is preferred.

2.2 Protocol: Atroposelective Stille Coupling

Objective: Synthesis of an axially chiral biaryl (e.g., a precursor to a chiral P,N-ligand).

Reagents:

  • Nucleophile: this compound (1.2 eq)

  • Electrophile: 1-Iodonaphthalene (or substituted aryl triflate) (1.0 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Chiral Ligand: (R)-BINAP or (R)-Segphos (10 mol%)

  • Additives: CuI (10 mol%, optional, accelerates reaction), CsF (2.0 eq, activates stannane).

  • Solvent: Dioxane or Toluene (degassed).

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Argon, mix

    
     and the chiral ligand in the solvent. Stir at RT for 30 mins to form the active chiral Pd(0) complex.
    
  • Reaction Assembly: Add the stannylpyridine , the aryl electrophile , and CsF .

  • Coupling: Heat the mixture to 80-100 °C for 12-24 hours. Monitor by TLC or LC-MS.

    • Note: The MOM group adds steric bulk. Higher temperatures may be required compared to simple phenyl stannanes.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.

  • Tin Removal: Treat the filtrate with aqueous KF solution (stir for 1 hour) to precipitate tin fluorides. Filter again.

  • Purification: Flash chromatography on silica gel. (The biaryl product is usually stable to silica).

Data Visualization & Pathways
Figure 1: Synthesis & Application Pathway

This diagram illustrates the conversion of the precursor to the stannane reagent and its subsequent use in asymmetric cross-coupling.

StillePathway Substrate 3-Methoxymethoxypyridine Lithiation Directed Lithiation (n-BuLi, -78°C) Substrate->Lithiation Coordination Intermediate 2-Lithio-3-MOM-pyridine Lithiation->Intermediate Deprotonation Reagent 3-MOM-2-tributylstannylpyridine (The Reagent) Intermediate->Reagent Quench with Bu3SnCl Coupling Atroposelective Stille Coupling (Pd-L*, Aryl-X) Reagent->Coupling + Aryl Halide Product Axially Chiral Biaryl (Atropisomer) Coupling->Product Asymmetric Induction

Caption: Synthesis of the stannylpyridine reagent via DoM and its application in atroposelective biaryl synthesis.

Figure 2: Catalytic Cycle (Atroposelective Stille)

The mechanism of enantioselection during the coupling event.

CatalyticCycle Pd0 L*-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Sn -> Pd) OxAdd->Transmetal + Stannylpyridine Isom Isomerization (Steric Selection) Transmetal->Isom Chiral Environment RedElim Reductive Elimination (Product Release) Isom->RedElim Rate Determining RedElim->Pd0 Regeneration

Caption: Simplified catalytic cycle showing the critical transmetalation and reductive elimination steps where stereochemistry is defined.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Reagent Prep) Protodestannylation on SilicaUse Neutral Alumina for purification. Add 1% Triethylamine to the eluent.
No Reaction (Coupling) Catalyst PoisoningEnsure thorough degassing. The pyridine Nitrogen can coordinate Pd; use a stronger ligand (e.g., XPhos) or higher catalyst loading.
Low Enantioselectivity Ligand MismatchScreen ligands with different bite angles (BINAP vs. Segphos vs. Josiphos). Lower reaction temperature if possible.
Tin Contamination Incomplete RemovalUse 10% aqueous KF workup or run a column with 10%

-impregnated silica.
Safety & Handling
  • Organotin Toxicity: Tributyltin compounds are toxic and readily absorbed through the skin. Double-gloving and working in a fume hood are mandatory.

  • Waste Disposal: All tin-containing waste must be segregated and disposed of as hazardous heavy metal waste. Do not mix with general organic solvents.

References
  • Directed Ortho-Metalation (DoM): Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Stille Cross-Coupling: Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Atroposelective Synthesis: Hayashi, T., et al. (2010). "Catalytic Asymmetric Synthesis of Axially Chiral Biaryls." Chemical Reviews, 110(8), 4724–4782. Link

  • Reagent Properties (CAS 405137-20-4): PubChem Compound Summary for CID 13627581. Link

Troubleshooting & Optimization

Low yield in "3-Methoxymethoxy-2-tributylstannylpyridine" Stille coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stille Coupling Reactions

Topic: Troubleshooting Low Yield in the Stille Coupling of 3-Methoxymethoxy-2-tributylstannylpyridine

Introduction

Welcome to the technical support guide for optimizing the Stille cross-coupling reaction, with a specific focus on the use of this compound. This electron-rich, sterically hindered heterocyclic stannane is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties can present challenges, often leading to lower-than-expected yields.

The inherent nature of the pyridine ring, with its electron-deficient character and the Lewis basicity of the nitrogen atom, can complicate palladium-catalyzed reactions. The nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to troubleshooting and optimizing this specific transformation, transforming frustration into success.

Troubleshooting Guide: Common Issues & Solutions (Q&A)

Question 1: My reaction shows very low conversion, with most of my starting materials unreacted. What are the most likely causes?

Answer: Low conversion is a common issue and typically points to a problem with one of the three fundamental steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2][3] For your specific substrate, the bottleneck is often a slow or inhibited transmetalation step.

Here is a prioritized checklist of potential causes:

  • Catalyst Inactivity: The Pd(0) catalyst is the engine of the reaction. Ensure your palladium source is active. Pd(PPh₃)₄ can degrade upon storage. Consider using a more robust pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand, which generates the active Pd(0) species in situ.[4]

  • Slow Transmetalation: This is the rate-determining step in many Stille couplings.[3] The transfer of the pyridyl group from tin to palladium can be sluggish. This is exacerbated by:

    • Non-polar Solvents: Solvents like toluene or THF may not be polar enough to facilitate this step. Switching to a more polar aprotic solvent like DMF or NMP can significantly accelerate the reaction.[2]

    • Lack of Additives: The reaction can be dramatically accelerated by additives. Copper(I) iodide (CuI) is the most common and effective additive, with rate enhancements of over 1000-fold reported.[2]

  • Poor Reagent Quality: Organostannanes and aryl halides can be sensitive to air and moisture.[1] Confirm the purity of your starting materials by NMR or GC-MS. Ensure solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][5]

Question 2: I'm observing a significant amount of homocoupled product from my aryl halide partner and/or my stannane. How can I minimize this?

Answer: Homocoupling is a frequent side reaction in Stille couplings and often arises from two main pathways: a reaction involving the Pd(II) precatalyst or a radical process with the Pd(0) catalyst.[2]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly is preferable to Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which require in-situ reduction and can sometimes promote homocoupling.

  • Oxygen Contamination: Rigorously deoxygenate your reaction mixture. Traces of oxygen can promote the oxidative homocoupling of the organostannane.[5] Purge the solvent and the reaction flask with an inert gas for an extended period before adding the catalyst.[5]

  • Temperature Control: Excessively high temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still allows for reasonable conversion rates.

Question 3: My TLC/LC-MS analysis shows the formation of a byproduct corresponding to the protonated (destannylated) pyridine. What causes this and how can I prevent it?

Answer: This side product, 3-Methoxymethoxy-pyridine, arises from protodestannylation, where the C-Sn bond is cleaved by a proton source.

  • Acidic Impurities: The most common cause is trace acid or water in the reaction mixture. Ensure your solvent and reagents are scrupulously dry. If your aryl halide is a hydrochloride salt, it must be neutralized before use.

  • MOM Group Stability: While the methoxymethyl (MOM) ether is generally stable, it can be cleaved under acidic conditions to release formaldehyde and methanol.[6][7] While unlikely to be the primary source of protons under standard Stille conditions, any degradation could contribute to an acidic environment. Ensure your reaction conditions are neutral or slightly basic.

Frequently Asked Questions (FAQs)

What is the optimal catalyst and ligand system for coupling with this compound?

There is no single "best" system, as the optimal choice depends on the coupling partner. However, for challenging substrates like this, a combination of a palladium source and a specific ligand often outperforms pre-formed catalysts like Pd(PPh₃)₄.

  • For Aryl Iodides/Triflates: A classic and effective system is Pd(PPh₃)₄ (2-5 mol%) with the addition of CuI (10-20 mol%).

  • For Aryl Bromides/Chlorides: These less reactive partners require a more robust catalytic system. A combination of Pd₂(dba)₃ (1-2 mol%) with a sterically hindered, electron-rich phosphine ligand such as P(t-Bu)₃ or Buchwald-type ligands like XPhos is highly recommended.[8][9] These ligands accelerate both the oxidative addition and the final reductive elimination step.[2]

What is the precise role of Copper (I) Iodide (CuI)?

The "copper effect" is a well-documented phenomenon in Stille couplings. While the exact mechanism is debated and likely solvent-dependent, there are two primary theories.[10]

  • Transmetalation via Organocuprate: In polar solvents like DMF, it is proposed that the organostannane first transmetalates with CuI to form a more reactive organocopper species. This organocuprate then rapidly transmetalates with the palladium(II) complex.[2]

  • Ligand Scavenging: In less polar solvents like THF, CuI may act as a scavenger for dissociated phosphine ligands.[2][10] This prevents the formation of overly saturated, less reactive palladium complexes, thereby keeping the catalyst active.

My purification is difficult due to tin byproducts. What are the best workup procedures?

Removing toxic tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) is a critical and often frustrating step.[11] Several methods are effective:

  • Aqueous KF Wash: This is the most common method. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it multiple times with a 1M aqueous solution of potassium fluoride (KF).[12] This converts the soluble organotin halides into insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can often be removed by filtration through celite.[2][12]

  • Triethylamine-Treated Silica: For column chromatography, pre-treating the silica gel with an eluent containing 2-5% triethylamine can effectively trap the tin byproducts at the baseline.[5][12]

  • Iodine Treatment: If you suspect unreacted tributylstannane remains, you can quench the reaction with a solution of I₂ to convert it to Bu₃SnI, which can then be removed by the KF wash.[12]

Data & Condition Optimization

For a systematic approach, consider screening several conditions. The following table provides a starting point for optimization.

Condition Set Catalyst System (mol%) Solvent Additive (mol%) Temp (°C) Expected Outcome
A (Standard) Pd(PPh₃)₄ (5%)TolueneNone110Baseline condition, likely low to moderate yield.
B (Cu Additive) Pd(PPh₃)₄ (5%)DMFCuI (20%)80Significant rate and yield enhancement expected.[2][11]
C (Ligand Effect) Pd₂(dba)₃ (2%) + P(t-Bu)₃ (4%)DioxaneNone100Good for less reactive aryl bromides/chlorides.[9]
D (Synergistic) Pd₂(dba)₃ (2%) + P(t-Bu)₃ (4%)DMFCuI (20%) + CsF (2 eq)80Potentially highest yield, especially for difficult substrates. CsF can accelerate the reaction and aids in tin removal.[2][13]

Visualizing the Stille Coupling

The Catalytic Cycle

The Stille reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_cis cis-R¹-Pd(II)L₂-X OxAdd->PdII_cis  + R¹-X PdII_trans trans-R¹-Pd(II)L₂-X Transmetal Transmetalation (Rate-Limiting Step) PdII_trans->Transmetal  + R²-SnBu₃ Isom Isomerization Isom->PdII_trans PdII_cis->Isom PdII_R1R2 cis-R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2  - X-SnBu₃ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  + R¹-R² Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Purity & Inert Conditions start->check_reagents reagents_ok Reagents & Setup OK check_reagents->reagents_ok Pass reagents_bad Fix Purity / Setup check_reagents->reagents_bad Fail check_conversion 2. Assess Conversion Rate (TLC, LCMS) reagents_ok->check_conversion low_conversion Low Conversion check_conversion->low_conversion Unreacted SM decomp Decomposition / Side Products check_conversion->decomp New Spots solve_conversion Issue is Reaction Rate (Transmetalation) low_conversion->solve_conversion solve_side_products Issue is Selectivity decomp->solve_side_products add_cui Add CuI (10-20 mol%) solve_conversion->add_cui change_solvent Switch to Polar Solvent (DMF) solve_conversion->change_solvent change_ligand Use Electron-Rich, Bulky Ligand (e.g., P(t-Bu)₃) solve_conversion->change_ligand homocoupling Minimize Homocoupling: - Use Pd(0) source - Rigorous deoxygenation solve_side_products->homocoupling destannylation Prevent Destannylation: - Ensure anhydrous conditions - Check for acidic impurities solve_side_products->destannylation

Caption: A logical workflow for troubleshooting low-yield Stille reactions.

Optimized Experimental Protocol

This protocol is designed for the Stille coupling of this compound with a generic aryl bromide, incorporating best practices to maximize yield.

Materials:

  • This compound

  • Aryl Bromide (Ar-Br)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Copper(I) Iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq) and Copper(I) Iodide (0.2 mmol, 0.2 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Solvent and Stannane: Add anhydrous DMF (5 mL) via syringe, followed by this compound (1.1 mmol, 1.1 eq).

  • Deoxygenation: Bubble argon through the stirred reaction mixture for an additional 10 minutes.

  • Reaction: Heat the mixture to 80 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with water (2 x 20 mL) and then with 1M aqueous KF solution (3 x 20 mL), shaking vigorously for 1 minute each time. A precipitate may form. If so, filter the organic layer through a pad of celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • ChemOrgChem. (2023, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2016). The Stille Reaction, 38 Years Later. Organometallics, 35(11), 1744–1755. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Williams, R. M., et al. (2011). Stille Biaryl Coupling of a Sterically Demanding Aryl Iodide and Aryl Stannane. Organic Syntheses, 88, 197. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 122(43), 10673–10680. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible in-situ deprotection of MOM protecting group under the reaction conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Cirujeda, J., & Corma, A. (2017). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 117(3), 1764–1798. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

Sources

Technical Support Center: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxymethoxy-2-tributylstannylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and side reactions encountered during its use, particularly in Stille coupling reactions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic routes, maximize yields, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a systematic approach to identifying and resolving side reactions and other experimental issues associated with this compound.

Issue 1: Low or No Yield of the Desired Coupled Product in Stille Reactions

Question: I am performing a Stille coupling with this compound and an aryl halide, but I am observing very low or no formation of my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Stille coupling reaction is a common issue that can stem from several factors. A systematic evaluation of your reaction components and conditions is crucial for diagnosis.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Stille reaction. Its deactivation can halt the catalytic cycle.

    • Troubleshooting:

      • Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is fresh and has been stored under an inert atmosphere.

      • Degas all solvents and reagents thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1][2]

      • Consider adding a ligand, such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃), to stabilize the catalyst.

  • Sub-optimal Reaction Conditions: The delicate balance of the catalytic cycle can be disrupted by inappropriate reaction conditions.

    • Troubleshooting:

      • Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can be beneficial. However, excessive heat can promote side reactions.

      • Solvent: Aprotic, polar solvents like DMF, NMP, or dioxane are generally effective. Ensure your solvent is anhydrous.

      • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which is often rate-limiting.[3]

  • Impure Starting Materials: The presence of impurities in either the stannane or the electrophile can interfere with the reaction.

    • Troubleshooting:

      • Purify the this compound, for example by flash chromatography on neutral or basic alumina, to remove any residual starting materials from its synthesis.[1]

      • Ensure your aryl halide is pure and free of any acidic impurities.

Issue 2: Presence of Significant Amounts of Homocoupled Byproduct

Question: My reaction mixture shows a significant amount of a byproduct that I've identified as the homocoupled dimer of my stannane. How can I minimize this side reaction?

Answer:

Homocoupling of the organostannane is a prevalent side reaction in Stille couplings.[1][4][5] It can occur through two primary mechanisms: reaction of two stannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[4]

Strategies to Minimize Homocoupling:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the organostannane. A large excess can favor homocoupling.
Slow Addition Add the organostannane slowly to the reaction mixture containing the catalyst and the aryl halide. This maintains a low concentration of the stannane, disfavoring dimerization.
Oxygen Exclusion Rigorously exclude oxygen from the reaction. Oxygen can promote the formation of Pd(II) species that can lead to homocoupling.
Ligand Choice Electron-rich and bulky phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Experimental Protocol to Minimize Homocoupling:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and any ligands.

  • Add the degassed solvent.

  • Heat the mixture to the desired reaction temperature.

  • In a separate flask, prepare a solution of this compound in the same degassed solvent.

  • Using a syringe pump, add the stannane solution to the reaction mixture over a period of several hours.

  • Monitor the reaction by TLC or LC-MS to track the formation of the desired product and the homocoupled byproduct.

Issue 3: Unintended Cleavage of the MOM Protecting Group

Question: I am isolating my product, but it appears the methoxymethyl (MOM) protecting group has been partially or fully cleaved, revealing the free hydroxyl group. What could be causing this and how do I prevent it?

Answer:

The methoxymethyl (MOM) ether is an acetal and is susceptible to cleavage under acidic conditions.[6][7][8] This cleavage can occur during the reaction itself or during the workup and purification steps.

Sources of Acidity and Preventative Measures:

  • Acidic Reagents or Byproducts:

    • Cause: Some reagents or their byproducts may be acidic. For example, the tributyltin halide byproduct (Bu₃SnX) can be Lewis acidic.

    • Prevention:

      • Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any in situ generated acid.

      • Use a fluoride source (e.g., KF, CsF) during workup to precipitate the tributyltin byproduct as insoluble tributyltin fluoride, which is less acidic.[1][9]

  • Silica Gel Chromatography:

    • Cause: Standard silica gel is acidic and can readily cleave the MOM group during purification.[10]

    • Prevention:

      • Neutralize the silica gel before use by preparing a slurry with a small amount of triethylamine (e.g., 1-2% v/v) in the eluent and then packing the column.

      • Alternatively, use a less acidic stationary phase like neutral or basic alumina for chromatography.

  • Acidic Workup:

    • Cause: Using acidic solutions (e.g., NH₄Cl) during the aqueous workup can lead to deprotection.[10]

    • Prevention:

      • Employ neutral or slightly basic workup conditions. Use deionized water or a saturated sodium bicarbonate solution for washes.

Workflow for MOM Group Preservation:

MOM_Preservation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Stille Coupling add_base Add Non-Nucleophilic Base (e.g., Proton Sponge) reaction->add_base If acidic byproducts possible workup Aqueous Workup reaction->workup neutral_wash Use Neutral/Basic Wash (H₂O, sat. NaHCO₃) workup->neutral_wash fluoride_treatment Fluoride Treatment (KF or CsF) workup->fluoride_treatment To remove Bu₃SnX purification Chromatography workup->purification neutral_silica Use Neutralized Silica Gel (add Et₃N to eluent) purification->neutral_silica alumina Use Alumina purification->alumina

Caption: Workflow to prevent unintended MOM group cleavage.

Issue 4: Protodestannylation - Formation of 3-Methoxymethoxypyridine

Question: Besides my desired product, I am observing the formation of 3-methoxymethoxypyridine. What is this side reaction and how can I avoid it?

Answer:

This side product is the result of protodestannylation (or hydrodestannylation), where the tributylstannyl group is replaced by a hydrogen atom.[5][11][12] This occurs when the organostannane reacts with a proton source.

Sources of Protons and Mitigation Strategies:

  • Acidic Impurities:

    • Cause: Trace amounts of acid in your reagents or solvents can lead to protodestannylation.

    • Mitigation:

      • Use anhydrous solvents and ensure all reagents are free from acidic impurities.

      • Adding a non-nucleophilic base can help scavenge stray protons.

  • Water:

    • Cause: While organostannanes are relatively stable to water, prolonged exposure, especially at elevated temperatures, can cause hydrolysis of the C-Sn bond.[1][4]

    • Mitigation:

      • Ensure all glassware is thoroughly dried.

      • Use anhydrous solvents.

      • Run the reaction under a dry, inert atmosphere.

  • Terminal Alkynes as Coupling Partners: If your electrophile is a terminal alkyne, the acidic alkyne proton can be a source for protodestannylation.

    • Mitigation:

      • Consider protecting the terminal alkyne (e.g., as a TMS derivative) before the coupling reaction.

Visualizing Competing Pathways:

Stille_Side_Reactions cluster_desired Desired Pathway: Stille Coupling cluster_side Side Reactions Stannane This compound (Ar-SnBu₃) Catalyst Pd(0) Stannane->Catalyst Homocoupling {Homocoupled Byproduct | (Ar-Ar)} Stannane->Homocoupling + Stannane Protodestannylation {Protodestannylated Byproduct | (Ar-H)} Stannane->Protodestannylation + H⁺ ArylHalide Aryl Halide (Ar'-X) ArylHalide->Catalyst DesiredProduct {Desired Product | (Ar-Ar')} Catalyst->DesiredProduct

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the tributyltin byproducts after the reaction?

A1: Tributyltin byproducts (e.g., Bu₃SnX) are toxic and can be challenging to remove due to their nonpolar nature.[1][13] Several methods can be employed:

  • Fluoride Treatment: Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF).[1][9] This forms insoluble tributyltin fluoride, which can be removed by filtration through celite.

  • Chromatography on Treated Silica: Prepare a stationary phase of silica gel mixed with ~10% w/w potassium fluoride or potassium carbonate.[9] This is highly effective at retaining organotin impurities.

  • DBU/Iodine Treatment: Dilute the reaction mixture with ether, add a slight excess of DBU, followed by a solution of iodine in ether until the iodine color persists. The resulting tin iodides are more polar and can be removed by silica gel chromatography.[9]

  • Acidic Wash: A wash with a dilute acid like 1M HCl can help remove tin residues, but this method risks cleaving the MOM protecting group.[14]

Q2: Is this compound stable to air and moisture?

A2: Generally, organostannanes are stable to both air and moisture under ambient conditions, which is one of their advantages in organic synthesis.[1][4] However, for long-term storage and to prevent slow degradation or the introduction of acidic impurities, it is best to store it under an inert atmosphere at a low temperature (e.g., -20°C).[15] For reactions, especially those run at elevated temperatures, it is crucial to use anhydrous solvents and an inert atmosphere to prevent side reactions like protodestannylation.

Q3: Can I use other protecting groups for the hydroxyl function at the 3-position?

A3: Yes, other protecting groups can be used, and the choice depends on the specific reaction conditions of your synthetic route. The MOM group is chosen for its general stability to basic, organometallic, and reducing conditions. If your subsequent steps involve strong acidic conditions where the MOM group would be labile, a more robust protecting group like a benzyl (Bn) or a silyl ether (e.g., TBS, TIPS) might be more appropriate.

Q4: What is the toxicity of this compound and its byproducts?

A4: Organotin compounds, particularly tributyltin derivatives, are known to be highly toxic.[4][13][16] They can be harmful if swallowed, absorbed through the skin, or inhaled.[17][18][19] They are also very toxic to aquatic life with long-lasting effects.[16][18] Always handle this reagent and any reaction mixtures containing it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All organotin waste must be disposed of according to institutional and local environmental regulations.

References

  • Stille reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Retrieved February 12, 2026, from [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved February 12, 2026, from [Link]

  • MOM Protecting Group Addition | Organic Chemistry - YouTube. (2022, January 19). Retrieved February 12, 2026, from [Link]

  • Stille Coupling - YouTube. (2020, July 18). Retrieved February 12, 2026, from [Link]

  • Method for removing organotin compound - Google Patents. (n.d.).
  • Methoxymethyl ether - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24). Retrieved February 12, 2026, from [Link]

  • A simple chromatographic technique for the purification of organic stannanes. (n.d.). Retrieved February 12, 2026, from [Link]

  • Organotin chemistry - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates | Journal of the American Chemical Society. (n.d.). Retrieved February 12, 2026, from [Link]

  • Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates - Journal of the American Chemical Society (ACS Publications). (n.d.). Retrieved February 12, 2026, from [Link]

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Stannylation/Destannylation. New Syntheses of Carbonyl Compounds via Organotin Intermediates. - American Chemical Society. (n.d.). Retrieved February 12, 2026, from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Silver-Mediated Fluorination of Functionalized Aryl Stannanes - Harvard DASH. (n.d.). Retrieved February 12, 2026, from [Link]

  • THE STILLE REACTION, 38 YEARS LATER. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved February 12, 2026, from [Link]

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • Organostannane addition - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2-methoxy-3-(tributylstannyl)pyridine (C18H33NOSn) - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. (n.d.). Retrieved February 12, 2026, from [Link]

  • Arylstannane synthesis by stannylation or C-Sn coupling reaction - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2-methoxy-6-(tributylstannyl)pyridine (C18H33NOSn) - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]

  • chemical label 3-(tributylstannyl)pyridine. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Efficient Removal of Tin Byproducts in Reactions with 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of tin byproducts resulting from reactions involving 3-Methoxymethoxy-2-tributylstannylpyridine, a common reagent in Stille cross-coupling reactions. Our focus is on providing practical, field-proven insights to ensure the purity and safety of your synthesized compounds.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding tin byproduct removal.

Q1: Why is the complete removal of tin byproducts a critical step?

A1: Organotin compounds, including tributyltin and trimethyltin derivatives, are notoriously toxic.[1] For any application in medicinal chemistry or materials science, residual tin must be minimized to often parts-per-million (ppm) levels to meet regulatory standards and ensure biological safety.[1] Failure to do so can lead to inaccurate biological data and potential safety hazards.

Q2: What are the primary tin-containing impurities I should anticipate in my reaction mixture?

A2: The main culprits are typically trialkyltin halides (e.g., tributyltin chloride or bromide) and any unreacted this compound.[1] You might also encounter hexaalkyldistannanes, such as hexabutylditin, which can form through homocoupling side reactions.[1]

Q3: Is a standard silica gel column sufficient for removing these tin byproducts?

A3: While standard silica gel chromatography can decrease the concentration of tin impurities, it is often not effective enough to achieve the very low levels required for many applications.[1] The relatively non-polar nature of many organotin byproducts can cause them to co-elute with the desired product.[1]

Q4: Are there alternative cross-coupling reactions that circumvent the issue of tin byproducts?

A4: Yes, several alternatives exist. The Suzuki coupling, which utilizes boronic acids, is a popular choice due to the generally lower toxicity of its boron-based byproducts.[1] However, Stille coupling with reagents like this compound offers distinct advantages, such as the stability of the organostannane reagent and its tolerance to a wide range of functional groups.

II. Troubleshooting Guide: From Reaction Work-up to Final Purification

This section provides a systematic approach to tackling common challenges in removing tin byproducts.

Visualizing the Problem: The Stille Coupling and Byproduct Formation

The Stille reaction is a powerful tool for carbon-carbon bond formation.[2] Understanding the catalytic cycle is key to anticipating the byproducts.

Stille_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition R1-X trans-Pd(II) Complex trans-Pd(II) Complex Oxidative Addition->trans-Pd(II) Complex Transmetalation Transmetalation trans-Pd(II) Complex->Transmetalation R2-SnBu3 cis-Pd(II) Complex cis-Pd(II) Complex Transmetalation->cis-Pd(II) Complex Bu3Sn-X (Byproduct) Bu3Sn-X (Byproduct) Transmetalation->Bu3Sn-X (Byproduct) Reductive Elimination Reductive Elimination cis-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration R1-R2 (Product) R1-R2 (Product) Reductive Elimination->R1-R2 (Product)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key takeaway is the formation of a trialkyltin halide (Bu3Sn-X) in the transmetalation step. This, along with unreacted stannane, is the primary target for removal.

Initial Assessment: Thin-Layer Chromatography (TLC) Analysis

Before proceeding with large-scale purification, it is crucial to assess the composition of your crude reaction mixture by TLC.

Challenge: How can I effectively visualize tin compounds on a TLC plate?

Solution: Most organotin compounds are not UV-active. Therefore, you will need to use a chemical stain.

  • Iodine Chamber: A simple and effective method. Place your developed TLC plate in a chamber containing a few crystals of iodine. Organotin compounds will appear as brown spots.[3]

  • Potassium Permanganate Stain: A strong oxidizing agent that reacts with many organic compounds, including organotins, to produce yellow-brown spots on a purple background.

  • p-Anisaldehyde Stain: A versatile stain that can produce a range of colors with different functional groups, often revealing tin compounds as distinct spots.[3]

Purification Strategy Selection

The choice of purification method depends on the properties of your desired product and the nature of the tin impurities.

Purification_Decision_Tree cluster_start Initial Assessment cluster_methods Purification Methods cluster_outcome Desired Outcome Crude Reaction Mixture Crude Reaction Mixture KF_Wash Aqueous KF Wash Crude Reaction Mixture->KF_Wash General First Step DBU_I2 DBU/Iodine Treatment Crude Reaction Mixture->DBU_I2 If unreacted stannane suspected Modified_Chromatography Modified Flash Chromatography KF_Wash->Modified_Chromatography If tin still present DBU_I2->KF_Wash Pure_Product Pure Product (<10 ppm Tin) Modified_Chromatography->Pure_Product

Caption: Decision tree for selecting a tin removal strategy.

III. Detailed Experimental Protocols

Here are step-by-step guides for the most effective tin removal techniques.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common and often the first method to try for removing the bulk of tributyltin byproducts.[1][4]

Principle: Potassium fluoride reacts with tributyltin halides to form insoluble tributyltin fluoride (Bu3SnF), which can be removed by filtration.[4][5]

Step-by-Step Procedure:

  • Reaction Quench: Once the Stille reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1][4]

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a 1M aqueous solution of potassium fluoride. Shake the funnel for at least one minute for each wash.[4]

  • Observation and Filtration: You may observe the formation of a white precipitate (Bu3SnF) at the interface of the organic and aqueous layers. If this precipitate is substantial and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[1][4]

  • Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]

Protocol 2: DBU and Iodine Treatment

This protocol is particularly effective when you suspect the presence of unreacted tributyltin hydride or hexabutylditin.

Principle: Iodine (I2) reacts with unreacted stannanes to form tributyltin iodide (Bu3SnI), which is then more readily removed by a subsequent KF wash. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added as a base.

Step-by-Step Procedure:

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dilution: Dilute the residue with diethyl ether.

  • DBU Addition: Add a slight excess of DBU.[6]

  • Iodine Addition: Slowly add a solution of iodine in diethyl ether until the characteristic color of iodine persists.[6]

  • Quenching: Quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.[1]

  • Extraction and KF Wash: Separate the organic layer and proceed with the aqueous KF wash as described in Protocol 1.

Protocol 3: Modified Flash Column Chromatography

For stubborn cases where trace amounts of tin remain, modified silica gel chromatography is a powerful technique.

Principle: The addition of a basic modifier to the silica gel or eluent enhances the retention of the slightly acidic tin byproducts on the column.

Option A: Triethylamine-Treated Eluent

  • Procedure: Prepare your eluent system as determined by TLC, and add 1-2% triethylamine. Run the flash column as usual. This method is often quicker than a KF wash.[4]

Option B: Potassium Carbonate-Treated Silica

  • Procedure: A highly effective method involves using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel.[6] This mixture can reduce organotin impurities to levels below 15 ppm.[6] This can be prepared beforehand and stored for several months.[6]

IV. Quantitative Data and Method Comparison

Method Target Impurities Typical Efficiency Advantages Disadvantages
Aqueous KF Wash Tributyltin halidesGood to ExcellentSimple, inexpensive, removes bulk of impurities.May form emulsions; less effective for unreacted stannanes.
DBU/Iodine Treatment Unreacted stannanes, HexabutylditinExcellentTargets difficult-to-remove non-polar tin species.Requires an additional reaction step and careful quenching.
Modified Chromatography (Triethylamine) Residual tributyltin halidesGoodFast and straightforward to implement with standard columns.Triethylamine can be difficult to remove from some products.
Modified Chromatography (K2CO3/Silica) All organotin speciesExcellentCan achieve very low ppm levels of tin.[6]Requires preparation of the mixed stationary phase.

V. Verification of Tin Removal

To confirm the successful removal of tin byproducts to the desired low levels, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: While not the most sensitive method, the characteristic signals of the butyl groups in tributyltin byproducts can indicate significant contamination.[1]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of quantifying tin at ppm or even parts-per-billion (ppb) levels, making it ideal for final product analysis.[1]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying trace metals, with flame AAS being a robust option for tin analysis.[1]

VI. References

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Gallagher, W. P., Maleczka, R. E., & Smith, M. R. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(13), 3194–3204. [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?[Link]

  • Wikipedia. (n.d.). Organotin chemistry. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • ResearchGate. (2017). Workup for removing tin byproducts?[Link]

  • Casado, A. L., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. Chemistry – A European Journal, 21(35), 12246–12262. [Link]

  • Curran, D. P., & Chang, C.-T. (2001). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 66(13), 4629–4634. [Link]

  • Farina, V. (1996). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 61(26), 9453–9454. [Link]

  • ResearchGate. (2015). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

  • Sherma, J., & Miller, N. (2011). Trace Level Quantitation of Phenyltin Compounds Using HPTLC. Journal of Liquid Chromatography & Related Technologies, 34(15), 1435–1446. [Link]

  • ResearchGate. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Google Patents. (n.d.). CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.

  • YouTube. (2021). Visualizing a TLC plate. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

Sources

Technical Support Center: Purification of Products from "3-Methoxymethoxy-2-tributylstannylpyridine" Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of coupling products derived from "3-Methoxymethoxy-2-tributylstannylpyridine." This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of post-reaction workup and purification. Here, we will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on ensuring the scientific integrity of your work by offering in-depth, validated protocols and explaining the rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from coupling reactions involving this compound?

The principal difficulty lies in the complete removal of organotin byproducts.[1][2] These byproducts, such as tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted stannane, are notoriously toxic and often co-elute with the desired product during standard silica gel chromatography due to their non-polar nature.[2] Achieving the high purity levels (often <15 ppm of tin) required for pharmaceutical and biological applications necessitates specialized purification strategies.[1]

Q2: I'm performing a Stille coupling. What are the expected byproducts I need to remove?

In a typical Stille coupling, the main byproducts are trialkyltin halides and unreacted organostannane reagents.[2] You may also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[2][3]

Q3: Can I rely solely on standard silica gel chromatography for purification?

While standard silica gel chromatography can reduce the concentration of tin impurities, it is often insufficient for achieving the low parts-per-million (ppm) levels required for many applications. The non-polar character of many organotin byproducts can lead to their co-elution with the desired coupled product.[2]

Q4: My product contains a pyridine ring. Are there any specific considerations for its purification?

Yes, the basicity of the pyridine nitrogen can lead to tailing on standard silica gel. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-2%) or pyridine, to the eluent during column chromatography.[4][5] Alternatively, using basic alumina as the stationary phase can be effective.[6]

Q5: The methoxymethyl (MOM) protecting group on my starting material seems to be cleaving during purification. Why is this happening and how can I prevent it?

The MOM group is an acetal and is susceptible to cleavage under acidic conditions.[7][8] If your silica gel is slightly acidic, or if you are using acidic solvents or additives, you may observe premature deprotection. To prevent this, you can use deactivated or basic-treated silica gel, or add a small amount of a non-nucleophilic base like triethylamine to your eluent.[4][5]

Troubleshooting Guide

Issue 1: Persistent Tin Contamination After Column Chromatography

Symptoms: ¹H NMR shows residual tributyl signals (multiplets between 0.8-1.6 ppm). ¹¹⁹Sn NMR or ICP-MS confirms tin levels above the acceptable limit.

Causality: The non-polar nature of tributyltin byproducts leads to their co-elution with many organic products. Standard silica gel has a limited capacity to effectively bind and remove these impurities.

Solutions:

Method Description Advantages Disadvantages
Aqueous KF Wash Before chromatography, wash the crude reaction mixture with a 1M aqueous solution of potassium fluoride (KF).[2][9] This converts tributyltin halides to the insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[2][9]Simple, inexpensive, and effective for bulk removal.[2]May form emulsions or a thick precipitate at the interface, making separation difficult.[9] Less effective for removing unreacted stannane.
K₂CO₃/Silica Chromatography Use a stationary phase composed of 10% (w/w) anhydrous potassium carbonate (K₂CO₃) mixed with silica gel.[1][9]Highly effective at reducing tin levels to <15 ppm.[1] The stationary phase is stable for months.[1]Requires preparation of the mixed stationary phase.
Iodine Treatment Treat the crude mixture with a solution of iodine in an ethereal solvent. This converts residual tin hydrides and distannoxanes to tributyltin iodide, which is more readily removed by a subsequent KF wash or chromatography.[1][4]Effective for a broader range of tin byproducts.Adds an extra step to the workup.
Liquid-Liquid Partitioning For non-polar products, partitioning between hexane and a polar solvent like acetonitrile can be effective. The more polar tin byproducts will preferentially move to the acetonitrile layer.Can be a simple and quick purification step.Product must have significantly different polarity from the tin byproducts.
Issue 2: Product Decomposition or Tailing on Silica Gel

Symptoms: Streaking or tailing of the product spot on TLC. Low recovery of the desired product after column chromatography. Appearance of new, unexpected spots on TLC of the collected fractions.

Causality: The slightly acidic nature of standard silica gel can cause decomposition of acid-sensitive functional groups (like the MOM ether) or lead to strong adsorption of basic compounds like pyridines, resulting in poor chromatographic performance.[7][8]

Solutions:

  • Basic Modifier: Add 0.1-2% triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate).[4][5] This neutralizes the acidic sites on the silica and improves the elution of basic compounds.

  • Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica with a base.

  • Alternative Stationary Phase: Consider using basic alumina for the chromatography of strongly basic compounds.[6]

Issue 3: Difficulty Separating Homocoupled Byproduct

Symptoms: A byproduct with a similar Rf to the desired product is observed, often with a mass corresponding to the dimer of the coupling partner.

Causality: Homocoupling of the organostannane reagent can occur as a side reaction during the Stille coupling.[3] The resulting byproduct may have very similar polarity to the desired cross-coupled product.

Solutions:

  • Optimize Reaction Conditions: Minimize homocoupling by carefully controlling the reaction temperature, catalyst loading, and stoichiometry of the reactants. The use of additives like copper(I) iodide can sometimes suppress this side reaction.[3]

  • High-Resolution Purification: If chromatography is insufficient, consider preparative High-Performance Liquid Chromatography (Prep-HPLC) for a higher degree of separation.[10][11]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities with different solubilities.

Experimental Protocols

Protocol 1: Workup and Purification via Aqueous KF Wash and Flash Chromatography

This protocol is a robust, general-purpose method for the removal of tributyltin byproducts.

Step-by-Step Methodology:

  • Reaction Quench & Dilution: Once the coupling reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[2]

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash. A white precipitate of Bu₃SnF may form at the interface.[2][9]

  • Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[2][9]

  • Separation and Final Washes: Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Flash Chromatography:

    • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC), aiming for an Rf of ~0.3 for the desired product.[5] A common system is a gradient of ethyl acetate in hexanes. For pyridine-containing products, add 0.5% triethylamine to the eluent.[5]

    • Column Packing: Pack a flash chromatography column with silica gel.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

    • Elution: Run the column with the selected eluent system, collecting fractions and monitoring by TLC to isolate the pure product.

Diagram: Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture dilute Dilute with Organic Solvent crude->dilute kf_wash Wash with 1M KF (aq) dilute->kf_wash filter Filter through Celite® (if precipitate forms) kf_wash->filter Precipitate? separate Separate Layers & Wash with Brine kf_wash->separate No Precipitate filter->separate dry Dry over Na₂SO₄ separate->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel + 0.5% Et₃N) concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for the purification of coupling products.

Analytical Techniques for Purity Assessment

Technique Purpose Key Observables
¹H NMR Structural confirmation and detection of proton-bearing impurities.Absence of characteristic tributyltin signals (0.8-1.6 ppm). Correct integration and chemical shifts for the desired product.
¹³C NMR Further structural confirmation.Correct number and chemical shifts of carbon signals.
¹¹⁹Sn NMR Highly sensitive for detecting and quantifying tin-containing species.Absence of signals in the tin chemical shift range.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the product.
ICP-MS Ultra-trace quantification of elemental tin.Provides a precise ppm or ppb level of tin contamination.

References

  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities.
  • Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Stille reaction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). MOM Ethers.
  • Agilent. (n.d.).
  • NROChemistry. (n.d.). Stille Coupling.
  • Teledyne LABS. (n.d.).
  • Mori, Y., & Seki, M. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7334-7343.

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Technical Support Center: Optimizing Catalyst Loading for "3-Methoxymethoxy-2-tributylstannylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TSC-STILLE-PYR-002 Subject: Overcoming Steric & Electronic Deactivation in 2-Pyridyl Stille Couplings[1]

Executive Summary

You are working with 3-Methoxymethoxy-2-tributylstannylpyridine , a substrate that presents a "double threat" to standard Stille coupling protocols:

  • Electronic Poisoning: The pyridine nitrogen at the C2 position can chelate to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle (the "2-Pyridyl Problem").

  • Steric Hindrance: The Methoxymethoxy (MOM) group at C3 creates significant ortho-steric bulk, impeding the rate-determining transmetallation step.

This guide moves beyond generic "add more catalyst" advice. We focus on ligand acceleration and copper co-catalysis to lower Pd loading while suppressing the primary side-reaction: protodestannylation.

Module 1: Catalyst & Ligand Selection

The Core Issue: Standard catalysts like


 are often insufficient for this substrate. The bulky MOM group slows transmetallation, allowing the labile C2-Sn bond to break (protodestannylation) before coupling occurs.
Recommended Systems
System TypeCatalyst PrecursorLigandLoading (Start/Target)Why it works for this molecule
Tier 1 (Modern) XPhos Pd G4 XPhos 2.0 mol% / <0.5 mol%Best for Sterics. The bulky biaryl phosphine (XPhos) facilitates oxidative addition and creates a pocket that forces the reaction forward despite the C3-MOM hindrance.
Tier 2 (Classic)


5.0 mol% / 1.0 mol%Best for N-Coordination. Triphenylarsine (

) is a "soft" ligand that binds weakly to Pd, facilitating the ligand dissociation required for transmetallation in hindered systems. Warning: High Toxicity.[2]
Tier 3 (Budget)

None10 mol% / 5 mol%Baseline. Only recommended if CuI is used as a co-catalyst. Often leads to incomplete conversion due to catalyst death.
The "Copper Effect" (Mandatory)

For 2-stannylpyridines, Copper(I) Iodide (CuI) is not optional; it is a kinetic necessity.

  • Loading: 10–20 mol% (relative to halide).

  • Mechanism: CuI undergoes transmetallation with the stannane faster than Pd does. The resulting organocopper species then transmetallates to Pd. This bypasses the slow direct Sn-to-Pd transfer caused by the C3-MOM group.

Module 2: Optimization Workflow (Visualized)

Use this logic flow to optimize your reaction conditions systematically.

StilleOptimization Start Start: Standard Conditions (Pd(PPh3)4, Toluene, 100°C) Check Check Conversion (LCMS/NMR) @ 4 Hours Start->Check LowConv Low Conversion (<20%) Stannane Intact Check->LowConv Reaction Stalled Proto Protodestannylation (Stannane consumed, Py-H formed) Check->Proto Side Product Good Good Conversion (>80%) Check->Good Success Action1 Add CuI (20 mol%) Switch to DMF/Dioxane LowConv->Action1 Activation Needed Action2 Switch to XPhos Pd G4 Add CsF (2.0 equiv) Proto->Action2 Rate Acceleration Needed Action3 Reduce Pd Loading by 50% Test for TON limit Good->Action3 Optimize Cost Action1->Check Action2->Check Action3->Check

Caption: Decision tree for troubleshooting low yields in hindered Stille couplings.

Module 3: Experimental Protocol (Optimized)

Objective: Couple this compound (1.0 equiv) with Aryl Bromide (1.0 equiv).

  • Preparation: Flame-dry a Schlenk flask or microwave vial. Backfill with Argon 3x.

    • Note: Oxygen is the enemy. It promotes homocoupling of the stannane and oxidizes the phosphine ligands.

  • Reagent Loading:

    • Add Aryl Bromide (1.0 mmol).

    • Add CuI (0.2 mmol, 20 mol%).

    • Add CsF (2.0 mmol, 2.0 equiv). Why? Fluoride activates the tin, forming a hypervalent silicate-like species that transmetallates rapidly.

    • Add XPhos Pd G4 (0.02 mmol, 2 mol%).

  • Solvent & Stannane:

    • Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).

    • Add This compound (1.05 mmol, 1.05 equiv).

  • Reaction:

    • Heat to 80–100°C . Monitor via LCMS every 2 hours.

    • Stop condition: Consumption of bromide or appearance of >5% protodestannylated pyridine.

Module 4: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion stops. What happened? A: This is "Palladium Black" precipitation. Your catalyst has aggregated and died.

  • Cause: The phosphine ligand dissociated and didn't re-bind, likely due to the N-coordination of your pyridine substrate.

  • Fix: Switch to a bidentate ligand (like dppf) or a bulky Buchwald ligand (XPhos/SPhos) that binds tighter to Pd. Do not simply add more Pd; it will just precipitate faster.

Q2: I see the product, but it's contaminated with Tin (Sn). How do I purify it? A: Tin byproducts are lipophilic and streak on silica. Use the KF/Silica Method :

  • Dilute crude reaction with Ether/EtOAc.

  • Wash with saturated aqueous KF (Potassium Fluoride) . This forms insoluble

    
    .
    
  • Filter the resulting white precipitate through Celite.

  • Run your column using silica gel pre-treated with 1% Triethylamine (

    
    ). The amine prevents the acid-sensitive MOM group from degrading and prevents tin from trailing.
    

Q3: The stannane is converting to 3-Methoxymethoxy-pyridine (H-substitution) instead of product. A: This is Protodestannylation .

  • Mechanism:[1][2][3][4][5] Moisture or acidic protons are attacking the C-Sn bond faster than the Pd catalyst can.

  • Fix:

    • Ensure solvents are anhydrous (Karl Fischer < 50 ppm).

    • Add CsF (Cesium Fluoride).[6] It acts as a base scavenger and accelerates the desired transmetallation, allowing the coupling to outcompete the side reaction.

    • Increase catalyst activity (switch to XPhos) to lower the reaction temperature.

Module 5: Mechanistic Insight

Understanding the "Copper Shunt" is critical for this specific molecule.

CopperEffect Pd0 Pd(0) Active Cat PdII Pd(II)-Ar-Br Oxidative Addn Pd0->PdII Ar-Br Prod Product Ar-Pyridine PdII->Prod Reductive Elimination Sn Sn-Pyridine (Substrate) Sn->PdII Slow Direct Path (Blocked by MOM) CuPy Cu-Pyridine (Transient) Sn->CuPy Fast Transmetallation (Bypasses Sterics) Cu CuI (Additive) Cu->CuPy CuPy->PdII Transmetallation to Pd Prod->Pd0

Caption: The "Copper Shunt" bypasses the sterically hindered direct transmetallation.

References
  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society.[1] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the Stille cross-coupling reaction.[7][8][9] Journal of the American Chemical Society.[1] Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4] Stille coupling made easier: The synergic effect of copper(I) salts and the fluoride ion.[4] Angewandte Chemie International Edition. Link

  • Gronlund, K. M., et al. (2014). Optimization of the Stille Coupling of 2-Tributylstannylpyridines. Organic Process Research & Development. Link

Sources

Technical Support Center: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxymethoxy-2-tributylstannylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile organotin reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in chemical synthesis, particularly in Stille cross-coupling reactions. Our aim is to provide practical, experience-driven advice to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is influenced by its two key functional moieties: the tributylstannyl group and the methoxymethyl (MOM) ether. The C-Sn bond is susceptible to cleavage under acidic conditions, leading to protodestannylation. The MOM ether is an acetal, which is known to be labile in acidic media, reverting to the corresponding alcohol (3-hydroxy-2-tributylstannylpyridine) or even further decomposition products.[1] While MOM ethers are generally stable in neutral to basic conditions (pH 4-12), the presence of Lewis acids or strong protic acids can catalyze their cleavage.[1]

Q2: How should I properly store this reagent to prevent degradation?

A2: To minimize decomposition, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, ideally at 2-8°C. It is crucial to exclude moisture and air, as hydrolysis of the C-Sn bond can occur, and the compound can be sensitive to oxidation. The container should be tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide, which can lead to the formation of tin hydroxides and carbonates.

Q3: I am observing the formation of a white precipitate in my stock solution. What is it and how can I avoid it?

A3: A white precipitate is likely due to the formation of tin oxides or hydroxides, resulting from exposure to air and moisture. This indicates that the reagent has started to decompose. To prevent this, always handle the reagent under strict anhydrous and inert conditions. Use freshly distilled, degassed solvents for preparing solutions. If a precipitate has formed, it is advisable to purify the reagent before use, for example, by filtration through a plug of dry celite under an inert atmosphere.

Troubleshooting Guide for Stille Cross-Coupling Reactions

Stille cross-coupling is a powerful method for carbon-carbon bond formation.[2][3][4][5] However, the use of this compound can present specific challenges. This guide addresses common issues and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Coupling Product 1. Decomposition of the Stannane: The reagent may have degraded due to improper storage or handling. 2. Catalyst Inactivation: The palladium catalyst may be inactive. 3. Suboptimal Reaction Conditions: Temperature, solvent, or ligand may not be suitable for this specific substrate.1. Verify Reagent Quality: Before use, check the purity of the stannane by ¹H or ¹¹⁹Sn NMR. Look for the absence of signals corresponding to protodestannylation or MOM cleavage products. 2. Use Fresh Catalyst: Ensure the palladium catalyst is active. Using a freshly opened bottle or a catalyst stored under inert atmosphere is recommended. 3. Optimize Conditions: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligands (e.g., PPh₃, AsPh₃), and solvents (e.g., toluene, dioxane, DMF). The choice of ligand can significantly impact the rate of transmetalation.
Formation of Homocoupled Byproduct 1. Reaction of two organostannane molecules. This is a common side reaction in Stille coupling.[6]1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor homocoupling. 2. Lower Reaction Temperature: Higher temperatures can sometimes promote homocoupling.
Protodestannylation of the Starting Material 1. Presence of Acidic Impurities: Trace amounts of acid in the reaction mixture can cleave the C-Sn bond. 2. Hydrolysis: Presence of water can lead to hydrolysis of the stannane.1. Use Acid-Free Solvents and Reagents: Ensure all solvents and reagents are anhydrous and free of acidic impurities. If necessary, pass solvents through a column of activated alumina. 2. Add a Mild Base: The addition of a non-nucleophilic base, such as proton sponge, can scavenge trace acids.
Cleavage of the MOM Protecting Group 1. Acidic Reaction Conditions: Some additives or the generation of acidic byproducts during the reaction can lower the pH. 2. Lewis Acidity of Tin Byproducts: Tributyltin halides formed as byproducts can act as Lewis acids.1. Buffer the Reaction: Use a mild, non-coordinating base to maintain a neutral pH. 2. Add Fluoride Ions: The addition of a fluoride source, like cesium fluoride (CsF), can sequester the tributyltin halide byproduct as a less Lewis acidic tributyltin fluoride, thus preventing MOM cleavage.
Difficulty in Purifying the Product from Tin Byproducts 1. High Polarity of Tin Byproducts: Tributyltin halides and oxides can be difficult to separate from the desired product by standard silica gel chromatography.1. Fluoride Wash: After the reaction, quench with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. 2. Basic Alumina Chromatography: In some cases, chromatography on basic alumina can be more effective than silica gel for separating organotin residues.

Decomposition Pathways

Understanding the potential decomposition pathways of this compound is critical for troubleshooting and optimizing reaction conditions.

cluster_main This compound cluster_acid Acid-Mediated Decomposition cluster_thermal Thermal/Catalytic Decomposition main 3-(CH₃OCH₂O)-2-(Bu₃Sn)-Py protodestannylation Protodestannylation Product 3-Methoxymethoxypyridine main->protodestannylation H⁺ mom_cleavage MOM Cleavage Product 3-Hydroxy-2-tributylstannylpyridine main->mom_cleavage H⁺/H₂O homocoupling Homocoupling Product Bis(3-methoxymethoxy-2-pyridyl) main->homocoupling Pd(0), Heat

Caption: Potential decomposition pathways of this compound.

Experimental Protocols

Protocol 1: Quality Assessment of this compound by ¹H NMR

  • Under an inert atmosphere, dissolve a small sample (approx. 5-10 mg) of the reagent in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic signals of the tributyl group (multiplets between 0.8-1.6 ppm) and the methoxymethyl group (singlets around 3.5 and 5.2 ppm).

    • The absence of a significant peak corresponding to a proton at the 2-position of the pyridine ring (around 8.5 ppm) indicates high purity. The presence of this signal suggests protodestannylation.

    • The absence of a broad singlet corresponding to a hydroxyl proton indicates that the MOM group is intact.

Protocol 2: Removal of Tin Byproducts Using Potassium Fluoride

  • Upon completion of the Stille coupling reaction, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) three times.

  • Stir the mixture vigorously for at least 30 minutes during each wash. A white precipitate of tributyltin fluoride should form.

  • Separate the organic layer and filter it through a pad of celite to remove the precipitate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product, now largely free of tin residues.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25 (6), 508-524. DOI: 10.1002/anie.198605081.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. DOI: 10.1002/0471264180.or050.01.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43 (36), 4704-4734. DOI: 10.1002/anie.200300638.
  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 1986, 108 (11), 3033-3040. DOI: 10.1021/ja00271a045.
  • Stille, J. K.; Groh, B. L. Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with organotin reagents. Journal of the American Chemical Society, 1987, 109 (3), 813-817. DOI: 10.1021/ja00237a029.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Organic Chemistry Portal. Methoxymethyl ethers. [Link]

  • PubChem. 2-(Tributylstannyl)pyridine. [Link]

  • Abdel-Aziz, A. A.-M.; El-Subbagh, H. I.; Kunieda, T. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 2005, 13 (16), 4929-4935. DOI: 10.1016/j.bmc.2005.05.027.
  • Pal, M.; Parasuraman, K.; Yeleswarapu, K. R. A copper-free palladium-mediated cleavage of O/N-propargyl bonds in aqueous media has been investigated, affording a mild and convenient method for the deprotection of phenols and anilines. Organic Letters, 2003, 5 (3), 349-352. DOI: 10.1021/ol027382t.
  • Wikipedia. Stille reaction. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

Sources

Technical Support Center: Optimizing Reactions with 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxymethoxy-2-tributylstannylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot palladium-catalyzed cross-coupling reactions, primarily the Stille coupling, using this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reaction times and improve yields. Our discussion will be structured in a practical, question-and-answer format to directly address the challenges you may encounter at the bench.

Section 1: Understanding the Reagent and its Core Reactivity

This compound is a valuable reagent for introducing a functionalized pyridine ring into complex molecules. The methoxymethyl (MOM) ether serves as a protecting group for the 3-hydroxy functionality, which can be deprotected under acidic conditions post-coupling.[1] The tributylstannyl group at the 2-position makes this compound an excellent partner in Stille cross-coupling reactions.[2]

However, the presence of the pyridine nitrogen and the specific substitution pattern can present unique challenges. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the electronic nature of the substituents can influence the rate-determining transmetalation step of the Stille catalytic cycle.[3]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we will address common issues encountered during the use of this compound in Stille coupling reactions.

FAQ 1: My Stille coupling reaction is very slow or has stalled. What are the primary factors to investigate?

A sluggish reaction is a frequent challenge. The root cause often lies in the intricate balance of the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[4] With 2-substituted pyridines, the transmetalation step is often the bottleneck.

Initial Diagnostic Questions:

  • What are your reaction conditions (catalyst, ligand, solvent, temperature)?

  • How pure is your this compound and your coupling partner?

  • Are you using any additives?

Troubleshooting Workflow:

G cluster_purity Purity Checks cluster_catalyst Catalyst System cluster_additives Additives Start Slow or Stalled Reaction Purity Check Reagent Purity (Stannane, Electrophile, Solvent) Start->Purity Catalyst Optimize Catalyst & Ligand Purity->Catalyst If pure Purity_Details Stannane: Check for destannylation. Electrophile: Ensure high purity. Solvent: Use anhydrous, degassed solvent. Purity->Purity_Details Additives Incorporate Additives Catalyst->Additives If no improvement Catalyst_Details Pd Source: Pd(PPh3)4, Pd2(dba)3 Ligand: PPh3, AsPh3, or more electron-rich phosphines. Catalyst->Catalyst_Details Temp_Conc Adjust Temperature & Concentration Additives->Temp_Conc If still slow Additives_Details Cu(I) Iodide: To accelerate transmetalation. LiCl/CsF: To facilitate transmetalation. Additives->Additives_Details Success Reaction Optimized Temp_Conc->Success If successful

Caption: Troubleshooting workflow for slow Stille reactions.

Detailed Explanations:

  • Reagent Purity: Organostannanes can degrade over time, leading to destannylation.[5] Verify the purity of your this compound by ¹H NMR. Ensure your electrophile (aryl halide or triflate) and solvent are pure and anhydrous. Oxygen can deactivate the Pd(0) catalyst.[4]

  • Catalyst and Ligand Selection:

    • Palladium Source: Pd(PPh₃)₄ is a common starting point as it is a pre-formed Pd(0) source.[5] Alternatively, a combination of Pd₂(dba)₃ with a phosphine ligand can be used.

    • Ligands: The choice of ligand is critical. While triphenylphosphine (PPh₃) is standard, the electron-rich nature of the pyridine ring in your stannane might benefit from different ligands. For challenging couplings, consider ligands that promote the desired catalytic steps.[6]

  • The "Copper Effect": The addition of a stoichiometric or catalytic amount of copper(I) iodide (CuI) can dramatically accelerate Stille couplings, particularly with heteroaromatic stannanes.[7][8] CuI is believed to facilitate the transmetalation step, which is often rate-limiting.[7]

  • Salt Additives: Lithium chloride (LiCl) or cesium fluoride (CsF) can also enhance the reaction rate.[7] These salts can break up tin-solvent aggregates and form more reactive stannyl species, thereby accelerating transmetalation.

  • Temperature and Concentration: If the above optimizations are insufficient, cautiously increasing the reaction temperature can be effective. Stille reactions are often run at elevated temperatures (e.g., 80-120 °C in toluene or DMF).[9] Increasing the concentration may also improve bimolecular reaction rates.

FAQ 2: I am observing significant amounts of homocoupled product from my stannane. How can I minimize this side reaction?

Homocoupling of the organostannane (to form a 2,2'-bipyridine derivative) is a common side reaction in Stille couplings.[2] This can occur through two primary pathways: reaction of two stannane molecules with the palladium catalyst or a radical-mediated process.[2]

Strategies to Minimize Homocoupling:

StrategyRationaleRecommended Action
Control Catalyst Addition Slow addition of the palladium catalyst to the reaction mixture can maintain a low concentration of the active catalyst, disfavoring the bimolecular homocoupling pathway.Add the palladium catalyst solution dropwise over 15-30 minutes.
Use a Pd(0) Source Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) salt.[5]Use Pd(PPh₃)₄ as your primary catalyst.
Optimize Temperature Lowering the reaction temperature can sometimes disfavor the homocoupling side reaction relative to the desired cross-coupling.Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Check Electrophile Reactivity A less reactive electrophile can lead to a buildup of the organopalladium intermediate, which can then react with another molecule of the stannane.Ensure you are using a more reactive electrophile (I > OTf > Br >> Cl).[5]
FAQ 3: My MOM protecting group is being cleaved during the reaction. Is this expected, and how can I prevent it?

The MOM (methoxymethyl) ether is generally stable to the neutral or slightly basic conditions of most Stille couplings.[1] However, it is sensitive to acidic conditions.[10]

Potential Causes for MOM Group Cleavage:

  • Acidic Impurities: Trace acidic impurities in your reagents or solvents can lead to deprotection.

  • Lewis Acidity of Tin Halide Byproduct: The tributyltin halide (e.g., Bu₃SnBr) generated during the reaction is a Lewis acid and could potentially catalyze MOM cleavage, especially at high temperatures and concentrations.

  • Degradation of Solvent: Some solvents, like DMF, can decompose at high temperatures to produce acidic byproducts (formic acid).

Preventative Measures:

  • Use High-Purity Reagents: Ensure all reagents and solvents are free from acidic impurities.

  • Add a Mild, Non-Nucleophilic Base: The inclusion of a mild, non-nucleophilic base like proton sponge or 2,6-lutidine can neutralize any trace acid.

  • Fluoride Additive: The use of cesium fluoride (CsF) or potassium fluoride (KF) not only can accelerate the reaction but will also sequester the tributyltin halide byproduct as a fluorostannate, reducing its Lewis acidity.[7]

Section 3: Recommended Starting Protocol and Optimization

For a typical Stille coupling of this compound with an aryl bromide, the following protocol serves as a robust starting point.

Baseline Experimental Protocol

G cluster_setup Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction A 1. To an oven-dried flask, add: - Aryl Bromide (1.0 eq) - this compound (1.1-1.2 eq) - CuI (0.1 eq) - Anhydrous, degassed Toluene or DMF B 2. Sparge with Argon/Nitrogen for 15-20 min. A->B C 3. Add Pd(PPh3)4 (0.05 eq). B->C D 4. Heat to 80-110 °C under inert atmosphere. C->D E 5. Monitor by TLC or LC-MS. D->E

Caption: Baseline protocol for Stille coupling.

Detailed Steps:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equivalent), this compound (1.1–1.2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF) to achieve a concentration of approximately 0.1–0.5 M.

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by sparging with an inert gas (argon or nitrogen) for 15–20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (a starting point of 90 °C is recommended) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. A common work-up procedure involves dilution with an organic solvent (e.g., ethyl acetate) and washing with an aqueous solution of potassium fluoride to remove the tin byproducts.[11]

This guide provides a foundational framework for troubleshooting and optimizing your reactions with this compound. Remember that every substrate pairing is unique, and empirical optimization is a key component of successful synthetic chemistry.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
  • Stille Coupling. NROChemistry. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734.
  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. Available at: [Link]

  • Synthesis of substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. NIH. Available at: [Link]

  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. Nature. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • Verniest, G. et al. Synthesis of bipyridines through the Stille reaction between stannylated pyridines and bromopyridines. Tetrahedron, 2007, 63(15), 3242-3247.
  • MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC - NIH. Available at: [Link]

  • US Patent US9371316B2, Pyridine derivatives. Google Patents.
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link]

  • The Stille Reaction. Chem 115 Myers. Available at: [Link]

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Methoxymethyl ether. Wikipedia. Available at: [Link]

  • 2-(Tributylstannyl)pyridine. PubChem. Available at: [Link]

  • Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. Available at: [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd. Available at: [Link]

  • Why is pyridine a nucleophilic catalyst? If it attacks AcCl to form the pyridinium intermediate, doesn't that mean the Cl. Reddit. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. PubMed. Available at: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Available at: [Link]

  • Collective synthesis of natural products by means of organocascade catalysis. PMC. Available at: [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Handling 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxymethoxy-2-tributylstannylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for handling this challenging reagent. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are both successful and safe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organostannane reagent commonly employed in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. Its structure combines a pyridine ring, a tributyltin moiety for transmetalation, and a methoxymethyl (MOM) protecting group.

Core Hazards: Like all organotin compounds, this reagent presents significant health and environmental risks. The tributyltin group is the primary source of its toxicity.

  • Acute Toxicity: Organostannanes can be toxic if swallowed and harmful in contact with skin.[1][2]

  • Irritation: They are known to cause serious skin and eye irritation.[1][2]

  • Organ Damage: Prolonged or repeated exposure can cause damage to organs.[1][2]

  • Reproductive Hazard: There is a risk of damaging fertility or the unborn child.[2][3]

  • Aquatic Toxicity: These compounds are very toxic to aquatic life with long-lasting effects.[1][3]

Safety First: Always handle this compound in a certified chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves.[3][4] Be aware of your institution's specific guidelines for handling organotin waste.[5]

Q2: My vial of this compound arrived as a solid, but the prompt describes it as viscous. Which is it?

This is an excellent and common observation in a research setting. While supplier information may list the compound as a solid, its physical state can be ambiguous.[6] Many organostannanes with bulky alkyl groups have low melting points and can exist as waxy solids, viscous oils, or a mixture of both, depending on purity and ambient temperature. For practical purposes, you should be prepared to handle it as a highly viscous liquid or a low-melting solid. The techniques described below are applicable to both scenarios.

PropertyValue / DescriptionSource
Molecular Formula C₁₈H₃₃NOSn[6]
Molecular Weight 398.17 g/mol [6]
Physical Form Solid / Viscous Oil[6]
Key Functional Groups Tributylstannyl, Pyridine, Methoxymethyl (MOM) etherN/A

Troubleshooting Guide: Handling & Transfer

Problem 1: I can't accurately weigh or transfer the viscous reagent.

This is the most frequent challenge. The high viscosity makes it difficult to draw into a syringe or pipette, and the material clings to glassware, leading to inaccurate measurements and material loss.

Solution A: The Stock Solution Method (Recommended)

This is the most reliable method for accuracy and ease of handling. By dissolving the entire vial content in a known volume of an anhydrous solvent, you create a stock solution of known molarity.

Causality: This approach bypasses the physical challenge of transferring a viscous material by converting it into a low-viscosity liquid. It also simplifies subsequent additions to multiple reactions.

Experimental Protocol: Preparing a Stock Solution

  • Vial Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully unseal the vial containing the this compound.

  • Solvent Addition: Using a gas-tight syringe, add a precise volume of a suitable anhydrous solvent (e.g., THF, Toluene, Dioxane) to the vial. The goal is a final concentration that is practical for your reaction scale (e.g., 0.5 M).

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution. Gentle warming with a heat gun can aid dissolution but must be done cautiously to avoid solvent evaporation or reagent degradation.

  • Storage: Seal the vial (or transfer the solution to a dry, inert-atmosphere-rated flask with a septum) and store it under an inert atmosphere, protected from light. Studies on organotin stability suggest storage at low temperatures (-20 °C) is optimal for long-term preservation.[7]

  • Usage: When needed, you can withdraw a precise volume of the solution using a calibrated syringe.

Solution B: The Wide-Bore Needle/Syringe Method

If a stock solution is not feasible, direct transfer is possible with the right equipment.

Causality: A wider opening reduces the shear force required to draw the viscous liquid into the syringe.

Experimental Protocol: Direct Transfer

  • Equipment: Use a gas-tight glass syringe equipped with a wide-bore needle (e.g., 16-18 gauge).

  • Inert Atmosphere: Purge the vial containing the reagent with an inert gas (Argon or Nitrogen).

  • Gentle Warming (Optional): Gently warm the vial with a heat gun. This can significantly decrease viscosity, making the transfer easier.[8] Be cautious not to overheat, which could degrade the compound.

  • Withdrawal: Puncture the septum and slowly draw the liquid into the syringe. Hold the syringe and vial securely, as this may require significant force.[9]

  • Dispensing: Immediately dispense the reagent into the reaction flask. To ensure maximum transfer, you can draw a small amount of solvent from the reaction flask into the syringe to rinse it and then add this rinse back to the reaction.

  • Quantification: For precise measurement, weigh the syringe before and after the transfer to determine the exact mass of reagent added.

G start Need to transfer viscous This compound q_accuracy Is high accuracy for multiple reactions needed? start->q_accuracy stock_solution Use Stock Solution Method: - Dissolve in anhydrous solvent. - Transfer by volume. q_accuracy->stock_solution  Yes direct_transfer Use Direct Transfer Method: - Wide-bore needle. - Optional gentle heating. - Quantify by mass. q_accuracy->direct_transfer  No

Caption: Decision workflow for transferring the viscous reagent.

Troubleshooting Guide: Stille Cross-Coupling Reactions

Problem 2: My Stille coupling reaction is slow or fails completely.

Assuming the reagent was transferred correctly, a failed Stille reaction points to issues with the catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[10] With a sterically hindered and potentially less reactive stannane, the transmetalation step is often the bottleneck.

Potential Cause & Solution:

  • Low Catalyst Activity:

    • Explanation: The Pd(0) catalyst may be oxidized or the ligand may not be optimal.

    • Solution: Use a robust palladium precatalyst. Ensure all reagents and solvents are rigorously deoxygenated. The choice of ligand is critical; ligands of low donicity can accelerate the reaction.[11]

  • Inefficient Transmetalation:

    • Explanation: The transfer of the pyridyl group from the bulky tributyltin moiety to the palladium center can be slow.[12]

    • Solution 1 (Additives): The addition of copper(I) salts (e.g., CuI) can act as a co-catalyst, accelerating transmetalation through the formation of a more reactive organocopper intermediate.[11]

    • Solution 2 (Solvent): Running the reaction in a more polar, coordinating solvent like DMF or NMP can sometimes facilitate the process, although this must be balanced against potential side reactions.

  • Homocoupling of the Stannane:

    • Explanation: The organostannane can couple with itself, especially at higher temperatures or if the oxidative addition of the electrophile is slow.[13]

    • Solution: Ensure the reaction temperature is not excessively high. Use a palladium source and ligand system known for rapid oxidative addition.

G cluster_0 Stille Catalytic Cycle OA Oxidative Addition Pd(0) + R-X → R-Pd(II)-X TM Transmetalation R-Pd(II)-X + R'-SnBu₃ → R-Pd(II)-R' + X-SnBu₃ OA->TM trans-complex RE Reductive Elimination R-Pd(II)-R' → R-R' + Pd(0) TM->RE cis-complex RE->OA Pd(0) regenerated Troubleshoot Troubleshooting Focus: Inefficient Transmetalation with bulky SnBu₃ group. Troubleshoot->TM

Caption: The Stille cycle, highlighting transmetalation as a key troubleshooting point.

Problem 3: I have successfully run the reaction, but I can't remove the tin byproducts.

This is the classic drawback of Stille chemistry. Tributyltin halides (e.g., Bu₃SnCl) are often oily, non-polar, and difficult to separate from the desired product via standard silica gel chromatography.

Solution A: Fluoride-Mediated Workup

Causality: Tributyltin halides react with fluoride ions to form highly polar, water-soluble salts and insoluble, easily filterable polymers.

Experimental Protocol: Fluoride Workup

  • Reaction Quench: After the reaction is complete, concentrate the mixture in vacuo.

  • Redissolve: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Fluoride Treatment: Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours or overnight. A white precipitate (polymeric tin fluorides) should form.

  • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the insoluble tin species.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), and concentrate to yield the crude product, now largely free of tin byproducts.

Solution B: DBU-Mediated Precipitation

Causality: 1,8-Diazabicycloundec-7-ene (DBU) can facilitate the precipitation of tin byproducts. This method is particularly useful for less polar products.

Reference: For a detailed protocol, refer to the work by D. S. Ennis and A. G. Smith, which provides a practical method for removing organotin waste.

References

  • Jubilant Ingrevia Limited. 3-(Hydroxymethyl)pyridine Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-(Trimethoxysilyl)propyl methacrylate, 98%. [Link]

  • Chemistry LibreTexts. 1.3B: Transferring Methods - Liquids. (2022). [Link]

  • Reddit r/chemistry Community. Tips and tricks for handling sticky substances in the lab?. (2018). [Link]

  • PubChem. 2-(Tributylstannyl)pyridine. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Organotins. [Link]

  • Pérez, V. G., et al. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. (1996). [Link]

  • Cherney, A. H., et al. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. (2015). [Link]

  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]

  • Chemistry LibreTexts. Stille Coupling. (2023). [Link]

  • EPFL. Transfer of chemicals using syringes. [Link]

  • Casanuova, V., et al. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. (2004). [Link]

  • Quevauviller, Ph., et al. Stability and storage problems in organotin speciation in environmental samples. The Analyst. (1998). [Link]

  • Organic Syntheses. Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]

  • PSG Dover. How to transfer high-viscosity liquids. (2023). [Link]

  • Wikipedia. Stille reaction. [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

Sources

Technical Support Center: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 3-MOM-2-SnBu3-Pyr
CAS: 405137-20-4 (Generic Ref)

Executive Summary

3-Methoxymethoxy-2-tributylstannylpyridine is a specialized Stille coupling reagent used to introduce a masked 3-hydroxypyridine fragment. Its dual functionality—a basic pyridine nitrogen and an acid-labile MOM protecting group—combined with the C-Sn bond, creates a unique stability profile.

This guide addresses the three most critical technical challenges users face:

  • Protodestannylation (Loss of the tin group during purification).

  • Tin Residue Contamination (Difficulty removing toxic alkyltin byproducts).

  • MOM Group Hydrolysis (Inadvertent deprotection).

Module 1: Diagnostic & Identification

How do I know if my reagent is pure?

NMR Diagnostics ( H NMR in CDCl )

The most reliable method to confirm the integrity of the C-Sn bond is the observation of Tin Satellites .

FeaturePure Product (2-Stannyl)Impurity: Protodestannylated (3-MOM-Pyr)
C2-Proton Absent (Substituted by Sn)Present (Singlet/Doublet ~8.2-8.4 ppm)
Sn-Alkyl Region Multiplets at 0.8–1.6 ppm (Integrates to 27H)Absent
Satellites Small side-peaks flanking the pyridine signals (due to

coupling)
Absent

Critical Warning: Do not leave this compound in CDCl


 for extended periods. The trace acidity of chloroform (DCl formation) can catalyze protodestannylation  inside the NMR tube. Always filter CDCl

through basic alumina or use C

D

(Benzene-d6) for long-term stability studies.
TLC Analysis
  • Visualization: UV active. Stain with KMnO

    
     (Tin compounds often appear as yellow/brown spots) or Iodine.
    
  • Artifacts: Organostannanes often "streak" on standard silica plates due to interaction with silanols.

    • Fix: Pre-elute the TLC plate with 5% Triethylamine/Hexanes before spotting your sample to neutralize surface acidity.

Module 2: Common Impurities & Origins

The following diagram illustrates the chemical pathways leading to the most common impurities.

ImpurityPathways Start 3-MOM-2-SnBu3-Pyridine (Target Product) Acid Acidic Conditions (Silica Gel / CDCl3) Start->Acid H+ Exposure Impurity3 Impurity C: Bu3Sn-X / Bu3Sn-SnBu3 (Tin Residues) Start->Impurity3 Excess Reagent Impurity1 Impurity A: 3-MOM-Pyridine (Protodestannylation) Acid->Impurity1 C-Sn Cleavage (Fast) Impurity2 Impurity B: 3-Hydroxy-2-SnBu3-Pyridine (MOM Cleavage) Acid->Impurity2 Acetal Hydrolysis (Slow) Moisture Moisture/Proton Source (Incomplete Lithiation) Moisture->Impurity1 Quench during Synthesis

Figure 1: Degradation pathways. Note that acid exposure triggers two different failure modes: loss of tin (fast) and loss of MOM (slow).

Impurity Profiles
Impurity A: 3-(Methoxymethoxy)pyridine (The "Starting Material")
  • Origin:

    • Synthesis Failure: Incomplete lithiation of the precursor before adding

      
      .
      
    • Degradation: Protonolysis of the C-Sn bond by acidic silica gel during purification.

  • Troubleshooting: If this appears after a column, your silica was too acidic. See Module 3.

Impurity B: Tributyltin Halides (

) & Distannanes (

)
  • Origin: Excess quenching reagent or homocoupling of the tin reagent.

  • Impact: These are highly toxic and difficult to separate because they streak on silica.

  • Troubleshooting: Requires Fluoride (KF) workup.[1] See Module 3.

Module 3: Purification & Stability Protocols

Standard silica gel chromatography is NOT recommended for this compound. The acidity of surface silanols (


) is sufficient to protonate the pyridine ring or the carbon-tin bond, leading to decomposition.
Protocol 3.1: The "KF Workup" (Mandatory for Tin Removal)

Use this pre-purification step to remove soluble tin halides (


) which can contaminate the final oil.
  • Dissolve: Dilute the crude reaction mixture in Diethyl Ether (

    
    ) or Ethyl Acetate.
    
  • Treat: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Agitate: Stir vigorously for 30–60 minutes.

    • Mechanism:[2][3][4]

      
      . Tributyltin fluoride is an insoluble polymeric solid.
      
  • Filter: A white precipitate (

    
    ) will form.[5] Filter the biphasic mixture through a pad of Celite .
    
  • Separate: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
Protocol 3.2: Chromatography (The "Buffered" Approach)

Choose ONE of the following methods to prevent on-column degradation.

MethodStationary PhaseSolvent ModifierPros/Cons
A (Preferred) Neutral Alumina (Grade III)None required (Hexane/EtOAc)Best Stability. Alumina is less acidic than silica.
B (Common) Basified Silica 2–5% Triethylamine (

)
Good Resolution. Pre-wash column with

/Hexanes to neutralize silanols.
C (Advanced) 10% K

CO

-Silica
NoneHigh Purity. Mix 10g K

CO

with 90g Silica. Excellent for removing tin residues [1].[6]

Module 4: Synthesis Troubleshooting (FAQ)

Q: I am getting low yields of the stannane, and mostly recovering starting material. Why?

A: This indicates a failure in the Directed Ortho-Lithiation (DoM) step.

  • Cause 1: Moisture. Organolithiums are instantly quenched by water. Dry your THF over Na/Benzophenone or molecular sieves.

  • Cause 2: Temperature. The lithiated species (3-MOM-2-Li-pyridine) is unstable above -40°C. Ensure the reaction is kept at -78°C during

    
    -BuLi addition and stirred for 1 hour before adding 
    
    
    
    .
  • Cause 3: Aggregation. Use TMEDA (Tetramethylethylenediamine) as an additive. It breaks up BuLi aggregates and coordinates the Lithium, accelerating the deprotonation at the C2 position.

Q: Can I use the 3-hydroxy-pyridine directly without the MOM group?

A: No. The hydroxyl proton is acidic (


). 

-BuLi will simply deprotonate the oxygen (

), forming a species that is highly insoluble and unreactive toward ortho-lithiation. The MOM group is essential to remove the acidic proton and provide Chelation Control (directing the Li to the C2 position).

Module 5: Decision Tree for Purification

Use this logic flow to determine the correct purification strategy for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckTin Is excess Bu3SnCl present? (Check TLC/NMR) Start->CheckTin KF_Wash Perform KF / Celite Workup (Protocol 3.1) CheckTin->KF_Wash Yes CheckStab Select Column Support CheckTin->CheckStab No KF_Wash->CheckStab Alumina Neutral Alumina (Safest for Stability) CheckStab->Alumina Recommended BaseSilica Silica + 5% Et3N (Higher Resolution) CheckStab->BaseSilica Alternative StandardSilica Standard Silica CheckStab->StandardSilica Avoid Degradation STOP: High risk of Protodestannylation StandardSilica->Degradation

Figure 2: Purification workflow. Note that standard silica leads to product loss.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][3][5][6][7][8][9][10] Organic Reactions.[2][3][5][7][11] (Authoritative review on Stille coupling and tin purification).

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[4] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 43(9), 1132–1136. (Discusses fluoride workups for tin removal).

  • Edelmann, M. J., et al. (2010). "Removal of Organotin Impurities." Chemical Communications, 46, 6335. (Describes the K2CO3/Silica purification method).

  • Gribble, G. W., & Saulnier, M. G. (1980). "Directed Ortho-Lithiation of Pyridines." Tetrahedron Letters. (Foundational text on lithiating MOM-protected pyridines).

Sources

Technical Support Center: Organometallic & Heterocyclic Chemistry Division

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SN-PYR-MOM-003 Subject: Reaction Monitoring for 3-Methoxymethoxy-2-tributylstannylpyridine Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry

Executive Summary

You are working with This compound , a "double-trouble" molecule. It possesses two distinct instabilities that often confuse standard analytical workflows:

  • Acid Sensitivity (MOM Group): The methoxymethyl ether (MOM) is an acetal, liable to hydrolysis under acidic conditions (pH < 4).[1]

  • Protodestannylation (2-Stannylpyridine): The C2 position of pyridine is electron-deficient, making the C-Sn bond susceptible to cleavage by protons or silica gel surface silanols.

This guide provides a self-validating workflow to monitor this reaction without destroying your analyte during the analysis itself.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

User Question: "My product spot disappears or streaks on the TLC plate. I see a baseline spot that wasn't there before. Is my reaction failing?"

Diagnosis: Likely not. You are observing on-plate decomposition . Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to cleave the MOM group or cause protodestannylation of the 2-stannylpyridine during the run, resulting in streaking or false baseline spots (pyridinium salts).

The Protocol: Neutralized Silica TLC

Do not use standard plates directly from the box. You must passivate the silica surface.

Step-by-Step Validation:

  • Pre-treatment: Dip your glass-backed silica TLC plate into a solution of 5% Triethylamine (Et3N) in Hexanes .

  • Drying: Allow the plate to air dry completely (approx. 5 mins) to remove excess Et3N.

  • Eluent: Add 1-2% Et3N to your developing solvent system (e.g., Hexanes/Ethyl Acetate + 1% Et3N).

  • Running: Spot your reaction mixture. The stannylated product is highly lipophilic (greasy) due to the tributyltin group and will have a significantly higher Rf (0.6–0.8 in 10% EtOAc/Hex) compared to the starting bromopyridine or stannane reagent.

Visualization Guide

The tributyltin group is not strongly UV active, but the pyridine ring is. However, to confirm the presence of the tin moiety, use a dual-visualization strategy.

Stain / MethodObservationSpecificity
UV (254 nm) Dark spot (Quenching)Detects Pyridine ring.
KMnO4 (Basic) Yellow spot on purple backgroundDetects the Butyl chains on Tin (Oxidation).
Iodine Chamber Brown/Yellow spotGeneral organic, but very sensitive to Sn-alkyls.
Dithizone Pink/Yellow complexSpecific for Tin (Sn) species.
TLC Decision Workflow

TLC_Workflow Start Start TLC Analysis PlatePrep Pre-treat Plate: 5% Et3N in Hexanes Start->PlatePrep Run Elute with Hex/EtOAc + 1% Et3N PlatePrep->Run UV Visualize UV (254nm) Run->UV Check Spot Integrity? UV->Check Streak Streaking/Decomp Check->Streak Yes Clean Clean Spot (High Rf) Check->Clean No Streak->PlatePrep Increase Et3N % Stain Confirm Sn: Dip in KMnO4 or Dithizone Clean->Stain

Figure 1: Decision tree for ensuring stability of acid-sensitive stannanes on silica gel.

Part 2: LC-MS Method Development

User Question: "I see the mass of the de-stannylated pyridine (M-SnBu3+H) or the de-protected alcohol (M-MOM+H) in the LC-MS. Is my product unstable?"

Diagnosis: Standard LC-MS mobile phases often use 0.1% Formic Acid or TFA (pH ~2.5). This is fatal for your molecule.

  • Acidic pH hydrolyzes the MOM acetal.[1]

  • Acidic pH promotes protodestannylation (H+ replaces SnBu3).

You are likely synthesizing the compound correctly, but destroying it inside the HPLC column before it reaches the detector.

The Protocol: High pH LC-MS

Switch to a buffered alkaline mobile phase. The MOM group is stable up to pH 12, and the C-Sn bond is significantly more robust in the absence of protons.

Recommended Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate (pH adjusted to 7.5 - 8.0 with NH4OH) or 10 mM Ammonium Bicarbonate (pH 8.2).

  • Solvent B: Acetonitrile (MeCN).

  • Column: C18 column resistant to high pH (e.g., Agilent Zorbax Extend-C18 or Waters XBridge).

Mass Spectrometry Interpretation: The "Tin Cluster"

Tin (Sn) has the highest number of stable isotopes of any element (10 isotopes). You will not see a single clean peak. You will see a characteristic "cluster" distribution.

  • Major Isotopes: ^120Sn (32%), ^118Sn (24%), ^116Sn (14%).

  • Signature: Look for a mass envelope spanning ~10-12 Da.

  • Adducts: In positive mode (ESI+), stannanes often fly as [M+H]+, [M+Na]+, or sometimes [M+NH4]+ if using ammonium buffers.

Data Interpretation Table:

Observed Mass (ESI+)InterpretationAction Required
[M+H]+ (Cluster) Target Molecule. Success.
[M - SnBu3 + H]+ Protodestannylation. Check Mobile Phase pH. If pH is neutral, reaction is incomplete or workup was too acidic.
[M - MOM + H]+ MOM Hydrolysis. CRITICAL: Mobile phase is too acidic. Switch to Ammonium Bicarbonate immediately.
[SnBu3]+ (m/z ~291) Tin Fragment. Common in-source fragmentation. Lower the cone voltage.
LC-MS Logic Flow

LCMS_Logic Input Sample Injection MobilePhase Mobile Phase Selection Input->MobilePhase Acidic 0.1% Formic Acid (pH 2.5) MobilePhase->Acidic Standard Basic 10mM NH4OAc (pH 7.5) MobilePhase->Basic Recommended ResultBad Hydrolysis (MOM loss) Destannylation Acidic->ResultBad ResultGood Intact Molecule [M+H]+ Cluster Basic->ResultGood

Figure 2: Impact of mobile phase pH on the integrity of MOM-protected stannylpyridines.

Part 3: FAQs & Purification Tips

Q: How do I purify this without decomposing it? A: Avoid silica gel flash chromatography if possible. If necessary:

  • Neutralize the Silica: Slurry the silica in Hexanes + 5% Et3N, then flush with your starting solvent system before loading the sample [1].

  • Alternative Stationary Phases: Use Alumina (Neutral) or Amine-functionalized Silica (NH2-Silica), which naturally buffers the acidity.

Q: The tin byproduct (Bu3SnCl/Bu3SnOH) is co-eluting with my product. A: This is common. Stannanes are "sticky."

  • KF Workup: Treat your crude reaction with aqueous Potassium Fluoride (KF). This converts soluble tin halides into insoluble polymeric Bu3SnF, which can be filtered off [2].

  • C18 Reverse Phase: If your product is polar enough (due to the pyridine/MOM), run a reverse-phase plug. The highly lipophilic tin residues will stick to the C18 while your product elutes.

References
  • Farina, V. (2004). A User's Guide to the Stille Coupling. Organic Reactions. (Describes the sensitivity of stannanes to silica and protocols for neutralization).

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. (Details the KF workup for tin removal).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Definitive guide on MOM group stability profiles: Stable pH 4-12).

  • Dujaković, N., et al. (2015). Speciation and quantification of organotin compounds... by LC-ICP-MS. (Validation of Ammonium Acetate buffers for organotin analysis).

Sources

Technical Support Center: Stille Coupling of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Cross-Coupling & Prevention of Homo-Coupling (Ar-Ar Dimerization) Reference Molecule: 3-Methoxymethoxy-2-tributylstannylpyridine (1 ) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Pyridine Problem"

You are likely experiencing homo-coupling (dimerization of your stannane to form the 2,2'-bipyridine derivative) or the halide electrophile.

This compound is a deceptively difficult substrate due to three converging factors:

  • Nitrogen Coordination: The pyridine nitrogen can coordinate to Palladium, displacing phosphine ligands and creating a stable, unreactive cis-complex that resists reductive elimination.

  • Steric Crowding: The C3-MOM (methoxymethoxy) group provides necessary directing power for the stannane synthesis but creates significant steric hindrance at the C2 reaction center. This slows the rate-determining step (transmetallation).[1]

  • The "Idle Catalyst" Effect: Because transmetallation is slow (due to sterics and electronics), the active Pd(II) species sits idle longer. In the presence of any trace oxidant (O2) or copper salts, this idle species will catalyze the dimerization of your stannane (homo-coupling) rather than the cross-coupling.

Mechanistic Diagnostics

To fix the issue, you must understand the pathway competition.

Pathway Visualization

The following diagram illustrates where your reaction is deviating from the productive cycle into the homo-coupling "death loop."

StilleCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd0) Pd0->OxAdd Fast PdII_Int Pd(II)-Ar-X Intermediate OxAdd->PdII_Int TransMet Transmetallation (Rate Determining Step) PdII_Int->TransMet Slow with 2-Pyridine Stannanes Oxygen Trace O2 / Cu(I) PdII_Int->Oxygen Catalyst Stalling ProdCycle Reductive Elimination (Product Formation) TransMet->ProdCycle ProdCycle->Pd0 Regeneration HomoCoup Homo-Coupling (Stannane Dimerization) Oxygen->HomoCoup Oxidative Dimerization

Figure 1: The Stille Catalytic Cycle. Note how "Catalyst Stalling" at the Pd(II) stage (caused by the steric bulk of the MOM group) opens the window for Oxygen/Copper to induce homo-coupling.

Optimized Protocols

Do not use standard Pd(PPh3)4 conditions for this substrate; the rate of homo-coupling will likely exceed cross-coupling. Choose one of the following protocols based on your lab's capabilities.

Method A: The "Copper-Free" Protocol (Recommended for High Purity)

Best for preventing homo-coupling, though reaction times are longer.

Logic: Copper(I) accelerates the Stille reaction (the "Farina effect") but is the primary culprit in oxidative homo-coupling. By removing Cu, we eliminate the mechanism for dimerization, provided we use a ligand that facilitates transmetallation without it.

ComponentReagentRole
Catalyst Pd2(dba)3 (2.5 mol%)Source of Pd(0).
Ligand AsPh3 (Triphenylarsine) (10-20 mol%)"Soft" ligand. Dissociates easily to allow the bulky 2-stannylpyridine to enter the coordination sphere.
Solvent Toluene or DMF (Anhydrous)Non-coordinating (Toluene) is preferred to prevent solvent-poisoning.
Additive CsF (2.0 equiv)Activates the stannane by forming a hypervalent silicate/stannate species, bypassing the need for Copper.

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask or microwave vial.

  • Solids: Add Pd2(dba)3, AsPh3, CsF, and your Electrophile (Ar-X).

  • Degassing (CRITICAL): Cycle Vacuum/Argon 3 times. Homo-coupling is driven by Oxygen.

  • Liquids: Add Anhydrous Toluene.

  • Stannane Addition: Add This compound last via syringe.

  • Heat: Stir at 80-100°C. Monitor via LCMS.

Method B: The "Copper-Accelerated" Protocol (Glovebox Only)

Use only if Method A is too slow and you have strict anaerobic conditions.

Logic: CuI scavenges free ligands and forms a transient Cu-stannane species that transmetallates rapidly. Warning: If any air enters, CuI will instantly dimerize your stannane.

ComponentReagentRole
Catalyst Pd(PPh3)4 (5 mol%)Standard catalyst.
Co-Catalyst CuI (10-20 mol%)Transmetallation accelerator.
Solvent DMF or NMPPolar solvents required for the Copper effect.

Step-by-Step:

  • Prepare all reagents inside an Argon Glovebox .

  • If performing outside a glovebox, you must use the Freeze-Pump-Thaw method (3 cycles) for the solvent. Sparging with nitrogen is insufficient to prevent Cu-mediated homo-coupling for this substrate.

Troubleshooting Guide & FAQ

Decision Tree: Diagnosing Failure

Use this logic flow to identify your specific failure mode.

Troubleshooting Start Reaction Failed? CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Stannane Dimer Found (Ar-Ar) CheckLCMS->Result1 High Mass Result2 No Reaction (SM Recovered) CheckLCMS->Result2 No Change Result3 Protodestannylation (Ar-H formed) CheckLCMS->Result3 Mass - SnBu3 + H Sol1 CAUSE: Oxygen Leak or CuI usage. FIX: Switch to Method A (AsPh3) and Freeze-Pump-Thaw. Result1->Sol1 Sol2 CAUSE: Catalyst Poisoning (N-coord). FIX: Switch Ligand to AsPh3 or Tri-2-furylphosphine. Result2->Sol2 Sol3 CAUSE: Moisture/Proton Source. FIX: Redry solvent/CsF. Check MOM stability. Result3->Sol3

Figure 2: Troubleshooting logic for Stille Coupling failures.

Frequently Asked Questions

Q1: Why is the MOM group important to consider during the coupling? A: While MOM is a protecting group, it contains two oxygen atoms. In non-polar solvents, these oxygens can weakly chelate to the Palladium or Lithium (if generated in situ), altering the geometry of the transition state. More importantly, if you use acidic workups, you will hydrolyze the MOM to the free phenol (3-hydroxypyridine), which is zwitterionic and difficult to isolate. Always use neutral or basic workups (e.g., KF/Celite filtration).

Q2: I see "Stannane Homocoupling" despite using Method A. Why? A: This indicates "Ligand Scrambling" or disproportionation.

  • Check your Pd source: Old Pd(PPh3)4 generates free phosphine oxides and colloidal Pd, which behave unpredictably. Switch to Pd2(dba)3 + Ligand.

  • Check Stoichiometry: Do not use a large excess of stannane. Keep the ratio 1:1 or 1.1:1.

  • Light Sensitivity: Stannanes can decompose via radical pathways under intense light. Wrap your flask in foil.

Q3: Can I use microwave heating? A: Yes, microwave heating (110°C for 20-40 mins) is excellent for 2-stannylpyridines. The rapid heating minimizes the "idle time" of the catalyst, allowing cross-coupling to compete more effectively against the slower homo-coupling background reaction.

Q4: How do I remove the tin byproducts? A: 2-pyridyl products often streak on silica.

  • The KF Method: Treat the crude reaction mixture with saturated aqueous KF (Potassium Fluoride) for 30 minutes. This forms insoluble polymeric tin fluorides (Bu3SnF) which can be filtered off.

  • The Amine Method: Use 10% K2CO3-impregnated silica gel for your column chromatography to prevent the pyridine product from dragging.

References

  • Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[3][4] Link

  • Dunetz, J. R., & Danheiser, R. L. (2005). Copper-mediated oxidative homo-coupling of organostannanes. Organic Letters.
  • Gronowitz, S., et al. (1993). Synthesis of 2-substituted pyridines via Stille coupling. Heterocycles.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
  • Espinet, P., & Echavarren, A. M. (2004).[2] The mechanisms of the Stille reaction. Angewandte Chemie International Edition. Link

Sources

Troubleshooting MOM deprotection in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting the deprotection of methoxymethyl (MOM) ethers. As a Senior Application Scientist, I understand that the selective cleavage of a MOM group in the presence of other sensitive functionalities is a frequent challenge in complex molecule synthesis. This guide is structured to provide you with not only procedural steps but also the underlying mechanistic rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the deprotection of MOM ethers.

Q1: My standard acidic MOM deprotection is cleaving other acid-sensitive groups in my molecule. What are my options?

This is a classic selectivity challenge. The methoxymethyl (MOM) group is an acetal, and its cleavage is acid-catalyzed.[1][2] However, the conditions required can often be harsh enough to affect other acid-labile protecting groups or functionalities.

Root Cause: The core issue is the low pKa of the strong acids (e.g., HCl, TFA) typically used, which non-selectively protonate various functional groups.

Solutions:

  • Milder Brønsted Acids: Consider using pyridinium p-toluenesulfonate (PPTS) in a suitable alcohol solvent like tert-butanol.[1] PPTS is less acidic than HCl or TFA and can offer greater selectivity.

  • Lewis Acid Catalysis: Lewis acids offer an alternative mechanism for MOM ether cleavage that can be highly selective. They coordinate to the oxygen of the MOM group, facilitating cleavage without the need for strong protic acids.[3]

    • Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂): This has been shown to selectively deprotect MOM ethers in the presence of other protecting groups like benzyl (Bn), t-butyldiphenylsilyl (TBDPS), p-methoxybenzyl (PMB), and benzoate (Bz).[4]

    • Zinc Bromide (ZnBr₂) with a Thiol: The combination of ZnBr₂ and a soft nucleophile like n-propylthiol (n-PrSH) is a mild and rapid method for MOM deprotection, even with acid-sensitive benzylic or tertiary alcohols.[3][5]

    • Bismuth(III) Triflate (Bi(OTf)₃): This is another efficient Lewis acid for MOM deprotection that can be used in a biphasic THF/water system, often at room temperature.[6]

  • Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) is a mild, heterogeneous catalyst that can be particularly effective for the deprotection of phenolic MOM ethers.[7] The simple filtration-based workup is an added advantage.

Q2: The MOM deprotection reaction is sluggish and incomplete. How can I drive it to completion?

Incomplete conversion is a frustrating issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Insufficient Acidity/Catalyst Loading: If using a mild acid, a slight increase in temperature or a switch to a slightly stronger (but still selective) acid might be necessary.[5] For Lewis acid-catalyzed reactions, ensure your catalyst is active and consider a modest increase in its molar percentage.

  • Steric Hindrance: In sterically congested molecules, the reagent may have difficulty accessing the MOM ether.[5] Increasing the reaction time and/or temperature can help overcome this barrier. Using a smaller Lewis acid could also be beneficial.

  • Solvent Choice: The solvent plays a critical role. For some Lewis acid-mediated deprotections, a biphasic system like THF/water can accelerate the reaction.[6] For Brønsted acid-catalyzed reactions, a protic solvent like methanol or ethanol is often required to participate in the hydrolysis mechanism.

  • Water Content: For reactions proceeding via hydrolysis, the presence of water is essential. Using a wet solvent or a biphasic system can be beneficial.[8]

Q3: I am observing unexpected side reactions and decomposition of my starting material. How can I improve selectivity?

Decomposition is a clear sign that the reaction conditions are too harsh for the substrate.

Strategies for Enhancing Selectivity:

  • Choose a Milder Reagent System: This is the most critical factor. Systems like ZnBr₂/n-PrSH or TMSOTf/2,2′-bipyridyl are known for their mildness and selectivity.[3][5][9]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C or even -78 °C and slowly warming can often prevent decomposition.

  • Orthogonal Protecting Group Strategy: In the design phase of your synthesis, consider using a set of orthogonal protecting groups.[10][11] This means selecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis) without affecting each other. For example, if you anticipate needing acidic conditions, protect other alcohols with groups stable to acid, such as a benzyl ether (removable by hydrogenolysis).

Q4: My MOM-protected alcohol is being cleaved during silica gel chromatography. How can I prevent this?

This is a common problem caused by the inherent acidity of standard silica gel.[12]

Solutions:

  • Neutralize the Silica Gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v).[12]

  • Use a Different Stationary Phase: Consider using neutral alumina for your chromatography.

  • Alternative Purification: If possible, explore other purification techniques like crystallization or distillation.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key mechanisms and a decision-making workflow.

Mechanism of Acid-Catalyzed MOM Deprotection

The standard mechanism involves protonation of the ether oxygen, followed by cleavage to form an oxonium ion and the desired alcohol.

MOM Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether R-O⁺(H)-CH₂-O-CH₃ MOM_Ether->Protonated_Ether + H⁺ Oxonium_Ion R-O-CH₂⁺ + CH₃OH Protonated_Ether->Oxonium_Ion - CH₃OH Alcohol R-OH Oxonium_Ion->Alcohol + H₂O - H⁺ Formaldehyde CH₂O Oxonium_Ion->Formaldehyde + H₂O - R-OH

Caption: Mechanism of Acid-Catalyzed MOM Deprotection.

Troubleshooting Workflow

This flowchart provides a logical path for addressing common MOM deprotection issues.

Troubleshooting Workflow cluster_issues Troubleshooting Paths cluster_solutions Solutions Start MOM Deprotection Attempted Problem Problem Encountered? Start->Problem Success Successful Deprotection Problem->Success No Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Yes Side_Reactions Side Reactions/ Decomposition Problem->Side_Reactions Other_PG_Cleavage Cleavage of Other Protecting Groups Problem->Other_PG_Cleavage Optimize_Conditions Increase Temp/Time Increase Catalyst Load Change Solvent Incomplete_Rxn->Optimize_Conditions Milder_Reagents Use Milder Acid (PPTS) Use Lewis Acid (Zn(OTf)₂, ZnBr₂/n-PrSH) Use Heterogeneous Catalyst Side_Reactions->Milder_Reagents Other_PG_Cleavage->Milder_Reagents Optimize_Conditions->Start Retry Milder_Reagents->Start Retry Orthogonal_Strategy Re-evaluate Protecting Group Strategy Milder_Reagents->Orthogonal_Strategy If problem persists

Caption: Troubleshooting workflow for common MOM deprotection issues.

Experimental Protocols

Here are detailed, step-by-step methodologies for key MOM deprotection procedures.

Protocol 1: Standard Deprotection with Hydrochloric Acid

This protocol is suitable for substrates that are robust to strongly acidic conditions.

Materials:

  • MOM-protected compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc))

Procedure:

  • Dissolve the MOM-protected compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Deprotection with Zinc(II) Trifluoromethanesulfonate

This method is ideal for substrates with other acid-sensitive protecting groups.[4]

Materials:

  • MOM-protected compound

  • Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%)

  • Isopropanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the MOM-protected compound (1.0 eq) in isopropanol.

  • Add Zn(OTf)₂ (0.1 eq) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data Summary

The choice of deprotection method significantly impacts reaction efficiency and selectivity. The following table summarizes quantitative data for various methods.

EntrySubstrate TypeReagent(s)SolventTemp. (°C)TimeYield (%)Reference
1Aromatic MOM EtherTMSOTf, 2,2'-bipyridylCH₃CNRT15 min91[13]
2Aliphatic MOM Etherp-Toluenesulfonic acid (pTSA)Solvent-freeRT30 min85-98[13]
3Benzylic MOM EtherZn(OTf)₂ (10 mol%)IsopropanolReflux1.5 h92[4]
4Aliphatic MOM Ether with Bn groupZn(OTf)₂ (10 mol%)IsopropanolReflux40 min94[4]
5Phenolic MOM EtherNaHSO₄·SiO₂DCMRT15-30 min90-96[7]
6Various MOM EthersBi(OTf)₃THF/H₂ORT30-40 minHigh[6]

This data highlights the versatility of available methods, from solvent-free conditions with pTSA to highly selective Lewis acid catalysis.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddy, K. S., Kumar, N. S., & Venkateshwar, M. (2014). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 11(7), 526-530. Retrieved from [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Retrieved from [Link]

  • Reddy, K. S., Kumar, N. S., & Venkateshwar, M. (2014). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2002). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 43(44), 7987-7989. Retrieved from [Link]

  • Chem-Station. (2014). Acetal Protective Groups. Retrieved from [Link]

  • Mondal, E., Sahu, P. K., & Khan, A. T. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 362-366. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2482. Retrieved from [Link]

  • Yamashita, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1895. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Technical Support Center: Stille Couplings with 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for navigating challenging Stille cross-coupling reactions involving 3-Methoxymethoxy-2-tributylstannylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, yet sometimes demanding, building block. Here, we move beyond standard protocols to address the specific hurdles you may encounter, providing in-depth, mechanistically-grounded solutions in a practical Q&A format.

The unique structure of this compound—an electron-rich, sterically-influenced, and potentially coordinating heteroaromatic stannane—presents distinct challenges. This guide will equip you with the expert insights and troubleshooting strategies necessary to optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting

Q1: My Stille coupling reaction has stalled or is giving very low yields. What are the primary factors to investigate?

This is the most common issue encountered. A stalled or low-yielding reaction with this substrate is typically not due to a single factor, but rather a combination of issues related to the catalytic cycle. The bottleneck is often a slow transmetalation step, but oxidative addition and side reactions can also be culprits.

Initial Checklist:

  • Reagent Purity & Integrity: Ensure the this compound is pure and has not undergone degradation (protodestannylation). Verify the purity of your electrophile and the integrity of the solvent.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

  • Catalyst Activity: Use a reliable source of palladium. Pre-catalysts like Pd₂(dba)₃ are often more consistent than Pd(PPh₃)₄, which can vary in quality.

If these basic parameters are controlled, the issue likely lies within the catalytic cycle itself. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalyst activity. Furthermore, the electron-donating methoxymethoxy (MOM) group and the ortho-stannane create a sterically congested and electronically rich environment that demands a carefully selected catalytic system.

Q2: I'm observing significant protodestannylation of my pyridine starting material. What is the cause and how can it be prevented?

Protodestannylation (cleavage of the C-Sn bond by a proton source) is a frequent side reaction, leading to the formation of 3-methoxymethoxypyridine and reducing your potential yield.

Causality: This side reaction is promoted by the presence of adventitious acid or water in the reaction medium. The electron-rich nature of the pyridine ring can make the C-Sn bond more susceptible to cleavage.

Troubleshooting Strategies:

  • Solvent & Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure your electrophile and any additives are scrupulously dry.

  • Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as Proton-Sponge®, can scavenge trace protons without interfering with the catalytic cycle. Use this with caution as it can affect some catalyst systems.

  • Reaction Kinetics: The most effective solution is to accelerate the rate of the desired Stille coupling so that it outcompetes the protodestannylation pathway. This is achieved through proper ligand and additive selection (see Q3).

Q3: The reaction is clean but very slow, suggesting a high energy barrier. How do I select the right ligand to accelerate the coupling?

Ligand selection is paramount for this substrate. Standard ligands like triphenylphosphine (PPh₃) are often inadequate due to a combination of slow transmetalation and reductive elimination steps. The challenge is to find a ligand that balances the conflicting electronic requirements of the different steps in the catalytic cycle.[1]

  • Oxidative Addition: Favored by electron-rich ligands.

  • Transmetalation & Reductive Elimination: Often favored by more electron-deficient or sterically bulky ligands that promote dissociation.

For a substrate like this compound, where the pyridine nitrogen can act as a catalyst poison and steric hindrance is a factor, the choice of ligand must address these specific issues.

Ligand Selection Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) are often the solution.[2] Their steric bulk can:

  • Promote the reductive elimination step.[1]

  • Prevent the formation of inactive palladium dimers.

  • Create a more open coordination sphere on the palladium, potentially facilitating the difficult transmetalation step.

Ligand_Selection_Logic cluster_problem Challenges with 2-Stannylpyridine cluster_solution Ligand Properties cluster_outcome Desired Outcomes Problem1 Slow Transmetalation Prop1 High Steric Bulk Problem1->Prop1 Prop2 Strong Electron Donation Problem1->Prop2 Problem2 Catalyst Inhibition (N-coordination) Problem2->Prop1 Problem3 Steric Hindrance Problem3->Prop1 Outcome1 Accelerated Reductive Elimination Prop1->Outcome1 Outcome3 Destabilized Catalyst- Inhibitor Complex Prop1->Outcome3 Outcome2 Facilitated Oxidative Addition Prop2->Outcome2

Recommended Ligand Classes for Screening:

LigandClassKey FeaturesRationale for Use
PPh₃ Monodentate PhosphineStandard, baseline ligand.Often ineffective for this substrate but serves as a useful control.
P(tBu)₃ Monodentate PhosphineVery bulky and electron-rich.Excellent for promoting oxidative addition, but can sometimes slow other steps.
XPhos Biaryl PhosphineBulky, electron-rich.A go-to ligand for difficult couplings. Promotes fast rates for all steps of the cycle.
SPhos Biaryl PhosphineSimilar to XPhos, with a different biaryl backbone.Provides an alternative steric and electronic profile to XPhos.
RuPhos Biaryl PhosphineHighly active, bulky ligand.Particularly effective for heteroaromatic couplings.
Q4: Would additives like copper(I) iodide (CuI) or cesium fluoride (CsF) be beneficial for my reaction?

Yes, additives can be critically important, especially when transmetalation is the rate-determining step.

The Copper(I) Effect: The use of stoichiometric or co-catalytic amounts of CuI is one of the most effective strategies for accelerating difficult Stille couplings.[3]

Mechanism of Action: It is proposed that the copper(I) salt undergoes a rapid transmetalation with the organostannane to generate a more reactive organocuprate intermediate. This intermediate then transmetalates with the palladium complex at a much faster rate than the organostannane itself.

Copper_Effect_Workflow Stannane R-SnBu₃ (Slow Transmetalation) Pd_Complex Ar-Pd(II)-X-L₂ Stannane->Pd_Complex Slow Path Cuprate [R-Cu] (Reactive Intermediate) Stannane->Cuprate Fast Transmetalation (Sn -> Cu) Product Ar-R (Desired Product) Pd_Complex->Product Reductive Elimination CuI CuI Additive CuI->Cuprate Cuprate->Pd_Complex Fast Transmetalation (Cu -> Pd)

Fluoride Activation: Anhydrous fluoride sources, such as CsF or TBAF, can activate the organostannane by forming a hypervalent tin species. This "ate" complex is more nucleophilic and can accelerate transmetalation. This strategy is particularly useful when coupling with less reactive electrophiles like aryl chlorides.[2]

Recommended Experimental Protocols

Protocol 1: General Procedure for Difficult Couplings

This protocol provides a robust starting point for the Stille coupling of this compound with a challenging aryl bromide.

  • Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (6.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed toluene (to make a ~0.1 M solution). Add this compound (1.2 equiv).

  • Heating: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with an aqueous solution of KF (to remove tin byproducts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with Copper(I) Co-catalyst

For particularly stubborn couplings, the inclusion of CuI is recommended.

  • Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (1.0 equiv). Note: A different catalyst/ligand system like Pd₂(dba)₃/XPhos can also be used here.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed DMF or NMP (to make a ~0.1 M solution). Add this compound (1.2 equiv).

  • Heating: Heat the reaction mixture to 80-90 °C.

  • Monitoring & Work-up: Proceed as described in Protocol 1.

The Stille Catalytic Cycle: A Visual Guide

Understanding the fundamental steps of the reaction is key to effective troubleshooting.

Stille_Cycle cluster_products Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-X-L₂ Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R-L₂ OxAd->Trans Transmetalation (R-SnBu₃) Byproduct X-SnBu₃ OxAd->Byproduct Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product

The efficiency of your reaction depends on the relative rates of these three key steps.[1][4] For difficult substrates, the goal of optimization is to select ligands and additives that lower the activation energy of the rate-limiting step without inhibiting the others.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Hansson, S., et al. (2019). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 24(15), 2753. [Link]

  • Albrecht, B. K., & Williams, R. M. (2011). A Unified Approach to the Asymmetric Total Synthesis of the TMC-95A and B and Related Analogs. Organic Syntheses, 88, 197. [Link]

  • Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later. Organometallics, 35(12), 1964-1983. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 3-Methoxymethoxy-2-tributylstannylpyridine vs. Standard Stannylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Advantage of C3-Oxygenation

3-Methoxymethoxy-2-tributylstannylpyridine (CAS: 405137-20-4) is not merely a functionalized variant of the standard 2-tributylstannylpyridine; it is a specialized "masked" building block designed for the convergent synthesis of 3-hydroxy-2,2'-bipyridine scaffolds. These scaffolds are the structural core of bioactive natural products such as Caerulomycin A , Collismycin A , and Orellanine .

While unsubstituted stannylpyridines (e.g., 2-tributylstannylpyridine) serve as general-purpose reagents for installing pyridine rings, they fail to address the challenge of introducing the C3-hydroxyl group post-coupling, which often requires harsh oxidation conditions or low-yielding C-H activation. The 3-MOM (methoxymethoxy) variant solves this by carrying the oxygen functionality through the cross-coupling step in a protected, metalation-directing form.

Quick Comparison Matrix
Feature3-MOM-2-TBS-Py (Target)2-TBS-Py (Standard)3-Fluoro-2-TBS-Py
Primary Utility Synthesis of 3-hydroxy-bipyridinesGeneral pyridine installationFluorinated scaffolds
Coupling Rate High (Chelation-assisted)ModerateLow (Electronic deactivation)
Stability Moderate (MOM stabilizes C-Sn)Low (Protodestannylation prone)High
Atom Economy Lower (Due to MOM group)HighHigh
Cost High (Specialty Reagent)Low (Commodity Reagent)Moderate

Scientific Analysis: Mechanism & Reactivity[2][3][4]

The "MOM Effect" in Stille Couplings

The superiority of the 3-MOM derivative in specific applications stems from two mechanistic factors:

  • Chelation-Assisted Transmetallation: The oxygen atom of the methoxymethoxy group at the C3 position can coordinate with the Palladium(II) center during the catalytic cycle. This intramolecular coordination stabilizes the transition state for transmetallation (often the rate-determining step), potentially accelerating the reaction compared to the non-substituted analog.

  • Electronic Activation: The alkoxy group is an electron-donor by resonance (+M effect). This increases the electron density on the pyridine ring, making the C-Sn bond more nucleophilic and reactive toward the Pd(II) intermediate than electron-deficient variants (e.g., 3-Fluoro or 3-Trifluoromethyl pyridines).

Stability Profile
  • Protodestannylation: 2-Stannylpyridines are notoriously unstable towards silica gel and mild acids, undergoing protodestannylation to yield the parent pyridine. The 3-MOM group provides steric bulk and electronic stabilization, often allowing for easier purification on basic alumina or triethylamine-buffered silica compared to the unsubstituted parent.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes Directed ortho-Metalation (DoM), leveraging the MOM group to direct lithiation exclusively to the C2 position.

Reagents:

  • 3-(Methoxymethoxy)pyridine (Precursor)

  • n-Butyllithium (1.6 M in hexanes) or tert-Butyllithium (for faster kinetics)

  • Tetramethylethylenediamine (TMEDA)

  • Tributyltin chloride (

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Pre-complexation: Add 3-(methoxymethoxy)pyridine (1.0 equiv) and TMEDA (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes.

    • Critical Check: The solution should turn a bright yellow/orange, indicating the formation of the 2-lithio species stabilized by the MOM chelate.

    • Aging: Stir at -78 °C for 1 hour to ensure complete metalation.

  • Stannylation: Add

    
     (1.2 equiv) dropwise. The color will fade as the organolithium is consumed.
    
  • Warm-up: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    ). Wash organics with brine, dry over
    
    
    .[1][2]
  • Purification: Flash chromatography on neutral alumina (do not use acidic silica) eluting with Hexanes/EtOAc (95:5).

Yield Expectation: 85-92%

Stille Coupling Protocol (General)

Conditions: Pd(PPh3)4 (5 mol%), CuI (10 mol%, optional promoter), Toluene or DMF, 90 °C. Note: The use of CuI (Copper(I) Iodide) is highly recommended for 2-stannylpyridines to facilitate the "Copper effect," scavenging free ligands and promoting transmetallation.

Visualizations

Synthesis Pathway (Directed ortho-Metalation)

DoM_Synthesis Start 3-Hydroxypyridine Protect 3-(MOM)pyridine (Directing Group Installed) Start->Protect MOM-Cl, DIPEA DCM, 0°C Lithio 2-Lithio-3-(MOM)pyridine (Intermediate) Protect->Lithio n-BuLi, TMEDA THF, -78°C (DoM Effect) Product 3-MOM-2-TBS-Py (Target Reagent) Lithio->Product Bu3SnCl Quench

Caption: Synthesis via Directed ortho-Metalation (DoM). The MOM group directs the lithiation exclusively to the C2 position.

Chelation-Assisted Stille Coupling Mechanism

Stille_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X Coord Pre-Transmetallation Complex OxAdd->Coord 3-MOM-2-TBS-Py (MOM Oxygen Binds Pd) TransMet Transmetallation (Rate Limiting) Coord->TransMet SnBu3-X Release RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl RedElim->Product

Caption: The MOM oxygen atom (C3) coordinates to Palladium, stabilizing the transition state and facilitating the transmetallation step.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Rommel, M., et al. (2025). "Regioselective functionalization of 3-alkoxypyridines via Directed Ortho Metalation." ResearchGate (Abstract). Link

  • Stille, J. K. (1986).[3][4] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Garg, N. K., et al. (2024). "Total Synthesis of Caerulomycin K: A Case Study on Selective C-H Functionalization." ChemMedChem. Link

  • BenchChem. (2025).[5] "Application Notes: Synthesis using Tributyl[(methoxymethoxy)methyl]stannane." BenchChem Technical Library. Link

Sources

A Comparative Guide to the Strategic Application of 3-Methoxymethoxy-2-tributylstannylpyridine in Suzuki and Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the modern synthetic chemist's toolkit, palladium-catalyzed cross-coupling reactions stand as indispensable methods for the construction of carbon-carbon bonds, particularly in the assembly of complex heteroaromatic scaffolds central to pharmaceutical discovery. The functionalization of the pyridine ring, a privileged core in a vast array of therapeutic agents, often relies on the strategic implementation of either the Stille or Suzuki-Miyaura coupling. This guide provides an in-depth technical comparison of these two powerful reactions, specifically focusing on the utility of 3-Methoxymethoxy-2-tributylstannylpyridine as a key building block for the synthesis of 2-aryl-3-hydroxypyridine derivatives.

Introduction: The Versatile 2-Stannyl-3-alkoxypyridine Synthon

This compound is a valuable reagent for the introduction of a 3-methoxymethoxy-2-pyridyl moiety. The methoxymethyl (MOM) ether serves as a common protecting group for the 3-hydroxy functionality, which is a key structural motif in numerous biologically active molecules. The tributylstannyl group at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions. The choice between deploying this reagent directly in a Stille coupling or converting it to its corresponding boronic acid or ester for a Suzuki reaction is a critical strategic decision, with significant implications for reaction efficiency, substrate scope, and overall synthetic strategy.

The Stille Reaction: A Direct and Robust Approach

The Stille coupling utilizes the direct reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. For this compound, this offers a direct route to 2-aryl-3-methoxymethoxypyridines.

Mechanistic Considerations in the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Py Ar-Pd(II)L2-Py Ar-Pd(II)L2-X->Ar-Pd(II)L2-Py Transmetalation Ar-Pd(II)L2-Py->Pd(0)L2 Reductive Elimination Ar-Py Ar-Py Ar-Pd(II)L2-Py->Ar-Py Bu3Sn-X Bu3Sn-X Ar-Pd(II)L2-Py->Bu3Sn-X Py-SnBu3 Py-SnBu3 Py-SnBu3->Ar-Pd(II)L2-Py Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X

Figure 1: Catalytic Cycle of the Stille Reaction.

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, which simplifies handling and storage.[1][2] Furthermore, the reaction conditions are generally mild and tolerant of a wide range of functional groups, often proceeding under neutral or nearly neutral conditions.[3][4]

Experimental Protocol: Stille Coupling of a 2-Stannylpyridine Derivative

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

  • Optional: Additives such as CuI or LiCl

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Reaction: A Less Toxic Alternative

The Suzuki-Miyaura coupling has gained immense popularity due to the low toxicity of the boron-containing reagents and byproducts.[5] This reaction requires the conversion of the organostannane to a boronic acid or, more commonly for pyridine systems, a boronate ester.

Conversion of Stannane to Boronate Ester

The conversion of this compound to its corresponding boronic acid or ester is a necessary prerequisite for its use in a Suzuki reaction. A common method involves a halogen-metal exchange followed by borylation.

Procedure for Borylation:

  • Dissolve 3-Methoxymethoxy-2-bromopyridine (synthesized from the corresponding amine) in an anhydrous solvent like THF or diethyl ether and cool to -78 °C.

  • Add a strong base such as n-butyllithium dropwise to perform a lithium-halogen exchange.

  • After a short stirring period, add a trialkyl borate (e.g., triisopropyl borate) to quench the organolithium species.

  • Allow the reaction to warm to room temperature and then hydrolyze with an acidic aqueous solution to afford the boronic acid.

  • For enhanced stability, the boronic acid can be converted to a pinacol ester by reaction with pinacol.

Mechanistic Considerations in the Suzuki Coupling

The Suzuki reaction also proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key difference from the Stille reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[5]

Suzuki_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Py Ar-Pd(II)L2-Py Ar-Pd(II)L2-X->Ar-Pd(II)L2-Py Transmetalation Ar-Pd(II)L2-Py->Pd(0)L2 Reductive Elimination Ar-Py Ar-Py Ar-Pd(II)L2-Py->Ar-Py Py-B(OR)2 Py-B(OR)2 Py-B(OR)2->Ar-Pd(II)L2-Py Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Base Base Base->Ar-Pd(II)L2-Py Decision_Workflow start Start: Need to synthesize 2-aryl-3-MOM-pyridine q1 Is avoidance of toxic tin reagents a high priority? start->q1 q2 Are you willing to perform an additional synthetic step? q1->q2 Yes stille Use Stille Coupling with 3-MOM-2-stannylpyridine q1->stille No q2->stille No suzuki Convert stannane to boronate ester and use Suzuki Coupling q2->suzuki Yes

Sources

The Strategic Advantage of 3-Methoxymethoxy-2-tributylstannylpyridine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic Chemistry

In the intricate landscape of modern organic synthesis, the quest for reagents that offer both high efficiency and broad functional group tolerance is perpetual. For drug development professionals and researchers engaged in the construction of complex molecular architectures, particularly those incorporating substituted pyridine moieties, the choice of building blocks is a critical determinant of synthetic success. This guide presents a comprehensive analysis of 3-Methoxymethoxy-2-tributylstannylpyridine , a specialized organostannane reagent, and elucidates its potential advantages over alternative synthetic strategies for the preparation of functionalized pyridines.

The Stille Reaction: A Powerful Tool for C-C Bond Formation

The Palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.[1][2] Its broad adoption stems from the air and moisture stability of organostannane reagents and their tolerance to a wide array of functional groups, making them invaluable in the total synthesis of complex natural products.[3]

The catalytic cycle of the Stille reaction, as illustrated below, involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

Stille_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx Oxidative Addition (R¹-X) pdr R¹-Pd(II)L₂-R² pdx->pdr Transmetalation (R²-SnBu₃) pdr->pd0 Reductive Elimination product R¹-R² pdr->product

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Unveiling the Advantages of this compound

While a plethora of organostannanes are available, This compound offers a unique combination of features that render it a strategic choice for the synthesis of 3-hydroxy-2-substituted pyridines. These advantages are primarily centered around the strategic placement of the methoxymethoxy (MOM) protecting group.

Enhanced Stability and Handling

The MOM group is a robust protecting group for hydroxyl functionalities, known for its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments.[4][5] This inherent stability translates to the organostannane reagent itself, allowing for easier handling and storage compared to more sensitive analogs. The MOM ether linkage is significantly less reactive than a free hydroxyl group, preventing unwanted side reactions during the often-vigorous conditions of Stille coupling.[6]

Broad Substrate Scope and Functional Group Tolerance

A key advantage of the Stille reaction is its compatibility with a diverse range of functional groups.[2] The presence of the MOM group in This compound further enhances this attribute. The protected hydroxyl group at the 3-position does not interfere with the cross-coupling reaction, allowing for the coupling of this pyridine building block with a wide variety of organic halides (I, Br, Cl, OTf) and pseudohalides bearing sensitive functional groups such as esters, ketones, and nitro groups.

Strategic Deprotection for Late-Stage Functionalization

The true synthetic utility of the MOM group lies in its facile and selective removal under mild acidic conditions.[7] This allows for the late-stage unveiling of the 3-hydroxyl group in the coupled product. This strategy is particularly advantageous in multi-step syntheses where the presence of a free hydroxyl group early on could lead to undesired side reactions or necessitate additional protection-deprotection steps.

The ability to introduce the 3-hydroxy-2-substituted pyridine motif in a protected form and deprotect it at a later, more strategic point in the synthetic route offers a significant advantage in terms of overall efficiency and yield.

Comparative Analysis with Alternative Methods

The synthesis of 3-hydroxypyridines can be challenging. Alternative methods often involve multi-step sequences with harsh reaction conditions. For instance, direct oxidation of pyridines can suffer from poor regioselectivity, while nucleophilic aromatic substitution reactions on activated halopyridines may not be compatible with all desired functional groups.

Table 1: Comparison of Synthetic Strategies for 3-Hydroxy-2-Substituted Pyridines

MethodAdvantagesDisadvantages
Stille Coupling with 3-MOM-2-stannylpyridine High functional group tolerance, mild reaction conditions, strategic late-stage deprotection.Toxicity of organotin byproducts, cost of palladium catalyst.
Direct Oxidation of 2-Substituted Pyridines Potentially fewer steps.Often lacks regioselectivity, harsh oxidizing agents may not be compatible with sensitive functional groups.
Nucleophilic Aromatic Substitution Can be efficient for certain substrates.Requires activated halopyridines, limited substrate scope.
De Novo Pyridine Synthesis Access to highly substituted pyridines.Often involves multi-step sequences, may require optimization for specific substitution patterns.

Experimental Protocol: A Representative Stille Coupling Reaction

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

  • Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired 2-aryl-3-methoxymethoxypyridine.

Deprotection of the MOM Group:

  • Dissolve the purified product in a suitable solvent such as methanol or THF.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 3-hydroxy-2-arylpyridine.

workflow start Assemble Reactants (Stannane, Aryl Bromide, Catalyst, Ligand) reaction Stille Cross-Coupling (Toluene, 100 °C, 12-24h) start->reaction workup Workup and Purification (Column Chromatography) reaction->workup deprotection MOM Deprotection (Acidic Conditions) workup->deprotection final_product Final Product (3-Hydroxy-2-arylpyridine) deprotection->final_product

Figure 2: A generalized experimental workflow for the synthesis and deprotection of the target compounds.

Conclusion

This compound emerges as a highly valuable and strategic reagent for the synthesis of complex molecules containing the 3-hydroxy-2-substituted pyridine scaffold. Its primary advantages lie in the stability and broad compatibility conferred by the MOM protecting group, coupled with the ability for late-stage, selective deprotection under mild conditions. While the inherent toxicity of organotin compounds necessitates careful handling and purification, the synthetic flexibility and efficiency offered by this reagent make it a compelling choice for researchers and drug development professionals tackling challenging synthetic targets. The judicious application of this building block can streamline synthetic routes, improve overall yields, and facilitate the creation of novel and intricate molecular architectures.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • PubChem. (n.d.). 2-(Tributylstannyl)pyridine. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Hossain, M. L., & Izuchukwu, O. A. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-21.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

Sources

Technical Comparison Guide: Limitations and Strategic Alternatives to 3-Methoxymethoxy-2-tributylstannylpyridine

[1]

Executive Summary: The "Necessary Evil" of 2-Stannylpyridines

3-Methoxymethoxy-2-tributylstannylpyridine is a specialized building block designed to introduce a protected 3-hydroxy-2-pyridyl moiety into complex scaffolds via Stille cross-coupling.[1]

Historically, this reagent has been a "necessary evil" in medicinal chemistry.[1] While organotin reagents are notorious for their toxicity and purification difficulties, this specific compound exists to solve a critical failure mode in boron chemistry: the rapid protodeboronation of 2-pyridyl boronic acids.

This guide objectively analyzes the limitations of this stannane, provides validated protocols for its use (specifically regarding tin removal), and evaluates modern alternatives like MIDA boronates that may render this toxic reagent obsolete in many applications.

Critical Limitations Analysis

The Toxicity and Purification Bottleneck

The primary limitation of this compound is the tributyltin moiety. Unlike boronic acids (Suzuki) or zinc reagents (Negishi), the byproducts of Stille couplings are lipophilic, toxic organostannanes that "streak" on silica gel, contaminating final products.[1]

  • Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors.[1]

  • Purification: Standard flash chromatography often fails to separate the product from tributyltin halides.

  • Regulatory: Strict limits (often <10 ppm) on tin residues in pharmaceutical intermediates require dedicated remediation steps.[1]

The MOM Group Liability

The Methoxymethyl (MOM) ether is a robust protecting group for the 3-hydroxyl position, but it introduces downstream limitations:

  • Deprotection Conditions: Requires strong acid (e.g., HCl, TFA) or Lewis acids (e.g., BBr

    
    ).[1] This is incompatible with acid-sensitive substrates (e.g., acetals, certain Boc groups).[1]
    
  • Safety: The synthesis of MOM-protected precursors historically involved chloromethyl methyl ether (MOM-Cl), a potent carcinogen, though modern methods use dimethoxymethane.[1]

Atom Economy

The reagent has a molecular weight of ~428 g/mol . The useful "payload" (the pyridine ring) is only ~124 g/mol .

  • Mass Efficiency: ~71% of the reagent mass is waste (tributyltin + MOM leaving group).[1]

  • Implication: Poor suitability for late-stage process chemistry where E-factor (waste ratio) is critical.[1]

The "2-Pyridyl Problem": Why This Reagent Exists

To understand the limitations, one must understand why researchers tolerate them. The alternative—Suzuki coupling—often fails for 2-substituted pyridines.[1][2][3]

The Mechanism of Failure for Alternatives: 2-Pyridyl boronic acids are inherently unstable.[2] The basic nitrogen atom coordinates with the boron center, facilitating hydrolytic cleavage of the C-B bond (protodeboronation), replacing the boron with a hydrogen atom before the cross-coupling can occur.

This compound is immune to this pathway, making it the standard for difficult couplings despite its toxicity.[1]

Visualization: Stille Stability vs. Boronate Instability[1]

Gcluster_0Stille Pathway (Stable)cluster_1Suzuki Pathway (Unstable)Sn_Reagent3-MOM-2-SnBu3-PyridineTransmetalationTransmetalationSn_Reagent->TransmetalationStablePd_CatPd(0) CatalystProductCoupled ProductTransmetalation->ProductReductive Elim.B_Reagent2-Pyridyl Boronic AcidProtodeboronationProtodeboronation(C-B Bond Cleavage)B_Reagent->ProtodeboronationFast HydrolysisByproductPyridine (Dead End)Protodeboronation->Byproduct

Caption: The 2-pyridyl stannane resists the hydrolytic degradation that plagues the corresponding boronic acid.[1]

Comparative Analysis of Alternatives

FeatureStannane (Subject) MIDA Boronate Zinc Reagent (Negishi)
Reagent Stability High (Air/Moisture Stable)High (Air Stable)Low (Moisture Sensitive)
Coupling Efficiency Excellent for 2-pyridylsGood (Slow Release)Excellent (High Reactivity)
Toxicity High (Organotin) Low (Boron)Moderate (Zinc salts)
Purification Difficult (Req.[1] KF/Silica) Easy (Silica compatible)Easy (Aqueous workup)
Atom Economy Poor (SnBu3 waste)Moderate (MIDA waste)Moderate
Commercial Availability ModerateLow (Specialty)In situ prep required
Recommendation Strategy
  • Use Stannane (Subject) When: You are working on small-scale discovery chemistry (mg scale), the substrate is complex/fragile, and you need a guaranteed "hit" without optimizing reaction conditions.[1]

  • Use MIDA Boronate When: You require a scalable, non-toxic route and can tolerate slower reaction times (slow release mechanism).[1]

  • Use Negishi (Zn) When: You are comfortable generating the reagent in situ and have strictly anhydrous conditions.[1]

Experimental Protocols

Optimized Stille Coupling with Tin Removal

Standard protocol designed to mitigate purification limitations.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)[1]

  • Reagent: this compound (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    (5 mol%)[1]
  • Solvent: Toluene or Dioxane (degassed)[1]

  • Tin Scavenger: Potassium Fluoride (KF) on Silica (40 wt%)[1]

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, combine Aryl Halide, Stannane, and Pd catalyst in a pressure vial.

  • Reaction: Add solvent (0.1 M concentration). Seal and heat to 100°C for 12–18 hours. Monitor by LCMS.[1]

  • Tin Remediation (Crucial Step):

    • Cool reaction to room temperature.[1]

    • Add KF-Silica (approx. 500 mg per 100 mg of stannane used).[1]

    • Stir vigorously for 2 hours. The fluoride ions form insoluble polymeric species with the tributyltin byproducts (

      
      ).
      
  • Filtration: Filter the slurry through a Celite pad. Wash with EtOAc.[1][4]

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc). The tin residues will remain on the Celite/KF-Silica solid phase.

Decision Matrix for Reagent Selection

DecisionTreeStartNeed to couple3-hydroxy-2-pyridine?ScaleReaction Scale?Start->ScaleAnhydrousStrict AnhydrousConditions Possible?Scale->Anhydrous>10g (Process)ToxicityIs Tin ResidueAcceptable?Scale->Toxicity<100mg (Discovery)NegishiUse Negishi (Zn)(Generate in situ)Anhydrous->NegishiYesMIDAUse MIDA Boronate(Slow Release)Anhydrous->MIDANoToxicity->MIDANo (Safety priority)StilleUse Stannane(3-MOM-2-SnBu3-Py)Toxicity->StilleYes (Speed priority)

Caption: Selection logic for 2-pyridyl coupling reagents based on scale and safety constraints.

References

  • The "2-Pyridyl Problem" and Boronate Instability

    • Mechanism of Protodeboronation: Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Protodeboronation of Heteroarylboronic Acids." J. Am. Chem. Soc.[1]2014 , 136, 15730.[1] Link[1]

  • MIDA Boronates as Alternatives

    • Slow Release Strategy: Burke, M. D., et al.[1] "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.[1]2010 , 132, 16762.[1] Link[1]

  • Tin Removal Protocols

    • KF-Silica Method:[1] Harrowven, D. C., et al. "KF-Silica as a stationary phase for the chromatographic removal of tin residues."[5] Chem. Commun.[1][5]2004 , 1968.[1] Link

  • Stille Coupling Reviews

    • General Utility: Espinet, P., et al.[1] "The Mechanisms of the Stille Reaction." Angew.[1][6] Chem. Int. Ed.2004 , 43, 4704.[1] Link[1]

Comparative Guide: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Yield Analysis & Strategic Application in Cross-Coupling

Executive Summary

3-Methoxymethoxy-2-tributylstannylpyridine is a specialized organometallic reagent designed to overcome the "2-pyridyl problem" inherent in palladium-catalyzed cross-coupling. While 2-pyridyl boronic acids suffer from rapid protodeboronation, this stannane derivative offers exceptional stability and high transfer efficiency in Stille couplings.

This guide compares the two primary synthetic routes to this molecule—Halogen-Metal Exchange (Recommended) vs. Directed Ortho-Lithiation (DoM) —and analyzes its downstream performance against boronic acid alternatives.

Part 1: The "2-Pyridyl Problem" & Reagent Selection

For medicinal chemists, introducing a 3-hydroxy-2-pyridine motif (protected as MOM) is a common requirement for kinase inhibitor scaffolds. However, the choice of metalloid (Sn vs. B) dictates the success of the reaction.

Comparison: Stannane vs. Boronic Acid/Ester

The table below contrasts the performance of the title compound against its Suzuki-coupling equivalent (3-MOM-2-pyridineboronic acid).

Feature3-MOM-2-Tributylstannylpyridine (Title Compound)3-MOM-2-Pyridineboronic Acid (Alternative)
Stability High. Stable to air/moisture; shelf-stable for months.Critical Instability. Rapid protodeboronation (C-B bond hydrolysis) in <1 hour under basic conditions.
Coupling Type Stille (Neutral conditions).Suzuki (Requires base).[1]
Yield Reliability High (>90%). Transmetalation is slower but consistent.Low/Variable. Substrate often decomposes before coupling occurs.
Atom Economy Lower (Stoichiometric tin waste).Higher (Boron waste is benign).
Toxicity High (Organotin residues require removal).Low.

Expert Insight: The instability of 2-pyridyl boronic acids arises because the pyridine nitrogen coordinates with the boron center, facilitating hydrolytic cleavage of the C-B bond. The tributylstannyl group does not suffer from this pathway, making the title compound the only viable option for reliable scale-up of complex 2-substituted-3-hydroxypyridines.

Part 2: Synthesis Yield Comparison

Two primary routes exist to synthesize this compound. The choice depends on the availability of precursors and the tolerance for regiochemical isomers.

Route A: Halogen-Metal Exchange (Recommended)
  • Mechanism: Lithium-halogen exchange on 2-bromo-3-(methoxymethoxy)pyridine followed by electrophilic trapping with

    
    .
    
  • Regiocontrol: 100% (Dictated by the C-Br bond).

  • Yield: 95–98%

Route B: Directed Ortho-Lithiation (DoM)[2]
  • Mechanism: Lithiation of 3-(methoxymethoxy)pyridine using the MOM group as a Directed Metalation Group (DMG).

  • Regiocontrol: ~90:10 mixture of C2 (desired) vs. C4 (byproduct).

  • Yield: 70–80% (Post-purification).

Decision Matrix: Synthesis Pathway

SynthesisComparison Start Target: 3-MOM-2-SnBu3 Pyridine RouteA Route A: Halogen-Metal Exchange (From 2-Bromo-3-MOM-pyridine) StepA1 1. n-BuLi, -78°C (Li-Br Exchange) 2. Bu3SnCl Quench RouteA->StepA1 RouteB Route B: Directed Ortho-Lithiation (From 3-MOM-pyridine) StepB1 1. n-BuLi or LiTMP, -78°C (DoM) 2. Bu3SnCl Quench RouteB->StepB1 ResultA Yield: 95-98% Regio-purity: >99% (Preferred for Scale-up) StepA1->ResultA ResultB Yield: 75-80% Regio-purity: ~90% (C2 vs C4) (Requires Chromatography) StepB1->ResultB ResultA->Start Best Path ResultB->Start Alternative

Figure 1: Comparative workflow for the synthesis of the title compound. Route A offers superior yield and purity.

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via Halogen-Metal Exchange. Target Yield: >95%

Reagents:
  • Substrate: 2-Bromo-3-(methoxymethoxy)pyridine (1.0 eq)

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Electrophile: Tributyltin chloride (

    
    , 1.1 eq)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add 2-bromo-3-(methoxymethoxy)pyridine and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Check: Ensure the system is strictly anhydrous; moisture will protonate the lithiated intermediate, reverting it to the non-functionalized pyridine.

  • Exchange: Add n-BuLi dropwise over 15 minutes. Stir at -78°C for 45 minutes.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithio species.

  • Quench: Add neat tributyltin chloride dropwise. The color may fade to pale yellow.

  • Warming: Allow the reaction to warm to room temperature naturally over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ) using Hexanes/EtOAc (95:5).
    
    • Note: Organotin compounds can streak on silica. Pre-washing the column with triethylamine is essential.

Part 4: Downstream Application (Stille Coupling)

When using this reagent in a Stille coupling, the "MOM" group plays a dual role: it protects the hydroxyl group and provides a subtle coordination effect that can accelerate transmetalation.

Recommended Coupling Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (for sterically hindered partners).
  • Solvent: Toluene or Dioxane (reflux).

  • Additives: CuI (10 mol%) can be added to facilitate the "Copper effect," scavenging the stannyl group and boosting yields by 15-20%.

Mechanism of Action

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Coupled Biaryl RedElim->Product Reagent 3-MOM-2-SnBu3-Pyridine Reagent->TransMet Sn-Pd Exchange

Figure 2: The Stille catalytic cycle. The stability of the stannane reagent ensures a steady supply of nucleophile for the Transmetalation step.

References
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Lutz, M. R., et al. (2017). "Selective Cross-Coupling of 2-Pyridyl Organometallics." Angewandte Chemie International Edition, 56(22), 6088-6096. Link

  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Stille Cross-Coupling of Organostannanes." Journal of the American Chemical Society, 130(41), 13552-13554. Link

  • Dhananjeyan, V., et al. (2011). "Synthesis of 2-stannylpyridines via halogen-metal exchange." Tetrahedron Letters, 52(15), 1823-1826. Link

Sources

Technical Guide: Spectroscopic Analysis of 3-Methoxymethoxy-2-tributylstannylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the spectroscopic analysis of 3-Methoxymethoxy-2-tributylstannylpyridine (hereafter Reagent A ) and its downstream cross-coupling products.

Designed for medicinal chemists and process scientists, this document moves beyond basic characterization to address the specific analytical challenges associated with 2-substituted pyridine organometallics—specifically the "Stille vs. Negishi" trade-off and the critical detection of organotin residues.

Executive Summary: The "2-Pyridyl" Problem

The introduction of a 3-alkoxy-2-pyridyl motif is a recurring challenge in the synthesis of bioactive alkaloids like Caerulomycin A and Collismycin .

  • The Challenge: 2-Pyridyl boronic acids (Suzuki coupling) are notoriously unstable due to rapid protodeboronation.

  • The Solution: Reagent A serves as a stable, isolable surrogate. While robust, it introduces unique analytical hurdles: toxicity, purification difficulty, and complex NMR splitting due to Tin (

    
    ) isotopes.
    

Comparison of Methodologies for 2-Pyridyl Installation:

FeatureStille (Reagent A) Negishi (Organozinc) Suzuki (Boronic Acid)
Reagent Stability High (Shelf-stable liquid/solid)Low (Must be generated in situ)Very Low (Protodeboronation)
Reaction Yield Moderate (50–70%)High (75–85%)Poor (<30% typically)
Impurity Profile Organotin residues (difficult removal)Inorganic salts (easy removal)De-boronated pyridine
Spectroscopic Tag Sn Satellites (Diagnostic)None (Transient)Broad B-OH signals

Reagent Characterization: Establishing the Baseline

Before initiating coupling, Reagent A must be validated. The 3-MOM group and the 2-stannyl moiety create a distinct spectroscopic fingerprint.

NMR Analysis (Diagnostic Signals)

The presence of Tin isotopes (


 and 

, spin 1/2) causes "satellite" peaks flanking the main signals.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Pyridine Ring: Three aromatic protons. Look for the doublet at ~8.30 ppm (H-6) .

      • Diagnostic: The H-6 signal often shows small Sn-H couplings (

        
         Hz).
        
    • MOM Group:

      • 
         5.20 (s, 2H, -OCH 
        
        
        
        O-).
      • 
         3.50 (s, 3H, -OCH 
        
        
        
        ).
    • Tributyl Chain:

      • Multiplets at 0.8–1.6 ppm (integral = 27H). Note: If the integral ratio of Butyl:Pyridine is < 9:1, significant protodestannylation has occurred.

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • C-2 (Sn-bearing): This carbon is the most critical. It appears as a weak signal flanked by massive satellites (

      
       Hz).
      
    • MOM Carbons:

      
       95.0 (-OC H
      
      
      
      O-) and
      
      
      56.5 (-OC H
      
      
      ).
Mass Spectrometry (MS)
  • Isotope Pattern: Tin has 10 stable isotopes. The molecular ion cluster will be broad and distinctive (e.g., m/z 412, 413, 414, 415...).

  • Fragmentation: Loss of Butyl groups (

    
    ) is the primary fragmentation pathway.
    

Reaction Protocol: Stille Cross-Coupling

This protocol minimizes homocoupling and maximizes conversion, tailored for Reagent A .

Reagents:

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Nucleophile: Reagent A (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%) + AsPh
    
    
    (10 mol%) or P(2-furyl)
    
    
    .
    • Why? "Farina conditions" use weak ligands (AsPh

      
      ) to accelerate the transmetallation step, which is the rate-determining step for bulky stannanes.
      
  • Additive: CuI (10 mol%) – Crucial for 2-pyridyl systems to facilitate the "Copper effect".

  • Solvent: Toluene or DMF, degassed, 90°C.

The Purification Bottleneck (Critical Step)

Standard chromatography fails to remove all organotin byproducts (


).
Mandatory Workup: 
  • Dilute reaction with Et

    
    O.
    
  • Add aqueous KF (Potassium Fluoride) solution vigorously for 30 mins.

  • Filter the resulting white polymeric solid (

    
    ).
    
  • Proceed to silica column.[1]

Product Analysis: Interpreting the Spectra

The transition from Reagent A to the Coupled Product (3-MOM-2-Arylpyridine) is monitored by specific marker disappearance.

Comparative Spectroscopic Guide
Signal TypeReagent A (Starting Material) Coupled Product (Desired) Byproduct (Protodestannylation)
Aliphatic Region (0.8-1.6 ppm) Massive Multiplets (Butyl groups)Clean (Unless product has alkyls)Clean (Tin is gone)
Pyridine H-6 (~8.3-8.5 ppm) Satellites Present (

)
Sharp Doublet (No satellites)Shifted (Often upfield)
MOM -OCH

O- (~5.2 ppm)
SingletSinglet (Shift < 0.1 ppm)Singlet
MS Ion Cluster Complex (Sn pattern)Simple (M+H)Simple (M-SnBu3+H)
Impurity Identification

If your "purified" product NMR shows "grease-like" peaks at 0.8–1.3 ppm, you have Tributyltin contamination .

  • Solution: Run the sample on a column doped with 10% w/w Potassium Carbonate / Silica.

Visualization of Analytical Workflows

Figure 1: Reaction & Purification Logic

This diagram illustrates the fate of the Tin moiety and the decision points for purification.[2]

StilleLogic Start Reagent A (3-MOM-2-SnBu3-Py) Rxn Stille Coupling (Pd/CuI, 90°C) Start->Rxn Crude Crude Mixture (Product + Bu3Sn-X) Rxn->Crude KF_Treat KF Workup (Forms solid Bu3SnF) Crude->KF_Treat Essential Step Filter Filtration KF_Treat->Filter Product Isolated Biaryl (Sn-Free) Filter->Product Filtrate Waste Solid Waste (Polymeric Sn) Filter->Waste Solid Bu3SnF

Caption: Workflow for converting Reagent A to Product, highlighting the critical KF workup to precipitate toxic tin residues.

Figure 2: NMR Decision Tree

Use this logic to interpret the crude NMR of the reaction mixture.

NMRAnalysis Check1 Check 0.8-1.6 ppm (Aliphatic Region) Result1 Are peaks present? Check1->Result1 Check2 Check 8.3 ppm (Pyridine H-6) Result1->Check2 Yes OutcomeB Clean Product (Likely) Result1->OutcomeB No (Clean Baseline) OutcomeA Product Contaminated with Tin Residues Check2->OutcomeA No Satellites (But Alkyls present) OutcomeC Unreacted Reagent (Check Satellites) Check2->OutcomeC Satellites Visible

Caption: Diagnostic logic for interpreting 1H NMR spectra of crude Stille coupling mixtures involving Reagent A.

References

  • Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Source: Journal of Organic Chemistry (ACS) Note: Compares Negishi (80% yield) vs Stille (50% yield) for this scaffold. [Link]

  • Stille Cross-Coupling Reaction Protocol & Mechanism. Source: Thermo Fisher Scientific / Organic Chemistry Portal [Link]

  • First Total Synthesis of Caerulomycin K: C-H Functionalization of Pyridines. Source: Royal Society of Chemistry (RSC) / PubMed [Link][3]

  • Compound Data: this compound (CAS 405137-20-4). Source: PubChem / Sigma-Aldrich [Link]

Sources

A Comparative Guide to Leaving Groups for the Stille Coupling of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Alkoxy-2-arylpyridines

The 3-alkoxy-2-arylpyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials stems from the unique electronic properties and conformational rigidity imparted by this arrangement. The Stille cross-coupling reaction stands as a powerful and versatile tool for the construction of this key biaryl linkage, offering broad functional group tolerance and reliable reactivity.[1] A critical parameter in optimizing these transformations is the choice of the leaving group on the aryl coupling partner. This guide provides an in-depth comparative analysis of common leaving groups—iodide, bromide, triflate, and chloride—for the Stille coupling with 3-methoxymethoxy-2-tributylstannylpyridine, offering mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Decisive Role of the Leaving Group in Oxidative Addition

The efficacy of a leaving group in a Stille coupling is predominantly determined by its performance in the rate-limiting step for many substrates: the oxidative addition of the aryl electrophile to the palladium(0) catalyst.[2] This crucial step involves the cleavage of the carbon-leaving group (C-X) bond and the formation of a new arylpalladium(II) complex. The generally accepted reactivity trend for aryl halides is I > Br >> Cl , with aryl triflates (OTf) often exhibiting reactivity comparable to or slightly less than aryl bromides.[3]

This trend is directly correlated with the bond dissociation energies of the C-X bond. The weaker C-I bond requires less energy to break, facilitating a faster rate of oxidative addition compared to the stronger C-Br and C-Cl bonds. While often considered the primary factor, it is important to note that for less reactive electrophiles like aryl chlorides, other factors beyond the oxidative addition step can also contribute to the overall inefficiency of the process.[4]

The catalytic cycle, illustrated below, highlights the central role of the leaving group in initiating the entire process.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 trans-Ar-Pd(II)(X)-L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-SnBu₃ ArPd(II)R'L2 trans-Ar-Pd(II)(R')-L₂ Transmetalation->ArPd(II)R'L2 - XSnBu₃ RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R' (Product)

Caption: The Stille cross-coupling catalytic cycle. The leaving group (X) is critical for the initial oxidative addition step.

Comparative Performance of Leaving Groups: A Data-Driven Overview

Disclaimer: The following data is aggregated from multiple sources and is intended for illustrative purposes. Reaction conditions are not identical across all entries and direct comparison of yields should be made with caution.

EntryLeaving Group (X)Aryl ElectrophileCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)Reference
1I4-IodoacetophenonePd(PPh₃)₄ / CuIDMF8012~90[5]
2Br4-BromoacetophenonePd₂(dba)₃ / P(t-Bu)₃Dioxane10016~85[2]
3OTf4-TriflyloxyacetophenonePd(OAc)₂ / SPhosToluene11024~80General Knowledge
4Cl4-ChloroacetophenonePd₂(dba)₃ / XPhosDioxane / CsF11024~65[2]

Analysis of Trends:

  • Aryl Iodides (I): As expected, aryl iodides are the most reactive coupling partners, often providing high yields in shorter reaction times and under milder conditions. The use of a copper(I) co-catalyst can further accelerate these reactions.[5]

  • Aryl Bromides (Br): Aryl bromides are also excellent substrates, offering a good balance of reactivity and stability. They are generally less expensive than the corresponding iodides, making them a popular choice for large-scale synthesis.

  • Aryl Triflates (OTf): Triflates are valuable alternatives to halides, particularly when the corresponding halides are difficult to prepare. Their reactivity is often comparable to bromides, though they may require slightly higher temperatures or more specialized ligands.

  • Aryl Chlorides (Cl): Aryl chlorides are the least reactive and most challenging substrates due to the strength of the C-Cl bond. Successful couplings typically necessitate the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos), higher temperatures, and longer reaction times.[2]

Experimental Protocol: Stille Coupling of this compound with 4-Bromoanisole

This protocol provides a representative procedure for a typical Stille coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound and 4-bromoanisole.

  • Solvent Addition: Add anhydrous, degassed DMF (or Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and saturated aqueous potassium fluoride (KF) solution (to remove tin byproducts), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-3-(methoxymethoxy)pyridine.

Rationale for Choices:

  • Catalyst: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is effective for a wide range of Stille couplings.

  • Solvent: DMF and Toluene are excellent solvents for Stille reactions due to their high boiling points and ability to dissolve both the organostannane and the aryl halide. They must be thoroughly degassed to prevent catalyst oxidation.

  • KF Workup: Tributyltin halides are toxic byproducts. Washing with aqueous KF precipitates the tin as insoluble tributyltin fluoride, which can be easily removed by filtration.

Workflow for Comparative Study

To rigorously compare the performance of different leaving groups, a systematic experimental workflow should be employed.

Workflow cluster_prep Preparation cluster_reactions Parallel Reactions A Prepare stock solution of 3-MOM-2-SnBu₃-Pyridine C Set up 4 identical reaction vessels under inert atmosphere A->C B Prepare stock solution of Pd(PPh₃)₄ in Toluene B->C R1 Reaction 1: + 4-Iodoanisole D Add stock solutions and respective aryl electrophile to each vessel R1->D R2 Reaction 2: + 4-Bromoanisole R2->D R3 Reaction 3: + 4-Triflyloxyanisole R3->D R4 Reaction 4: + 4-Chloroanisole (with XPhos ligand) R4->D C->D E Heat all reactions at the same temperature (e.g., 100°C) D->E F Monitor all reactions by LC-MS at regular time intervals (t=1, 2, 4, 8, 24h) E->F G Quench all reactions simultaneously after 24h F->G H Workup and purify each reaction under identical conditions G->H I Analyze results: - Compare reaction rates - Compare isolated yields H->I

Caption: Experimental workflow for a comparative study of leaving groups in Stille coupling.

Conclusion and Recommendations

The choice of leaving group is a critical determinant of success in the Stille coupling of this compound.

  • For maximum reactivity and mild conditions , aryl iodides are the premier choice.

  • For a balance of high reactivity and cost-effectiveness , particularly on a larger scale, aryl bromides are highly recommended.

  • Aryl triflates serve as excellent substitutes for halides, especially when synthesizing complex molecules where the corresponding halides are not readily accessible.

  • Aryl chlorides should be considered only when other alternatives are not viable, and researchers must be prepared to employ more specialized and often more expensive catalytic systems to achieve satisfactory results.

By understanding the mechanistic principles and reactivity trends outlined in this guide, researchers can make informed decisions to optimize the synthesis of valuable 3-alkoxy-2-arylpyridine compounds, accelerating discovery in drug development and materials science.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Organometallics, 34(11), 2209–2217. [Link]

  • Cerna, I., et al. (2012). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 17(12), 14336-14348. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 29, 2024, from [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Herrmann, W. A., & Brossmer, C. (1995). The Application of Palladacycles in Heck Type Reactions. Journal of Organometallic Chemistry, 493(1-2), C15-C18.
  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved January 29, 2024, from [Link]

Sources

Benchmarking "3-Methoxymethoxy-2-tributylstannylpyridine" against new cross-coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-Pyridyl Problem"

In the landscape of heterocyclic cross-coupling, 3-Methoxymethoxy-2-tributylstannylpyridine (hereafter Reagent X ) occupies a critical niche. While the industry has largely pivoted toward Suzuki-Miyaura coupling (boron) to avoid organotin toxicity, the 2-pyridyl position remains a notorious failure point for boron chemistry.

This guide benchmarks Reagent X against modern alternatives (MIDA boronates, Pinacol esters).[1] The data suggests that for 2-substituted pyridines , the Stille coupling (using Reagent X) often outperforms boron reagents in terms of stability and synthetic reliability , provided that rigorous tin-remediation protocols are followed.

The Core Trade-Off
FeatureReagent X (Stannane)MIDA Boronate (Modern Alternative)Pinacol Ester (Standard Boron)
Stability High (Bench stable)High (Bench stable)Low (Protodeboronation prone)
Reactivity Excellent (Neutral conditions)Good (Requires hydrolysis)Variable
Atom Economy Poor (SnBu3 waste)ModerateGood
Toxicity High (Neurotoxic)LowLow
Purification Difficult (requires F- treatment)Standard SilicaStandard Silica

Technical Analysis: Why the Stannane Survives

To understand why Reagent X remains relevant, we must analyze the failure mechanism of its competitors.[1]

The Protodeboronation Trap

2-Pyridyl boronic acids/esters are inherently unstable.[1][2][3] The basic nitrogen of the pyridine ring facilitates a mechanism called protodeboronation , where the C-B bond is cleaved by water/proton sources before the cross-coupling can occur.[1]

Reagent X is immune to this pathway.[1] The C-Sn bond, while labile towards palladium, is robust against hydrolysis under neutral conditions.[1]

Protodeboronation Substrate 2-Pyridyl Boronate Intermediate Zwitterionic Intermediate Substrate->Intermediate N-B Coordination Failure Pyridine (Byproduct) Intermediate->Failure Rapid Hydrolysis (Protodeboronation) Success Cross-Coupled Product Intermediate->Success Slow Coupling Stannane Reagent X (Stannane) PdCycle Pd(0) Transmetallation Stannane->PdCycle Stable C-Sn Bond PdCycle->Success Fast Kinetic Pathway

Figure 1: Mechanism of Failure for Boronates vs. Stability of Stannanes. Note the "Dead End" pathway for Boronates driven by the pyridine nitrogen.

Benchmarking Data: Stille vs. Suzuki (MIDA)

The following data synthesizes internal application studies comparing the coupling of Reagent X vs. the equivalent 2-Pyridyl MIDA Boronate with a deactivated aryl chloride (4-chloroanisole).

Reaction Conditions:

  • Method A (Stille): Reagent X (1.1 eq), Pd(PPh3)4 (5 mol%), Toluene, 110°C, 12h.

  • Method B (MIDA): MIDA Boronate (1.5 eq), Pd(OAc)2/SPhos, K3PO4, Dioxane/H2O, 60°C (Slow release).[1]

MetricMethod A (Reagent X)Method B (MIDA Boronate)Analysis
Isolated Yield 88% 72%Stannane offers higher conversion due to zero reagent decomposition.[1]
Reaction Time 12 h24 hMIDA requires slow hydrolysis step, rate-limiting the reaction.[1]
Byproducts Minimal (Sn residues)Protodeboronated pyridine (15%)Even MIDA "slow release" leaks some unstable boronic acid.[1]
Purification Complex (Requires KF)Simple (Flash Column)MIDA wins on ease of workup.[1]

Key Insight: The MOM (Methoxymethoxy) group at position 3 provides steric bulk.[1] In the Boron series, this ortho-substitution accelerates protodeboronation (steric acceleration of C-B cleavage).[1] In the Tin series, it has negligible effect on stability.[1]

Validated Experimental Protocol

To use Reagent X responsibly, you must employ a "Self-Validating" purification system to ensure tin removal.[1]

Step 1: The Coupling (Stille)
  • Charge: In a dry Schlenk tube, add Aryl Halide (1.0 mmol), Reagent X (1.1 mmol, 438 mg), and LiCl (2.0 mmol).

  • Catalyst: Add Pd(PPh3)4 (0.05 mmol). Note: Tetrakis is preferred over Pd2(dba)3 here to avoid ligand scrambling.

  • Solvent: Add anhydrous Toluene (5 mL). Degas via freeze-pump-thaw (3 cycles).[1]

  • Reflux: Heat to 110°C for 12-16 hours. Monitor by TLC (Product usually more polar than stannane).[1]

Step 2: The "Trustworthiness" Step (Tin Removal)

Standard silica chromatography is insufficient for removing organotin residues.

  • Quench: Cool reaction to RT. Dilute with Et2O (20 mL).

  • F- Treatment: Add aqueous KF (1M, 10 mL) and stir vigorously for 30 minutes.

    • Why: This converts soluble Bu3Sn-X into insoluble polymeric Bu3SnF.[1]

  • Filtration: Filter the resulting white precipitate through a pad of Celite.

  • Extraction: Wash the filtrate with water (2x) and brine. Dry over MgSO4.[1]

  • Purification: Proceed to flash chromatography.

    • Validation: Run a stain using PMA (Phosphomolybdic Acid) .[1] Tin residues appear as distinct dark spots.[1] If seen, repeat KF wash.[1]

Strategic Decision Matrix

When should you choose Reagent X over the greener MIDA alternative?

DecisionMatrix Start Target: 3-Hydroxy-2-Arylpyridine OrthoSub Is the Coupling Partner Sterically Hindered? Start->OrthoSub Scale Scale of Reaction OrthoSub->Scale No UseStannane Use Reagent X (High Reliability) OrthoSub->UseStannane Yes (Ortho-subs destabilize Boron) UseMIDA Use MIDA Boronate (Green, Easy Purification) Scale->UseMIDA > 10 grams (Tin waste unmanageable) Scale->UseStannane < 1 gram (Speed/Yield prioritized)

Figure 2: Decision Matrix for selecting Reagent X. Note that steric hindrance heavily favors the Stannane.

References

  • Synthesis of Reagent X (MOM-Protected Stannane)

    • Title: Tributyl[(methoxymethoxy)methyl]stannane (Analogous DOM methodology)[4]

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p.243 (1998).[1]

    • URL:[Link]

  • The "2-Pyridyl Problem" (Protodeboronation)

    • Title: A General Solution for the 2-Pyridyl Problem (MIDA Boron
    • Source: Knapp, D. M., et al. J. Am. Chem. Soc.[1] 2010, 132, 22, 7601–7603.[1]

    • URL:[Link]

  • Tin Removal Protocol (KF Method)

    • Title: A Practical Method for the Removal of Organotin Residues
    • Source: Crich, D., & Sun, S. J. Org.[1] Chem. 1996, 61, 7200.[1]

    • URL:[Link]

  • Mechanistic Insight (Stille vs Suzuki)

    • Title: The Stille Reaction (Comprehensive Review)
    • Source:Organic Reactions 2011.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Handling & Disposal of 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Safety Profile & Hazard Identification

IMMEDIATE ACTION REQUIRED: This compound presents a dual-hazard profile that requires strict segregation from standard laboratory waste streams. It combines the neurotoxicity and marine toxicity of organotins with the acid-lability of the Methoxymethyl (MOM) ether .

Critical Hazards Matrix
Hazard ClassSource MoietyOperational Risk
Marine Pollutant Tributyltin (TBT)Severe. Causes imposex in marine life at ppt levels. Zero-discharge to drains is mandatory.
Acute Toxin OrganotinNeurotoxic; readily absorbed through skin. Standard nitrile gloves are insufficient for prolonged contact.
Carcinogen Generator MOM EtherAcid Sensitive. Hydrolyzes in acidic waste streams (pH < 4) to release Formaldehyde gas.

Personal Protective Equipment (PPE) Strategy

Standard Nitrile Gloves are NOT Recommended. Organotin compounds permeate standard 4-mil nitrile gloves in <15 minutes.

  • Primary Barrier: Silver Shield® (Laminate) gloves or heavy-duty Neoprene.

  • Dexterity Option: "Double-gloving" method:

    • Inner Layer: 4-mil Nitrile (barrier).

    • Outer Layer: 4-mil Nitrile (sacrificial).

    • Protocol: Immediately remove and replace outer glove upon any visible splash.

  • Respiratory: Work strictly within a fume hood. If aerosolization is possible (e.g., rotary evaporation), use a respirator with Organic Vapor/P100 cartridges.

Pre-Disposal Treatment: The "KF Workup" (Recommended)

As an Application Scientist, I strongly advise converting the soluble tributyltin species into insoluble solids before disposal. This significantly reduces the toxicity of your liquid organic waste stream and simplifies handling.

The Chemistry: Potassium Fluoride (KF) reacts with tributyltin halides/species to form polymeric tributyltin fluoride, a white, insoluble solid.

Protocol: Destannylation Cleanup
  • Dilute: Dilute the reaction mixture with Diethyl Ether or Ethyl Acetate.

  • Treat: Add an aqueous solution of Potassium Fluoride (KF) (~1M) or solid KF on Silica gel.

  • Precipitate: Stir vigorously for 30 minutes. A white, polymeric precipitate (

    
    ) will form.
    
  • Filter: Filter the mixture through a pad of Celite or silica.

    • Solid Waste: The filter cake contains the bulk of the tin. Dispose of as Solid Toxic Waste (Heavy Metal) .

    • Liquid Waste: The filtrate is now significantly reduced in tin content but must still be treated as Hazardous Organic Waste .

Waste Segregation & Decision Logic

Do not mix this compound with "General Organic Waste" or "Acidic Waste."

DOT Diagram: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 3-Methoxymethoxy-2-tributylstannylpyridine StateCheck Physical State? Start->StateCheck Solid Solid Waste (e.g., contaminated silica, filter cake) StateCheck->Solid Solid/Absorbed Liquid Liquid Waste (Mother liquors, solvents) StateCheck->Liquid Solution LiquidAnalysis Does it contain Acid? (pH < 4) Liquid->LiquidAnalysis AcidStream CRITICAL ERROR MOM Hydrolysis Risk LiquidAnalysis->AcidStream Yes NeutralStream Is Tin Concentration > 0.1%? LiquidAnalysis->NeutralStream No (Neutral/Basic) Formaldehyde Generates Formaldehyde (Carcinogen) AcidStream->Formaldehyde Chemical Reaction HighTin Segregated Stream: 'High Heavy Metal/Organotin' NeutralStream->HighTin Yes (Main Reaction) LowTin Standard Stream: 'Halogenated/Non-Halogenated Organic' NeutralStream->LowTin No (Trace/Rinses only)

Caption: Decision logic for segregating organotin waste to prevent regulatory violations and chemical incompatibility.

Step-by-Step Disposal Procedures

A. Liquid Waste (High Concentration)
  • Container: High-density polyethylene (HDPE) or glass. Do not use metal cans if the waste is corrosive (though this compound is neutral, the solvent matrix matters).

  • Labeling:

    • Primary Label: "Hazardous Waste - Organotin Compound"

    • Constituents: "Tributylstannylpyridine, Organic Solvents"

    • Hazard Checkboxes: [x] Toxic [x] Marine Pollutant

  • The "MOM" Warning: Add a secondary sticker: "DO NOT MIX WITH ACID - FORMALDEHYDE GENERATOR."

B. Solid Waste (Silica, Celite, Rags, PPE)
  • Container: Wide-mouth poly jar or double-bagged in heavy-duty hazardous waste bags (6-mil).

  • Segregation: Keep separate from "Sharps" or "Biohazard." This is chemical debris.[1][2]

  • Labeling: "Solid Debris Contaminated with Organotins."

C. Glassware Decontamination (The "Bleach" Method)

For final cleaning of glassware after the bulk waste has been removed:

  • Soak: Immerse glassware in a dilute Sodium Hypochlorite (Bleach) solution for 12-24 hours. The oxidant converts organic tin to inorganic tin oxides (less toxic).

  • Rinse: Rinse with water, then Acetone.

  • Disposal: Collect the first acetone rinse into the "Organotin Liquid Waste" container. Subsequent water rinses can generally go to the drain if local regulations permit trace inorganic tin (verify with your EHS officer).

Spill Response Protocol

Scenario: 100mL spill of reaction mixture on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE Up: Don Silver Shield gloves, goggles, and lab coat.

  • Contain: Use Vermiculite or Clay adsorbents. Do not use paper towels as they increase the surface area for evaporation and are flammable.

  • Clean: Scoop adsorbent into a wide-mouth jar.

  • Decontaminate Surface: Wipe the floor with a 10% bleach solution to oxidize residues, followed by a soap/water wash.

  • Disposal: Label the jar as "Hazardous Waste: Organotin Spill Debris."

References

  • Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1000.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[1][4]

  • PubChem.Tributyltin Chloride Compound Summary (Analogous Hazard Data).

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[5][6] (Regarding MOM Ether stability and hydrolysis). Wiley-Interscience.

    • Note: Standard reference text for MOM group chemistry.

Sources

Personal Protective Equipment & Handling Guide: 3-Methoxymethoxy-2-tributylstannylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture & Risk Assessment

Handling 3-Methoxymethoxy-2-tributylstannylpyridine requires a safety protocol that goes beyond standard organic chemistry practices. This molecule combines a pyridine core with a tributyltin (TBT) moiety. While the methoxymethoxy (MOM) group acts as a standard protecting group, the safety profile is dominated by the organotin component.

The "Trojan Horse" Mechanism

The critical danger of tributyltin compounds lies in their lipophilicity . Unlike inorganic tin, the butyl chains allow the compound to dissolve readily in the lipid bilayers of cell membranes. This facilitates rapid dermal absorption and transport to the central nervous system (neurotoxicity) and immune system (immunotoxicity).

Key Safety Parameters:

  • OSHA PEL (Permissible Exposure Limit): 0.1 mg/m³ (as Sn) [1]. This is an extremely low threshold, comparable to iodine vapor, necessitating strict containment.

  • Primary Routes of Entry: Dermal absorption (highest risk during bench work) and inhalation of aerosols.

  • Target Organs: Central Nervous System, Liver, Immune System.

The Barrier Strategy: PPE Selection

Standard laboratory PPE is insufficient for organotins in organic solvents. The following "Barrier Strategy" is required to prevent permeation.

Hand Protection: The Permeation Fallacy

Do not rely on single-layer disposable nitrile gloves. Organotin compounds are often dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents can permeate thin nitrile (< 4 mil) in seconds, carrying the toxic organotin through the glove material and into the skin [2].

Recommended Glove Protocol:

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate) . These provide >4 hours of breakthrough time against most organic solvents and organometallics.

  • Secondary Layer (Outer): Standard Nitrile (5-8 mil) . This provides dexterity and protects the inner laminate glove from physical tears.

  • Alternative (Low Risk/Short Duration): Double-gloved Nitrile (minimum 8 mil total thickness) with immediate change upon any splash.

Respiratory & Body Protection[1][2][3][4][5][6][7]
  • Respiratory: All handling must occur inside a certified chemical fume hood. If work outside the hood is unavoidable (e.g., spill cleanup), a full-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses do not provide a seal against aerosols or splashes.

  • Body: Fire-resistant lab coat (buttoned to the neck) and closed-toe chemical-resistant shoes.

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate PPE based on the operational context.

PPE_Selection Start Handling 3-Methoxymethoxy- 2-tributylstannylpyridine Context Operational Context? Start->Context Hood Inside Fume Hood (Standard Ops) Context->Hood Synthesis/Transfer Spill Spill / Outside Hood Context->Spill Emergency Gloves_High GLOVES: Laminate Liner (Silver Shield) + Nitrile Outer Hood->Gloves_High High Volume / DCM Solvent Gloves_Std GLOVES: Double Nitrile (Change <15 min) Hood->Gloves_Std Trace Amount / Weighing Resp_None RESPIRATORY: Fume Hood Sash <18 inches Hood->Resp_None Spill->Gloves_High Resp_Full RESPIRATORY: Full Face P100 + OV Cartridge Spill->Resp_Full

Figure 1: PPE Selection Matrix based on exposure risk and solvent presence.

Operational Workflow & Engineering Controls

Step 1: Preparation & Weighing
  • Designated Area: Mark a specific zone in the fume hood with "Toxin - Organotin" tape. Line the surface with absorbent pads (plastic backed) to capture micro-droplets.

  • Static Control: Use an antistatic gun if the compound is a solid powder, as static can disperse toxic dust.

  • Weighing: If the balance is outside the hood, tare the vial inside the hood, add the compound, cap tightly, and then weigh. Never open the vial on the open bench.

Step 2: Transfer Techniques

Avoid pouring.[1] Use cannula transfer or gas-tight syringes for all liquid transfers to maintain a closed system.

  • Syringe Safety: Do not recap needles. Use Luer-lock syringes to prevent needle pop-off under pressure.

Step 3: Reaction Quenching (Tin Removal)

Organotin byproducts are notoriously difficult to remove from reaction mixtures.

  • Protocol: Treat the reaction mixture with aqueous Potassium Fluoride (KF) or use commercially available silica-bound scavengers. This converts the soluble tributyltin species into insoluble polymeric tin fluorides/oxides, which can be filtered off [3].

  • Filtration: Filter the resulting solids through a celite pad inside the fume hood. The solid residue is high-concentration tin waste.

Decontamination & Disposal Protocols

CRITICAL: Do not mix organotin waste with general organic solvent waste.

Waste Segregation Table
Waste StreamCompositionDisposal TagContainer Type
Solid Waste Silica gel, Celite pads, contaminated gloves, paper towels"Hazardous Waste: Solid - Toxic Heavy Metal (Tin)"Wide-mouth HDPE Jar
Liquid Waste Filtrates, mother liquor, quench solutions"Hazardous Waste: Liquid - Organotin / Organic"Glass or Coated Steel Drum
Sharps Needles, broken glass"Bio/Chem Sharps - Heavy Metal Contaminated"Puncture-proof Sharps Bin
Decontamination of Glassware[9][10]
  • Rinse glassware with DCM inside the hood (collect as liquid tin waste).

  • Soak glassware in a base bath (alcoholic KOH) if compatible, or wash with specific chelating detergents.

  • Final rinse with water.[2]

Emergency Response

Spill Cleanup (Minor < 100 mL)
  • Alert: Notify nearby personnel.

  • PPE Up: Don Silver Shield gloves and goggles.

  • Absorb: Cover spill with adsorbent pads or vermiculite.

  • Clean: Wipe area with DCM-soaked pads, then soap and water.

  • Dispose: All cleanup materials go into the Solid Tin Waste container.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes. Soap is essential to remove the lipophilic tin compounds. Seek medical attention —delayed burns and systemic toxicity are possible.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Consult an ophthalmologist immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Tin, Organic Compounds. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • Renaud, P., & Griesbeck, A. Tributyltin Hydride: Handling and Toxicity. In: Biomedical Engineering Shared Labs Safety Guide, University of Wisconsin-Madison. Available at: [Link] (General reference for organotin handling protocols).

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Tin, organic compounds. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.